molecular formula C10H8N2O2 B3045239 7-Methylquinoxaline-6-carboxylic acid CAS No. 10351-82-3

7-Methylquinoxaline-6-carboxylic acid

Número de catálogo: B3045239
Número CAS: 10351-82-3
Peso molecular: 188.18
Clave InChI: XCCVFGPARFAYGC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-Methylquinoxaline-6-carboxylic acid is a useful research compound. Its molecular formula is C10H8N2O2 and its molecular weight is 188.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

7-methylquinoxaline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-6-4-8-9(12-3-2-11-8)5-7(6)10(13)14/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCVFGPARFAYGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=CN=C2C=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90777597
Record name 7-Methylquinoxaline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90777597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10351-82-3
Record name 7-Methylquinoxaline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90777597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 7-Methylquinoxaline-6-carboxylic acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoxaline Scaffold and the Significance of 7-Methylquinoxaline-6-carboxylic acid

The quinoxaline motif, a fused heterocycle of benzene and pyrazine rings, is a cornerstone in medicinal chemistry.[1][2] Its versatile structure serves as a privileged scaffold, appearing in numerous compounds with a wide array of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][3] Within this important class of molecules, this compound (CAS 10351-82-3) emerges as a crucial intermediate, providing a strategic entry point for the synthesis of complex, biologically active molecules. Its unique substitution pattern, featuring both a methyl group and a carboxylic acid on the benzene ring, offers synthetic handles for diversification and modulation of physicochemical properties, making it a valuable tool for drug discovery programs. This guide provides a comprehensive overview of the synthesis, characterization, and applications of this compound, with a particular focus on its role in the development of kinase inhibitors.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and formulation.

PropertyValueSource
CAS Number 10351-82-3N/A
Molecular Formula C₁₀H₈N₂O₂N/A
Molecular Weight 188.18 g/mol N/A
Appearance Off-white to yellow powderN/A
Melting Point >250 °CN/A
Solubility Soluble in DMSO and basic aqueous solutions.N/A

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be approached through several strategic routes. A common and effective method involves a two-step process starting from the readily available 6,7-dimethylquinoxaline. This approach is analogous to the synthesis of the isomeric quinoxaline-6-carboxylic acid from 6-methylquinoxaline.[4]

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_0 Step 1: Benzylic Bromination cluster_1 Step 2: Oxidation 6,7-dimethylquinoxaline 6,7-dimethylquinoxaline 7-Bromomethyl-6-methylquinoxaline 7-Bromomethyl-6-methylquinoxaline 6,7-dimethylquinoxaline->7-Bromomethyl-6-methylquinoxaline NBS, AIBN CCl4, reflux 7-Bromomethyl-6-methylquinoxaline_2 7-Bromomethyl-6-methylquinoxaline 7-Methylquinoxaline-6-carboxylic_acid This compound 7-Bromomethyl-6-methylquinoxaline_2->7-Methylquinoxaline-6-carboxylic_acid KMnO4 or other oxidizing agent Aqueous acetone, reflux

Caption: A proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 7-(Bromomethyl)-6-methylquinoxaline (Intermediate)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6,7-dimethylquinoxaline (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄).

  • Initiation: Add N-bromosuccinimide (NBS, 1.1 equivalents) and a radical initiator, such as azobisisobutyronitrile (AIBN, 0.1 equivalents), to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 7-(bromomethyl)-6-methylquinoxaline.

Causality Behind Experimental Choices: The use of NBS and a radical initiator like AIBN is a standard and effective method for the selective bromination of a benzylic methyl group in the presence of other alkyl groups on an aromatic ring. The less hindered methyl group is preferentially brominated.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the 7-(bromomethyl)-6-methylquinoxaline (1 equivalent) from the previous step in a mixture of acetone and water.

  • Oxidation: Add a strong oxidizing agent, such as potassium permanganate (KMnO₄, 3-4 equivalents), portion-wise to the solution while maintaining the temperature below 10 °C with an ice bath.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Work-up: Cool the reaction mixture and filter off the manganese dioxide precipitate. Wash the precipitate with hot water.

  • Isolation: Acidify the combined filtrate with concentrated hydrochloric acid (HCl) to precipitate the product.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry to obtain this compound. Further purification can be achieved by recrystallization.

Causality Behind Experimental Choices: Potassium permanganate is a powerful oxidizing agent capable of converting a bromomethyl group to a carboxylic acid. The reaction is typically performed in a biphasic solvent system to facilitate both the solubility of the organic substrate and the inorganic oxidizing agent.

Characterization and Analytical Profile

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoxaline ring system, a singlet for the methyl group protons, and a broad singlet for the carboxylic acid proton, which is typically downfield.[5] The specific chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the two quaternary carbons of the pyrazine ring, the carbons of the benzene ring, the methyl carbon, and the carbonyl carbon of the carboxylic acid, which typically appears in the 165-185 ppm range.[6]

Mass Spectrometry (MS)

The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of this compound (188.18 g/mol ). Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (-OH) and the loss of the entire carboxyl group (-COOH).[7]

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and C=N and C=C stretching vibrations of the quinoxaline ring.[6]

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the realm of kinase inhibitor development.[1] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[8]

Role as a Key Intermediate

The carboxylic acid functionality of this compound provides a convenient handle for amide bond formation, a common strategy for linking different molecular fragments in drug design. The methyl group can also be further functionalized or serve as a lipophilic group to modulate the properties of the final compound.

Targeting Key Kinases

Derivatives of quinoxaline-6-carboxylic acid have shown promise as inhibitors of several important kinases:

  • Glycogen Synthase Kinase 3β (GSK-3β): This kinase is implicated in a variety of diseases, including neurodegenerative disorders like Alzheimer's disease, bipolar disorder, and diabetes. Novel quinoxaline derivatives have been synthesized and shown to be potent inhibitors of GSK-3β.[8]

  • Apoptosis Signal-regulating Kinase 1 (ASK1): ASK1 is a key player in the stress-activated signaling pathways that lead to inflammation and apoptosis. Inhibitors of ASK1 are being investigated for the treatment of various inflammatory and fibrotic diseases. Quinoxaline derivatives have been identified as promising ASK1 inhibitors.[2]

  • Tubulin Polymerization Inhibitors: Some N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives have demonstrated potent antiproliferative activity by inhibiting tubulin polymerization, a validated target for anticancer drugs.[9][10]

Illustrative Kinase Inhibitor Synthesis Workflow

Kinase_Inhibitor_Synthesis Start This compound Activation Carboxylic Acid Activation (e.g., SOCl₂, EDCI/HOBt) Start->Activation Amide_Coupling Amide Coupling Activation->Amide_Coupling Final_Compound Final Kinase Inhibitor Candidate Amide_Coupling->Final_Compound Amine Diverse Amine Building Block (R-NH₂) Amine->Amide_Coupling

Caption: General workflow for the synthesis of kinase inhibitors from this compound.

Conclusion and Future Perspectives

This compound is a strategically important building block in medicinal chemistry. Its synthesis, while requiring a multi-step approach, is achievable through established chemical transformations. The true value of this compound lies in its utility as a versatile intermediate for the creation of diverse libraries of compounds, particularly in the pursuit of novel kinase inhibitors. The demonstrated activity of related quinoxaline-6-carboxylic acid derivatives against key targets like GSK-3β and ASK1 underscores the potential of this scaffold in addressing significant unmet medical needs. As drug discovery continues to demand novel molecular architectures with finely tuned properties, the importance of key intermediates like this compound is set to grow, paving the way for the development of the next generation of targeted therapeutics.

References

  • Burdeniuc, J. J. (2003). Method for preparing heterocyclic-carboxylic acids. U.S.
  • Dong, G., Wang, Y., Sheng, Y., et al. (2018). Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 143, 8-20.
  • Avula, B., et al. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • El-Gaby, M. S. A., Ismail, M. M. F., Ammar, Y. A., Zahran, M. A., & Shmeiss, N. A. M. (2002). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 41B(7), 1480-1485.
  • Skała, E., et al. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Beilstein Journal of Organic Chemistry, 17, 2488-2497.
  • Hassan, A. S., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7651.
  • Swellmeen, L. (2021). Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β. Tropical Journal of Pharmaceutical Research, 20(3), 601-608.
  • Li, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Bioorganic & Medicinal Chemistry, 105, 117629.
  • Montero, V., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry, 271, 116360.
  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.
  • Abbasi, M., et al. (2017). 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. Journal of Medicinal Chemistry, 60(2), 845-855.
  • Zaitseva, J., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Pharmaceuticals, 16(11), 1565.
  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Sigma-Aldrich. Quinoxaline-6-carboxylic acid 97%.
  • Ukrainets, I. V., Gorokhova, O. V., & Andreeva, K. V. (2016). 1H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. Pharmaceutical Chemistry Journal, 50(8), 543-548.
  • ResearchGate. Examples of carboxylic acid bioisosteres having different pKa.
  • ResearchGate. (2019).

Sources

Chemical structure of 7-methylquinoxaline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 10351-82-3 Molecular Formula: C₁₀H₈N₂O₂ Molecular Weight: 188.18 g/mol

Executive Summary & Structural Analysis

7-Methylquinoxaline-6-carboxylic acid is a critical heterocyclic building block in medicinal chemistry, specifically utilized as a scaffold for developing kinase inhibitors (e.g., ASK1 inhibitors), aldosterone synthase inhibitors, and antitubercular agents. Its structure comprises a benzene ring fused to a pyrazine ring (the quinoxaline core), substituted with a methyl group at position 7 and a carboxylic acid moiety at position 6.

Structural Attributes & Pharmacophore

The molecule exhibits a planar, bicyclic aromatic architecture. The nitrogen atoms in the pyrazine ring (positions 1 and 4) act as weak hydrogen bond acceptors (pKa ~0.6 for the conjugate acid), while the carboxylic acid at position 6 serves as both a hydrogen bond donor and acceptor, crucial for ligand-protein interactions.

  • Regiochemistry: Due to the symmetry of the unsubstituted pyrazine ring, the 6,7-substitution pattern creates a unique ortho-relationship on the benzene ring. Note that without substituents at positions 2 and 3, this compound is chemically equivalent to 6-methylquinoxaline-7-carboxylic acid due to C2 rotational symmetry.

  • Electronic Properties: The electron-withdrawing nature of the pyrazine ring decreases the electron density on the benzene ring, making the carboxylic acid slightly more acidic than benzoic acid.

Visualization of Structural Features

The following diagram illustrates the core connectivity and functional zones of the molecule.

G Core Quinoxaline Core (Planar Aromatic) N_atoms Pyrazine Nitrogens (H-Bond Acceptors) Core->N_atoms Positions 1,4 Methyl 7-Methyl Group (Hydrophobic Contact) Core->Methyl Position 7 Acid 6-Carboxylic Acid (Ionic/H-Bonding) Core->Acid Position 6 Methyl->Acid Ortho-Steric Effect

Figure 1: Structural decomposition of this compound highlighting pharmacophoric elements.

Synthetic Methodologies

Producing this compound with high regiochemical purity requires avoiding the formation of its isomers (e.g., 5-methyl or 8-methyl derivatives). Two primary routes are established: De Novo Condensation (preferred for specificity) and Oxidative Degradation (industrial).

Method A: Regioselective Condensation (Recommended)

This method constructs the quinoxaline ring from a diaminobenzene precursor, ensuring the substituents are correctly positioned before ring closure.

  • Precursor: 4,5-Diamino-2-methylbenzoic acid.

  • Reagent: Glyoxal (40% aqueous solution) or Glyoxal sodium bisulfite adduct.

  • Solvent: Water or Ethanol/Water mixtures.

  • Catalyst: None required (spontaneous condensation) or mild acid.

Protocol:

  • Dissolution: Suspend 4,5-diamino-2-methylbenzoic acid (1.0 eq) in water at 50°C.

  • Addition: Add glyoxal (1.2 eq) dropwise over 30 minutes.

  • Reaction: Heat to reflux (100°C) for 2-4 hours. The solution will darken as the aromatic system forms.

  • Workup: Cool to 4°C. The product typically precipitates as a beige/grey solid. Filter and wash with cold water.

  • Purification: Recrystallize from ethanol/DMF if necessary.

Mechanism: The reaction proceeds via a double Schiff base formation (imine condensation) between the diamine and the dicarbonyl, followed by dehydration to aromatize the pyrazine ring.

Method B: Controlled Oxidation

Starting from 6,7-dimethylquinoxaline, one methyl group is oxidized to a carboxylic acid. This method is challenging due to the potential for over-oxidation to the dicarboxylic acid (quinoxaline-6,7-dicarboxylic acid).

  • Reagents: Selenium Dioxide (SeO₂) or Potassium Permanganate (KMnO₄) with Pyridine.

  • Selectivity: Difficult to control; often yields mixtures requiring chromatographic separation.

Synthetic Workflow Diagram

Synthesis Start 4,5-Diamino-2-methylbenzoic acid Step1 Condensation (Reflux, 2-4h) Start->Step1 Reagent Glyoxal (aq) Reagent->Step1 Intermediate Dihydro-intermediate Step1->Intermediate - 2 H2O Step2 Dehydration/Aromatization Intermediate->Step2 Product This compound Step2->Product Yield: ~70-85%

Figure 2: The primary synthetic pathway via condensation of diamine and glyoxal.

Spectroscopic Characterization

To validate the identity of the synthesized compound, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the gold standards.

Diagnostic NMR Signals (DMSO-d₆)
  • ¹H NMR (400 MHz):

    • δ 13.0-13.5 ppm (bs, 1H): Carboxylic acid proton (-COOH ).

    • δ 8.9-9.0 ppm (d/s, 2H): Pyrazine ring protons (H2, H3). These typically appear as two doublets or a singlet depending on the resolution and solvent effects.

    • δ 8.4-8.5 ppm (s, 1H): Aromatic proton at position 5 (Ortho to COOH, Deshielded).

    • δ 7.9-8.0 ppm (s, 1H): Aromatic proton at position 8 (Ortho to CH3).

    • δ 2.6-2.7 ppm (s, 3H): Methyl group protons (-CH ₃).

  • ¹³C NMR (100 MHz):

    • Carbonyl: ~167 ppm.

    • Pyrazine Carbons: ~145-148 ppm.

    • Methyl Carbon: ~21-22 ppm.

Mass Spectrometry
  • ESI-MS (Positive Mode): m/z = 189.06 [M+H]⁺.

  • ESI-MS (Negative Mode): m/z = 187.05 [M-H]⁻.

Pharmaceutical Applications

The this compound scaffold is a versatile intermediate in drug discovery.

Kinase Inhibition (ASK1)

Derivatives of this acid are used to synthesize Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors. The carboxylic acid is typically converted to an amide, linking to a heteroaryl amine (e.g., pyridine or triazole derivatives). The quinoxaline core provides a flat, hydrophobic surface that occupies the ATP-binding pocket or an adjacent allosteric site.

Antitubercular Agents

Quinoxaline-1,4-di-N-oxides, derived from this carboxylic acid, show potent activity against Mycobacterium tuberculosis.[1] The acid functionality allows for esterification with various lipophilic alcohols to improve cell wall penetration.

Aldosterone Synthase Inhibitors

The scaffold is explored in cardiovascular research. The rigid quinoxaline body restricts the conformation of the inhibitor, improving selectivity for CYP11B2 (aldosterone synthase) over the homologous CYP11B1.

Safety & Handling Protocol

Signal Word: WARNING GHS Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.

Handling:

  • Use in a fume hood to avoid inhalation of dust.

  • Wear nitrile gloves and safety glasses.

  • Store at room temperature (15-25°C) in a desiccated environment; the carboxylic acid is stable but can absorb moisture.

References

  • Synthesis of Quinoxaline Derivatives: Title: Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Source: National Institutes of Health (PMC). URL:[Link]

  • Antitubercular Applications: Title: Expanding the chemical space of ester of quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives as potential antitubercular agents.[1] Source: Royal Society of Chemistry / NIH. URL:[Link]

  • General Quinoxaline Synthesis (Glyoxal Method): Title: Recent Advances in the Synthesis of Quinoxalines: A Mini Review. Source: Modern Trends in Inorganic Chemistry (MTIC). URL:[Link]

Sources

7-Methylquinoxaline-6-carboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Methylquinoxaline-6-carboxylic acid (CAS 10351-82-3) is a critical heterocyclic building block in medicinal chemistry, specifically utilized as a scaffold for developing bioactive quinoxaline derivatives. With a molecular weight of 188.18 g/mol and the formula C₁₀H₈N₂O₂ , this compound serves as a pivotal intermediate in the synthesis of kinase inhibitors, antiviral agents, and glutamate receptor antagonists.

This guide provides a comprehensive technical analysis of the compound, addressing the synthetic challenges related to regioselectivity, analytical differentiation of isomers, and its application in modern drug discovery.

Chemical Identity & Physicochemical Properties[1][2]

The physicochemical profile of this compound is defined by the stability of the bicyclic quinoxaline core and the amphoteric nature introduced by the carboxylic acid and basic nitrogen atoms.

Table 1: Core Chemical Specifications
PropertySpecification
Chemical Name This compound
CAS Number 10351-82-3
Molecular Formula C₁₀H₈N₂O₂
Molecular Weight 188.18 g/mol
Exact Mass 188.0586
Physical State Solid powder (typically off-white to pale yellow)
Melting Point >220°C (Decomposition characteristic of quinoxaline acids)
Solubility Soluble in DMSO, DMF, dilute alkali; Poor solubility in water, cold ethanol
pKa (Predicted) Acidic: ~3.5 (COOH); Basic: ~0.6 (N-protonation)
SMILES CC1=CC2=NC=CN=C2C=C1C(=O)O

Synthetic Pathways & Process Chemistry

The synthesis of this compound presents a classic problem in heterocyclic chemistry: regiocontrol . The most direct route involves the condensation of an asymmetric diamine with an asymmetric dicarbonyl, leading to a mixture of isomers that requires rigorous purification.

Primary Synthetic Route: Condensation

The standard laboratory preparation involves the condensation of 3,4-diaminobenzoic acid with methylglyoxal (pyruvaldehyde) .

  • Reagents: 3,4-Diaminobenzoic acid, Methylglyoxal (40% aq. solution).

  • Solvent: Water or Ethanol/Water mixtures.

  • Catalyst: Sodium bisulfite (optional, to form adducts) or mild acid catalysis.

Mechanism & Regioisomerism: The reaction proceeds via a double Schiff base formation. However, because both reactants are asymmetric, two distinct isomers are formed:

  • This compound (Target)

  • 6-Methylquinoxaline-7-carboxylic acid (Regioisomer)

These isomers have identical mass and very similar polarity, making separation by standard flash chromatography difficult. Recrystallization from acetic acid or fractional crystallization of the sodium salts is often required to isolate the pure 7-methyl isomer.

Visualization of Synthetic Logic

Synthesis Start1 3,4-Diaminobenzoic Acid Inter Bis-Imine Intermediate Start1->Inter Condensation (EtOH/H2O, 80°C) Start2 Methylglyoxal Start2->Inter Prod1 7-Methylquinoxaline- 6-carboxylic acid (Target) Inter->Prod1 Cyclization Path A Prod2 6-Methylquinoxaline- 7-carboxylic acid (Isomer) Inter->Prod2 Cyclization Path B Pure Pure Product (CAS 10351-82-3) Prod1->Pure Fractional Crystallization Waste Isomeric Mix Prod2->Waste Filtrate

Figure 1: Synthetic pathway highlighting the formation of regioisomers during the condensation of 3,4-diaminobenzoic acid and methylglyoxal.

Analytical Characterization

Validating the identity of CAS 10351-82-3 requires distinguishing it from its regioisomer. NMR spectroscopy is the primary tool for this differentiation.

Proton NMR (¹H-NMR) Strategy

In DMSO-d₆, the aromatic protons of the quinoxaline ring show distinct coupling patterns.

  • Target (7-Methyl-6-COOH): The protons at positions 5 and 8 are singlets (or weak doublets due to long-range coupling) because the C6 and C7 positions are fully substituted.

  • Differentiation: NOE (Nuclear Overhauser Effect) experiments are definitive. Irradiating the methyl group (-CH₃) signal will show an enhancement of the adjacent aromatic proton (H-8) and potentially H-5, confirming the placement of the methyl group relative to the ring nitrogen and the carboxylic acid.

Quality Control Protocol
  • HPLC Purity: >98% (Area %).

    • Column: C18 Reverse Phase.

    • Mobile Phase: Gradient Acetonitrile/Water + 0.1% TFA.

    • Detection: UV at 254 nm and 315 nm (characteristic quinoxaline absorbance).

  • Mass Spectrometry: ESI(+)

    
    .
    

Applications in Drug Discovery[1][5]

This compound is a "privileged structure" in medicinal chemistry, meaning its core scaffold is capable of binding to multiple types of protein targets with high affinity.

Key Therapeutic Areas
  • Kinase Inhibition: The planar quinoxaline ring mimics the adenine ring of ATP, allowing derivatives to dock into the ATP-binding pocket of kinases (e.g., EGFR, VEGFR). The carboxylic acid provides a handle for amide coupling to solubilizing groups or specific binding elements.

  • Glutamate Receptor Antagonists: Quinoxaline-2,3-diones (derived from this scaffold) are classic AMPA/NMDA receptor antagonists. The 6/7 substitution pattern tunes the selectivity between receptor subtypes.

  • Antiviral Agents: Used in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Pharmacophore Mapping

Pharmacophore Core Quinoxaline Core (π-π Stacking) Acid C6-COOH (H-Bond Donor/Acceptor Solubilizing Handle) Core->Acid Derivatization Methyl C7-Methyl (Hydrophobic Pocket Fill) Core->Methyl SAR Tuning N_atoms N1/N4 Nitrogens (H-Bond Acceptors) Core->N_atoms

Figure 2: Pharmacophore map illustrating the functional roles of the this compound scaffold in ligand-protein binding.

References

  • El-Gaby, M. S. A., et al. (2002).[1] Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. Indian Journal of Chemistry. Retrieved from [Link]

  • Amaya-García, F., & Unterlass, M. M. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. Thieme Connect. Retrieved from [Link]

Sources

The Ascendant Therapeutic Potential of 7-Methylquinoxaline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Quinoxaline Scaffold - A Privileged Platform in Medicinal Chemistry

The quinoxaline core, a heterocyclic scaffold forged from the fusion of a benzene and a pyrazine ring, has long been a cornerstone of medicinal chemistry. Its inherent structural features, including a planar, aromatic system rich in nitrogen atoms, endow it with the ability to interact with a diverse array of biological targets. This has led to the development of a multitude of quinoxaline derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antiprotozoal effects.[1][2][3][4] This technical guide delves into a specific, yet increasingly significant, subclass: the 7-methylquinoxaline derivatives. Herein, we explore the nuanced influence of the methyl group at the 7-position on the biological activity of the quinoxaline scaffold, providing a comprehensive resource for researchers, scientists, and drug development professionals. We will dissect the synthetic strategies, unravel the mechanisms of action, and present a curated collection of biological data, all underpinned by a commitment to scientific integrity and practical application.

The Strategic Importance of the 7-Methyl Group: A Structural Perspective

The introduction of a methyl group at the 7-position of the quinoxaline ring is not a trivial modification. This seemingly simple alkyl substituent can profoundly influence the molecule's physicochemical properties and, consequently, its biological activity. The methyl group can exert its effects through several mechanisms:

  • Steric Influence: The size and three-dimensional orientation of the methyl group can dictate the molecule's ability to fit into the binding pocket of a biological target. This can lead to enhanced selectivity or, conversely, steric hindrance that abrogates activity.

  • Electronic Effects: The electron-donating nature of the methyl group can alter the electron density of the quinoxaline ring system. This, in turn, can modulate the molecule's reactivity and its ability to participate in crucial intermolecular interactions, such as hydrogen bonding and π-π stacking, with target proteins or nucleic acids.

  • Lipophilicity: The addition of a methyl group generally increases the lipophilicity of the molecule. This can enhance its ability to cross cell membranes and reach intracellular targets, a critical factor for bioavailability and overall efficacy.

Structure-activity relationship (SAR) studies have begun to illuminate the specific contributions of the 7-methyl group. For instance, in the context of anticancer activity, certain methylquinoxaline derivatives have demonstrated superior potency compared to their unsubstituted or chloro-substituted counterparts.[2] This suggests that the electronic and/or steric properties of the methyl group are favorable for interaction with specific anticancer targets.

Anticancer Activity: A Prominent Therapeutic Avenue

The development of novel anticancer agents is a paramount challenge in modern medicine. 7-Methylquinoxaline derivatives have emerged as a promising class of compounds with significant potential in this arena.

Mechanisms of Anticancer Action

The anticancer effects of 7-methylquinoxaline derivatives are often multifaceted, involving the modulation of key cellular processes that are dysregulated in cancer.

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Several quinoxaline derivatives have been shown to induce apoptosis in cancer cells.[5] While direct studies on 7-methyl derivatives are still emerging, the broader class of quinoxalines is known to trigger apoptotic pathways by:

  • Modulating Bcl-2 Family Proteins: Shifting the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.

  • Activating Caspases: Triggering the caspase cascade, a family of proteases that execute the apoptotic program.

Protein kinases are critical regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Their aberrant activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Quinoxaline derivatives have been successfully developed as kinase inhibitors.[6][7] Notably, some 3-methylquinoxaline derivatives have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[7] It is plausible that 7-methylquinoxaline derivatives could also exhibit inhibitory activity against a range of kinases, including those in the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.[8][9]

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines a standard method for evaluating the cytotoxic effects of 7-methylquinoxaline derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 7-Methylquinoxaline derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 7-methylquinoxaline derivative in complete growth medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected 7-methylquinoxaline derivatives against various cancer cell lines.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
VIIIc 1-(4-chlorophenyl)-3-(4-((7-methylquinoxalin-2-yl)amino)phenyl)ureaHCT1162.5[2][6]
MCF-79.0[2][6]
VIIIa 1-(4-((7-methylquinoxalin-2-yl)amino)phenyl)-3-phenylthioureaHepG29.8[2][6]

Signaling Pathway Visualization

The following diagram illustrates the potential inhibition of the PI3K/Akt/mTOR signaling pathway by 7-methylquinoxaline derivatives.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Stimulation 7-Methylquinoxaline 7-Methylquinoxaline 7-Methylquinoxaline->PI3K Inhibition 7-Methylquinoxaline->mTORC1 Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by 7-methylquinoxaline derivatives.

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery and development of new antimicrobial agents. Quinoxaline derivatives have long been recognized for their antibacterial and antifungal properties.[10][11]

Spectrum of Antimicrobial Activity

Studies have demonstrated that 7-methylquinoxaline derivatives exhibit activity against a range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria.

Quantitative Data on Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for a 7-methylquinoxaline derivative against various bacterial strains.

Compound IDBacterial StrainMIC (µg/mL)Reference
Quinoxaline Derivative Staphylococcus aureus (MRSA)1-4[3][11]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of 7-methylquinoxaline derivatives.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB)

  • 7-Methylquinoxaline derivative stock solution (in DMSO)

  • Sterile 96-well microplates

  • Inoculating loop or sterile swabs

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Serial Dilution: Perform a two-fold serial dilution of the 7-methylquinoxaline derivative in MHB in a 96-well microplate.

  • Inoculation: Add the prepared bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.

Antiprotozoal, Anti-inflammatory, and Antiviral Activities: Expanding the Therapeutic Horizon

Beyond their established anticancer and antimicrobial properties, 7-methylquinoxaline derivatives are being explored for a wider range of therapeutic applications.

  • Antiprotozoal Activity: Novel series of ethyl and methyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives have been evaluated for their in vitro activity against Trypanosoma cruzi and Leishmania mexicana.[1] Some of these compounds showed better activity than the reference drugs.

  • Anti-inflammatory Activity: Quinoxaline derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of inflammatory mediators like cyclooxygenase (COX).[4][12][13] While specific studies on 7-methyl derivatives are limited, this remains a promising area for future investigation.

  • Antiviral Activity: The quinoxaline scaffold is present in some compounds with antiviral activity.[14][15] The evaluation of 7-methylquinoxaline derivatives against various viral pathogens could unveil new therapeutic leads.

Synthesis of 7-Methylquinoxaline Derivatives: A Chemical Perspective

The synthesis of 7-methylquinoxaline derivatives typically begins with the preparation of the key intermediate, 4-methyl-1,2-phenylenediamine. This diamine is then condensed with a 1,2-dicarbonyl compound to form the quinoxaline ring.

Synthesis of 4-Methyl-1,2-phenylenediamine

4-Methyl-1,2-phenylenediamine can be synthesized from 4-methyl-2-nitroaniline via reduction of the nitro group.

Experimental Protocol: Synthesis of 4-Methyl-1,2-phenylenediamine

Materials:

  • 4-Methyl-2-nitroaniline

  • Tin(II) chloride dihydrate (SnCl2·2H2O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring bar

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-methyl-2-nitroaniline in ethanol.

  • Reduction: Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the stirred solution at room temperature.

  • Reflux: Heat the reaction mixture to reflux for 2-3 hours.

  • Neutralization: After cooling, carefully neutralize the reaction mixture with a concentrated solution of sodium hydroxide until the solution is basic.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

General Synthesis of 7-Methylquinoxalines

The most common method for synthesizing the quinoxaline ring is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

Experimental Workflow: Synthesis of 7-Methylquinoxaline Derivatives

Synthesis_Workflow Start 4-Methyl-1,2-phenylenediamine Condensation Condensation Reaction (e.g., in Ethanol/Acetic Acid) Start->Condensation Dicarbonyl 1,2-Dicarbonyl Compound Dicarbonyl->Condensation Product 7-Methylquinoxaline Derivative Condensation->Product Purification Purification (Recrystallization/ Column Chromatography) Product->Purification FinalProduct Pure 7-Methylquinoxaline Derivative Purification->FinalProduct

Caption: General workflow for the synthesis of 7-methylquinoxaline derivatives.

Conclusion and Future Directions

The 7-methylquinoxaline scaffold represents a fertile ground for the discovery of novel therapeutic agents. The strategic placement of the methyl group at the 7-position imparts unique physicochemical properties that can be exploited to enhance biological activity and selectivity. The promising anticancer, antimicrobial, and antiprotozoal activities demonstrated by this class of compounds warrant further investigation.

Future research should focus on:

  • Expansion of the Chemical Space: Synthesis and biological evaluation of a wider range of 7-methylquinoxaline derivatives with diverse substitutions at other positions of the quinoxaline ring.

  • In-depth Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways modulated by the most potent 7-methylquinoxaline derivatives.

  • Structure-Activity Relationship (SAR) Refinement: Comprehensive SAR studies to further understand the role of the 7-methyl group and guide the rational design of next-generation compounds with improved efficacy and safety profiles.

  • In Vivo Evaluation: Progression of the most promising lead compounds into preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and toxicity.

The continued exploration of 7-methylquinoxaline derivatives holds the promise of delivering novel and effective therapies for a range of human diseases, underscoring the enduring power of this "privileged" heterocyclic scaffold in the ongoing quest for new medicines.

References

  • Ammar, Y. A., Ragab, F. A., Khedr, M. A., Abbas, S. E., & El-Gazzar, M. G. (2021). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Journal of Molecular Structure, 1248, 131464.
  • Astudillo-Sánchez, P. D., et al. (2014). Anti-Trypanosoma cruzi and anti-leishmanial activity by quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives. Bioorganic & Medicinal Chemistry Letters, 24(12), 2688-2692.
  • El-Sayed, M. A., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 12(45), 29337-29354.
  • Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & Abdel-Kader, M. S. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2947.
  • Hassan, A. S., et al. (2024). Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. Research Journal of Pharmacy and Technology, 17(1), 413-418.
  • Hassan, G. S., Kadry, H. H., & Ghorab, M. M. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2947.
  • Jaso, A., et al. (2011). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 19(22), 6798-6807.
  • Khan, I., et al. (2023). Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. Infection and Drug Resistance, 16, 2587-2594.
  • Kowalska, M., et al. (2020).
  • Kumar, A., et al. (2023). Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. Current Organic Chemistry, 27(12), 1046-1065.
  • Mohamed, M. S., et al. (2025). Novel quinoxaline derivatives as promising cytotoxic agents: structure-based design, in silico studies, VEGFR-2 inhibition, and PI3K/AKT/mTOR pathway modulation. Bioorganic Chemistry, 154, 109116.
  • Mohamed, S. K., et al. (2023). Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. Infection and Drug Resistance, 16, 2587-2594.
  • Pontiki, E., et al. (2011). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Chemical Biology & Drug Design, 77(4), 255-267.
  • Rivera, G., et al. (2017). Ester of Quinoxaline-7-carboxylate 1,4-di-N-oxide as Apoptosis Inductors in K-562 Cell Line: An in vitro, QSAR and DFT Study. Letters in Drug Design & Discovery, 14(7), 804-814.
  • Abdelall, E. K. A., et al. (2021). Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1648-1665.
  • Ali, I., et al. (2020). Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(13), 127189.
  • González-González, A., et al. (2024). Expanding the antiprotozoal activity and the mechanism of action of n-butyl and iso-butyl ester of quinoxaline-1,4-di-N-oxide derivatives against Giardia lamblia, Trichomonas vaginalis, and Entamoeba histolytica. An in vitro and in silico approach. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2389182.
  • Astudillo-Sánchez, P. D., et al. (2013). Synthesis and in vitro evaluation of new ethyl and methyl quinoxaline-7-carboxylate 1,4-di-N-oxide against Entamoeba histolytica. Bioorganic & Medicinal Chemistry, 21(15), 4550-4558.
  • González-González, A., et al. (2024). Expanding the antiprotozoal activity and the mechanism of action of n-butyl and iso-butyl ester of quinoxaline-1,4-di-N-oxide derivatives against Giardia lamblia, Trichomonas vaginalis, and Entamoeba histolytica. An in vitro and in silico approach. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2389182.
  • Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & Abdel-Kader, M. S. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2947.
  • El-Sayed, M. A., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 12(45), 29337-29354.
  • El-Naggar, A. M., et al. (2023). A Review on Antiviral Property of Methylglyoxal: Possible Therape. IT Medical Team, 1(2), 1-8.
  • Abdelall, E. K. A., et al. (2021). Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1648-1665.
  • Jain, A. K., et al. (2021). Unravelling the Selectivity of 6,7-Dimethyl Quinoxaline Analogs for Kinase Inhibition: An Insight towards the Development of Alzheimer's Therapeutics. Chemistry & Biodiversity, 18(11), e2100364.
  • de Souza, L. P., et al. (2025). Broad-Spectrum Antiviral Efficacy of 7-Deaza-7-Fluoro-2'-C-Methyladenosine Against Multiple Coronaviruses In Vitro and In Vivo. bioRxiv.
  • Hanieh, H., & Alfwuaires, M. A. (2025). A Quinoxaline Derivative as a New Therapeutic Agent for Sepsis through Suppression of TLR4 Signaling Pathways.
  • Khan, I., et al. (2022).

Sources

7-Methylquinoxaline-6-carboxylic Acid: Technical Safety & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 22048-84-6 | Formula: C₁₀H₈N₂O₂ | MW: 188.18 g/mol

Chemical Identity & Physiochemical Profile

Context: 7-Methylquinoxaline-6-carboxylic acid is a heterocyclic building block belonging to the quinoxaline class. These moieties are critical pharmacophores in medicinal chemistry, serving as scaffolds for


-adrenergic agonists (like Brimonidine), kinase inhibitors, and DNA-intercalating antitumor agents.

The presence of both a basic nitrogen heterocycle and an acidic carboxylic acid group creates a zwitterionic potential, influencing solubility and handling requirements.

Physiochemical Data Table
PropertyValueTechnical Note
Appearance Off-white to pale yellow solidColoration often indicates oxidation impurities (N-oxides).
Melting Point >220°C (Decomposes)High lattice energy due to H-bonding (Acid dimer + N...HO interactions).
Solubility DMSO, DMF, Dilute BaseSparingly soluble in water/DCM; requires polar aprotic solvents for reactions.
pKa (Calc) ~3.5 (COOH), ~0.8 (N-H+)The carboxylic acid is the dominant ionization site at physiological pH.
Stability Stable under STPSensitive to photo-oxidation and strong oxidizers.

Hazard Identification & Risk Assessment

GHS Classification (Derived from SAR & Analog Data): As a research chemical, specific toxicological data is often limited. However, based on the Structure-Activity Relationship (SAR) of quinoxaline carboxylic acids (e.g., Quinoxaline-6-carboxylic acid, CAS 6925-00-4), the following hazards are assigned:

  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2][3] (Acidic functionality)

  • H319: Causes serious eye irritation.[3][4][5] (Irreversible damage risk due to pH drop on mucosal membranes)

  • H335: May cause respiratory irritation.[3][4][5] (Dust inhalation hazard)[4][6][7]

Risk Assessment Workflow

The following diagram outlines the decision logic for handling this compound based on its physical state (finely divided powder) and chemical properties.

SafetyWorkflow Start Input: Solid Reagent (CAS 22048-84-6) HazardID Hazard ID: Acidic Dust + Irritant Start->HazardID RiskAssess Risk Assessment: Inhalation (High) Skin Absorption (Low) HazardID->RiskAssess Controls Engineering Controls: Fume Hood (Face Vel > 0.5 m/s) HEPA Filter RiskAssess->Controls PPE PPE Selection: Nitrile Gloves (0.11mm) Safety Goggles (ANSI Z87.1) Lab Coat Controls->PPE Action Safe Handling: Weighing & Dissolution PPE->Action

Figure 1: Risk Assessment and Control Banding Workflow for solid quinoxaline derivatives.

Safe Handling, Storage, & Stability

Expertise Insight: The primary degradation pathway for methyl-quinoxalines involves radical oxidation of the methyl group or N-oxidation of the pyrazine ring upon exposure to UV light and air.

Protocol: Storage & Handling[2][3][4][5][6][7][8][9]
  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . While the carboxylic acid stabilizes the ring somewhat, the methyl group at position 7 is susceptible to radical halogenation or oxidation if left exposed.

  • Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and moisture ingress.

  • Temperature: Store at 2–8°C (Refrigerated) for long-term stability. Room temperature is acceptable for active use ( < 1 week).

  • Incompatibility:

    • Strong Oxidizers: (e.g., KMnO₄, H₂O₂) will oxidize the methyl group to a carboxylic acid (forming a dicarboxylic acid).

    • Strong Bases: Will form the carboxylate salt, altering solubility and reactivity.

Synthetic Utility & Application

Scientific Context: this compound is synthesized via the Hinsberg Reaction (condensation of 1,2-diamines with 1,2-dicarbonyls). It serves as a precursor for biologically active molecules where the quinoxaline ring mimics purine bases, allowing for DNA intercalation or kinase ATP-pocket binding.

Experimental Protocol: Activation for Amide Coupling

To utilize this molecule in drug discovery (e.g., attaching a pharmacophore), the carboxylic acid must be activated.

  • Reagents: this compound (1.0 eq), HATU (1.1 eq), DIPEA (3.0 eq), DMF (0.2 M).

  • Procedure:

    • Dissolve the acid in anhydrous DMF under N₂.

    • Add DIPEA; the solution may yellow slightly (deprotonation).

    • Add HATU. Stir for 15 min to form the active ester.

    • Add the amine partner.[8] Monitor by LC-MS.[8]

  • Validation: The formation of the product is confirmed by the disappearance of the acid peak (negative mode ESI-MS) and appearance of the amide (positive mode).

Mechanistic Pathway: Quinoxaline Scaffold Synthesis

The following diagram illustrates the retrosynthetic logic often used to arrive at this intermediate.

SynthesisPath Precursor1 3,4-Diamino-benzoic acid (derivative) Reaction Hinsberg Condensation (Dehydration -2 H₂O) Precursor1->Reaction Precursor2 Methylglyoxal (1,2-dicarbonyl) Precursor2->Reaction Target This compound (CAS 22048-84-6) Reaction->Target Regioselective Cyclization Downstream Downstream Applications: Kinase Inhibitors Brimonidine Analogs Target->Downstream Amide Coupling / Decarboxylation

Figure 2: Synthetic pathway illustrating the condensation of diamines and dicarbonyls to form the quinoxaline core.

Emergency Protocols

Trustworthiness: These protocols are based on standard chemical hygiene for acidic organic solids.

ScenarioImmediate ActionTechnical Rationale
Eye Contact Irrigate immediately for 15+ mins. Lift eyelids.[7]Acidic solids can cause corneal opacity. Immediate dilution buffers pH.
Skin Contact Wash with soap/water.[1][2][3][6][7] Remove contaminated clothing.[2][3][6][7]Lipophilic nature of quinoxalines allows dermal penetration; soap emulsifies residue.
Inhalation Move to fresh air.[2][4][5][6][9] If wheezing, administer O₂.Dust particles <10µm can reach alveolar sacs, causing chemical pneumonitis.
Spill Dampen with water (to prevent dust), then sweep.Dry sweeping generates aerosols. Wet cleaning contains the hazard.[3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217349 (Quinoxaline-6-carboxylic acid derivatives). Retrieved from .

  • European Chemicals Agency (ECHA). C&L Inventory: Quinoxaline derivatives hazard classification. Retrieved from .

  • Fisher Scientific. Safety Data Sheet: Quinoxaline-6-carboxylic acid. (General analog reference for hazard extrapolation). Retrieved from .

  • Burgess, K., & Lim, D. (2006).Synthesis of Quinoxalines via Condensation. Journal of Organic Chemistry. (Mechanistic grounding for Figure 2).

Sources

7-Methylquinoxaline-6-carboxylic acid PubChem CID and identifiers

[1][2][3][4]

Chemical Identity & Informatics

This compound is a functionalized quinoxaline derivative characterized by a fused benzene-pyrazine ring system substituted with a methyl group at position 7 and a carboxylic acid moiety at position 6.[1][2][3] This specific substitution pattern renders it a valuable intermediate for constructing complex bioactive molecules, particularly in the development of excitatory amino acid receptor antagonists and kinase inhibitors.[1][2][3][4]

Core Identifiers
Parameter Data
CAS Registry Number 10351-82-3
PubChem CID Not explicitly indexed as a primary record; search via CAS 10351-82-3
IUPAC Name This compound
Molecular Formula C₁₀H₈N₂O₂
Molecular Weight 188.18 g/mol
SMILES Cc1cc2nccnc2cc1C(=O)O
InChIKey Derived:[1][2][3][4][5][6][7]JGQDBVXRYDEWGM-UHFFFAOYSA-N (Analogous to isomer)
Appearance Tan to brown solid
Solubility Soluble in DMSO, DMF; sparingly soluble in water

Structural Analysis & Physicochemical Properties

The quinoxaline core is electron-deficient due to the two nitrogen atoms in the pyrazine ring, making the system susceptible to nucleophilic attack at the C2/C3 positions and electrophilic substitution on the benzene ring.[1][2][3][4]

  • Acid-Base Profile: The carboxylic acid group (pKa ~3.5–4.[1][2][3][4]0) provides a handle for amide coupling or esterification.[2][3][4] The quinoxaline nitrogens are weakly basic (pKa ~0.6), allowing for protonation only under strongly acidic conditions.[1][2][3][4]

  • Regiochemistry: The presence of the electron-donating methyl group at C7 and the electron-withdrawing carboxyl group at C6 creates a "push-pull" electronic environment, influencing the reactivity of the adjacent positions (C5 and C8) towards further functionalization (e.g., bromination or nitration).[1][2][3][4]

Synthesis & Reactivity

To ensure high regiochemical fidelity, a de novo synthesis from substituted benzene precursors is superior to direct oxidation of dimethylquinoxalines, which often yields inseparable mixtures of isomers.[1][2][3][4]

Recommended Synthetic Route: The o-Toluic Acid Pathway

This protocol ensures the correct placement of the methyl and carboxyl groups prior to ring closure.[1][2][3][4]

Step 1: Nitration

Precursor: 2-Methylbenzoic acid (o-toluic acid).[1][2][3][4] Reagents: Fuming HNO₃, H₂SO₄.[1][2][3][4] Mechanism: Electrophilic aromatic substitution directs nitro groups to positions 4 and 5 (meta and para to the carboxyl, ortho/para to the methyl).[1][2][3][4] Product: 2-Methyl-4,5-dinitrobenzoic acid.[1][2][3][4]

Step 2: Reduction

Reagents: H₂/Pd-C or Fe/HCl.[1][2][3][4] Process: Reduction of the dinitro intermediate yields the corresponding diamine.[1][2][3][4] Product: 4,5-Diamino-2-methylbenzoic acid.[1][2][3][4]

  • Critical Note: The diamine is air-sensitive and should be used immediately or stored as a hydrochloride salt.[1][2][3][4]

Step 3: Condensation (Cyclization)

Reagents: Glyoxal (40% aq.), Ethanol/Water, reflux.[1][2][3][4] Mechanism: Double Schiff base formation (condensation) between the vicinal diamine and the dicarbonyl compound (glyoxal).[2][3][4] Product: this compound.[1][2][3][4][6]

Visualization of Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis, ensuring regiochemical control.

SynthesisPathwaycluster_conditionsReaction ConditionsStart2-Methylbenzoic Acid(o-Toluic Acid)Inter12-Methyl-4,5-dinitrobenzoic AcidStart->Inter1HNO3/H2SO4(Nitration)Inter24,5-Diamino-2-methylbenzoic AcidInter1->Inter2H2, Pd/C(Reduction)Note1Maintain < 5°Cduring nitrationInter1->Note1Product7-Methylquinoxaline-6-carboxylic AcidInter2->ProductGlyoxal, EtOH(Cyclization)Note2Inert atmosphererequired for diamineInter2->Note2

Caption: Regioselective synthesis of this compound from o-toluic acid precursors.

Applications in Drug Discovery

The this compound scaffold is a "privileged structure" in medicinal chemistry, serving as a template for:

Excitatory Amino Acid Receptor Antagonists

Quinoxaline derivatives are well-documented antagonists of the AMPA and NMDA glutamate receptors.[1][2][3][4] The carboxylic acid moiety mimics the glutamate side chain, while the quinoxaline core provides rigid spatial alignment for binding to the receptor's glycine or glutamate sites.[1][2][3][4]

  • Mechanism:[1][2] Competitive inhibition at the ligand-binding domain (LBD), preventing excitotoxicity in neurodegenerative models.[1][2][3][4]

Kinase Inhibitors

The planar quinoxaline ring mimics the adenine base of ATP, allowing these compounds to function as Type I or Type II kinase inhibitors.[2][3][4] The C6-carboxylic acid can be converted into amides or ureas to access the "gatekeeper" region of kinases such as PDGFR or VEGFR .[1][2][3][4]

Intercalating Agents

Due to its planar, aromatic nature, the quinoxaline core can intercalate into DNA.[1][2][3][4] Derivatives synthesized from this acid are explored as potential chemotherapeutic agents, often requiring further functionalization at the C2/C3 positions to enhance binding affinity.[2][3][4]

Safety & Handling Protocols

As a chemical intermediate, standard laboratory safety protocols must be strictly enforced.[1][2][3][4]

  • Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit.[1][2][3][4][8] 2A, STOT SE 3).

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat.[1][2][3][4] Use a dust mask (N95) if handling powder forms to prevent inhalation.[2][3][4]

  • Storage: Store in a cool, dry place (2–8°C recommended). Keep container tightly closed to prevent moisture absorption, which can degrade the carboxylic acid functionality over time.[1][2][3][4]

  • Disposal: Dispose of as hazardous organic waste containing nitrogen.[1][2][3][4] Do not release into municipal water systems.[2][3][4]

References

  • PubChem Compound Summary . Quinoxaline-6-carboxylic acid (Isomer Reference).[1][2][3][4] National Center for Biotechnology Information.[2][3][4] Available at: [Link][1][2][3][4]

  • ScienceDirect . Synthesis of Quinoxaline Derivatives and their Biological Activity. Available at: [Link][1][2][3][4]

Methodological & Application

Synthesis of 7-methylquinoxaline-6-carboxylic acid: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed protocols and expert insights for the synthesis of 7-methylquinoxaline-6-carboxylic acid, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The methodologies presented herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower researchers to adapt and troubleshoot as needed.

Introduction and Significance

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities, have made them a focal point of synthetic and medicinal chemistry research. This compound, in particular, serves as a valuable building block for the elaboration of more complex molecular architectures, enabling the exploration of structure-activity relationships in the pursuit of novel therapeutic agents.

This guide outlines a reliable two-stage synthetic pathway to this compound, commencing with readily available starting materials. The protocols are presented with a level of detail intended for practical application in a research laboratory setting.

Overall Synthetic Strategy

The synthesis of this compound is most efficiently achieved through a two-stage process. The first stage involves the preparation of the key intermediate, 3,4-diamino-5-methylbenzoic acid . The second stage is the classical Hinsberg quinoxaline synthesis, which involves the condensation of the ortho-diamine intermediate with a 1,2-dicarbonyl compound, in this case, glyoxal, to form the desired quinoxaline ring system.

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of 3,4-diamino-5-methylbenzoic acid cluster_stage2 Stage 2: Synthesis of this compound A 4-Amino-3-methylbenzoic acid B 4-Acetamido-3-methylbenzoic acid A->B Acetylation C 4-Acetamido-3-methyl-5-nitrobenzoic acid B->C Nitration D 4-Amino-3-methyl-5-nitrobenzoic acid C->D Hydrolysis E 3,4-Diamino-5-methylbenzoic acid D->E Reduction G This compound E->G Condensation F Glyoxal F->G

Amide coupling reactions using 7-methylquinoxaline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Overcoming Steric Hindrance in the Amide Coupling of 7-Methylquinoxaline-6-Carboxylic Acid

Abstract

The functionalization of this compound presents a distinct challenge in medicinal chemistry due to the "ortho-effect"—severe steric hindrance imposed by the C7-methyl group upon the C6-carboxylate. Standard carbodiimide-based couplings (e.g., EDC/HOBt) frequently result in stalled conversion or extensive side reactions. This Application Note details three validated protocols designed to overcome this energy barrier: (1) Acid Chloride Activation , (2) T3P®-Mediated Coupling , and (3) HATU/HOAt High-Performance Coupling . These methods prioritize conversion efficiency, purity, and scalability.

Chemical Context & The Steric Challenge

The quinoxaline scaffold is a privileged pharmacophore in kinase inhibitors (e.g., VEGFR, PDGF). However, the specific regioisomer This compound possesses a critical structural bottleneck.

  • Electronic Deactivation: The pyrazine ring is electron-withdrawing, reducing the basicity of the system but potentially increasing the electrophilicity of the carbonyl carbon if it can be accessed.

  • Steric Blockade (The Core Issue): The C7-methyl group creates a Van der Waals repulsion zone that shields the C6-carbonyl carbon from nucleophilic attack. This prevents the bulky tetrahedral intermediate required for amide formation from forming easily.

Figure 1: Steric Hindrance Visualization The diagram below illustrates the steric clash preventing standard amine approach and the necessity for high-energy activation.

StericHindrance Substrate 7-Methylquinoxaline-6-COOH Challenge Steric Shielding (C7-Methyl) Substrate->Challenge Solution High-Energy Activation (Acid Chloride / T3P) Substrate->Solution Bypasses Barrier Standard Standard Coupling (EDC) Stalled Intermediate Challenge->Standard Blocks Nucleophile Product Target Amide Solution->Product Rapid Kinetics

Caption: The C7-methyl group (Red) sterically shields the reaction center. High-energy activation (Green) is required to drive the reaction forward.

Strategic Selection of Coupling Reagents

For this specific substrate, reagent selection is binary: either the activation must be powerful enough to generate a highly reactive electrophile (Acid Chloride), or the coupling agent must minimize steric bulk in the transition state (T3P).

Table 1: Reagent Performance Matrix for 7-Methylquinoxaline-6-COOH

Reagent ClassSpecific ReagentActivation SpeciesSuitabilityNotes
Carbodiimide EDC / HOBtO-acylisoureaLow Often fails due to slow kinetics; intermediate hydrolyzes before amine attack.
Uronium HATU / HOAtO-7-azabenzotriazolylMedium/High Excellent for small scale; HOAt speeds up reaction via "neighboring group effect."
Phosphonic Anhydride T3P® (50% in EtOAc/DMF) Mixed AnhydrideHigh Recommended. Low epimerization, high solubility, drives reaction via entropy (gas/salt release).
Acid Halide Oxalyl Chloride / SOCl₂Acid ChlorideVery High Gold Standard for Scale. Smallest electrophile (Cl⁻ is small), overcoming steric bulk.

Experimental Protocols

Protocol A: The "Gold Standard" (Acid Chloride Method)

Best for: Unreactive amines, large-scale synthesis, and insoluble substrates.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Activator: Oxalyl Chloride (1.5 eq) or Thionyl Chloride (SOCl₂, 5.0 eq)

  • Catalyst: DMF (2-3 drops, essential for Vilsmeier-Haack intermediate)

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

  • Base: Diisopropylethylamine (DIPEA) or Pyridine (3.0 eq)

Step-by-Step:

  • Activation: Suspend the carboxylic acid in anhydrous DCM (0.2 M) under Nitrogen/Argon.

  • Catalysis: Add catalytic DMF (2 drops). Note: Gas evolution will occur immediately upon next step.

  • Chlorination: Dropwise add Oxalyl Chloride at 0°C. Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: Solution should become clear. If using SOCl₂, reflux at 70°C for 1 hour may be required.

  • Concentration: Evaporate solvent/excess reagent in vacuo. Re-dissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling: Add the amine (1.1 eq) and DIPEA (3.0 eq) to the acid chloride solution at 0°C.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.[1] The product is usually high purity.

Protocol B: The Modern Approach (T3P - Propylphosphonic Anhydride)

Best for: Parallel chemistry, acid-sensitive substrates, and "green" chemistry requirements.

Reagents:

  • Substrate: 1.0 eq

  • Reagent: T3P (50% w/w solution in EtOAc or DMF) (2.0 – 3.0 eq)

  • Base: Pyridine or N-Methylmorpholine (NMM) (4.0 eq)

  • Solvent: EtOAc (preferred) or DMF (if solubility is poor)

Step-by-Step:

  • Dissolution: Dissolve the carboxylic acid and the amine (1.2 eq) in EtOAc (or DMF).

  • Base Addition: Add Pyridine (4.0 eq). Cool to 0°C.[1]

  • Activation: Add T3P solution dropwise.

  • Reaction: Stir at RT for 12-24 hours.

    • Optimization: If conversion is <50% after 4 hours, heat to 60°C. T3P is thermally stable.

  • Workup: Wash organic layer with water, then 10% citric acid, then brine. T3P byproducts are water-soluble, simplifying purification.[2]

Workflow Decision Logic

Use this flowchart to determine the optimal path based on your specific amine partner and scale.

DecisionTree Start Start: 7-Methylquinoxaline-6-COOH CheckSolubility Is Substrate Soluble in EtOAc/DCM? Start->CheckSolubility Soluble Yes CheckSolubility->Soluble High Sol. Insoluble No (Sparingly Soluble) CheckSolubility->Insoluble Low Sol. AmineType Amine Reactivity? Soluble->AmineType RouteAcidCl Protocol A: Acid Chloride (Force Conditions) Insoluble->RouteAcidCl Reflux in SOCl2 RouteHATU Protocol C: HATU/DMF (Small Scale Only) Insoluble->RouteHATU Dissolve in DMF ReactiveAmine Primary/Unbindered AmineType->ReactiveAmine WeakAmine Aniline/Hindered AmineType->WeakAmine RouteT3P Protocol B: T3P Coupling (Cleanest Profile) ReactiveAmine->RouteT3P WeakAmine->RouteAcidCl

Caption: Decision matrix for selecting the optimal coupling protocol based on solubility and amine nucleophilicity.

Troubleshooting & Critical Parameters

  • Regioselectivity Check: Ensure your starting material is 7-methyl, not 6-methyl. The NMR signals for the quinoxaline protons are distinct.

  • Hydrolysis Risk: The activated 7-methylquinoxaline-6-carbonyl chloride is highly reactive towards moisture. Use strictly anhydrous solvents.

  • Monitoring:

    • TLC:[3] Quinoxalines are UV-active (fluorescent).

    • LCMS:[3] Look for the mass of the active ester (if using HATU/T3P) to distinguish between "no reaction" and "stalled activation."

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[3][4][5] Organic Process Research & Development, 20(2), 140-177.

  • Archimica. (2025). T3P® (Propylphosphonic Anhydride) Application Guide. E-EROS Encyclopedia of Reagents for Organic Synthesis.

  • Srinivas, K., et al. (2017).[6] Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives. Research Journal of Pharmacy and Technology. (Demonstrates quinoxaline amide synthesis).

Sources

Application Note: Functionalization Strategies for 7-Methylquinoxaline-6-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reagents for Functionalizing 7-Methylquinoxaline-6-Carboxylic Acid Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Introduction & Chemical Logic

This compound (7-MQCA) represents a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors (e.g., VEGFR, PDGFR) and DNA-intercalating agents. Its utility stems from its bifunctional nature: it possesses an electron-deficient quinoxaline core, a modifiable carboxylic acid handle at C-6, and a benzylic methyl group at C-7.

The Ortho-Effect Challenge: The defining feature of this specific isomer is the steric proximity of the C-7 methyl group to the C-6 carboxylate. While this ortho-substitution pattern does not preclude functionalization, it demands specific reagent choices to overcome steric hindrance during amidation and to prevent over-reaction during benzylic functionalization.

Reaction Landscape

The following diagram outlines the three primary vectors for diversifying this scaffold.

ReactionLandscape cluster_Amidation Vector 1: C-6 Amidation cluster_Benzylic Vector 2: C-7 Benzylic cluster_Ring Vector 3: C-2/3 Ring Core 7-Methylquinoxaline- 6-carboxylic acid Amide Amides (Kinase Binding Domain) Core->Amide HATU / T3P Bromide Benzylic Bromide (Electrophile) Core->Bromide NBS / AIBN Alkyl C-2/3 Alkyl (Minisci Reaction) Core->Alkyl R-SO2Na / AgNO3 Alcohol Benzylic Alcohol Bromide->Alcohol Hydrolysis

Figure 1: Divergent synthesis pathways from the 7-MQCA core. Blue indicates nucleophilic substitution at carbonyl; Red indicates radical functionalization; Green indicates radical alkylation of the heterocycle.

Vector 1: C-6 Amide Coupling

The most common transformation is the conversion of the carboxylic acid to an amide. Due to the electron-withdrawing nature of the quinoxaline ring, the carboxylate is less nucleophilic than a standard benzoate. Additionally, the C-7 methyl group imposes steric drag.

Reagent Selection Matrix
ReagentMechanismSuitability for 7-MQCANotes
HATU Guanidinium saltHigh Gold standard for discovery. Overcomes steric hindrance and low nucleophilicity.
T3P (Propylphosphonic anhydride)Cyclic anhydrideHigh Excellent for scale-up. Low epimerization (N/A here) and easy aqueous workup.
SOCl₂ / (COCl)₂ Acid ChlorideMedium "Sledgehammer" approach. Effective but requires dry conditions; incompatible with acid-sensitive amines.
EDC / HOBt CarbodiimideLow Often too slow for this sterically hindered, electron-poor acid.
Protocol A: High-Yield Amidation (Discovery Scale)

Target: Synthesis of 50–100 mg of amide.

Reagents:

  • 7-MQCA (1.0 equiv)

  • Amine (1.2 equiv)

  • HATU (1.5 equiv) [CAS: 148893-10-1]

  • DIPEA (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Dissolution: In a 4 mL vial equipped with a stir bar, dissolve 7-MQCA (1.0 equiv) in DMF (0.2 M concentration). Note: Quinoxalines often have poor solubility in DCM; DMF is preferred.

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.5 equiv). Stir at Room Temperature (RT) for 15 minutes. The solution should turn yellow/orange.

  • Coupling: Add the amine (1.2 equiv). If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LCMS.

    • Checkpoint: If conversion is <50% after 4 hours, heat to 50°C. The ortho-methyl group may require thermal energy to overcome the rotational barrier.

  • Workup: Dilute with EtOAc (10x volume). Wash with LiCl (5% aq) x3 to remove DMF, followed by Sat. NaHCO₃ and Brine. Dry over Na₂SO₄.

Protocol B: Scalable Amidation (Process Scale)

Target: Synthesis of >5 g of amide using T3P.

Rationale: T3P is safer than HATU (no explosion risk) and the by-products are water-soluble, eliminating column chromatography in many cases.

  • Suspend 7-MQCA (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF (5 volumes). Add Pyridine (3.0 equiv).

  • Cool to 0°C.

  • Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.

  • Allow to warm to RT and stir for 12 hours.

  • Quench: Add water. Separate layers. Wash organic layer with 0.5 M HCl (if amine product is not basic) and 10% NaOH.

Vector 2: Benzylic Functionalization (The C-7 Methyl)

Functionalizing the C-7 methyl group transforms the molecule into an electrophile (benzyl bromide), allowing for the attachment of nucleophiles (amines, thiols, alkoxides).

Critical Safety Warning: Benzylic brominations are radical chain reactions and can be exothermic. Ensure proper venting.

Protocol C: Wohl-Ziegler Bromination

Target: Selective mono-bromination to 7-(bromomethyl)quinoxaline-6-carboxylic acid ester.

Prerequisite: It is highly recommended to esterify the carboxylic acid (e.g., to methyl ester) before bromination. The free acid can interfere with the radical mechanism or undergo decarboxylation under radical conditions.

Reagents:

  • Methyl 7-methylquinoxaline-6-carboxylate (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv) [Recrystallized]

  • AIBN (0.1 equiv) or Benzoyl Peroxide (BPO)

  • Solvent: CCl₄ (traditional) or Acetonitrile/Trifluorotoluene (Green alternatives)

Step-by-Step:

  • Setup: Use a round-bottom flask with a reflux condenser. Argon/Nitrogen atmosphere is critical.

  • Solvent: Dissolve substrate in Trifluorotoluene (0.1 M).

  • Addition: Add NBS (1.05 equiv) and AIBN (0.05 equiv).

  • Initiation: Heat to reflux (approx 80–100°C).

    • Visual Cue: The reaction mixture serves as its own indicator. NBS is a dense solid at the bottom. Succinimide (by-product) floats. As the reaction proceeds, the solid density changes.

  • Monitoring: Check LCMS every hour.

    • Risk:[1][2]Over-bromination (dibromide formation) occurs if the reaction runs too long. Stop the reaction at ~90% conversion rather than pushing for 100%.

  • Workup: Cool to RT. Filter off the succinimide precipitate. Concentrate the filtrate.

  • Purification: Flash chromatography is usually required to separate Mono-Br from Di-Br and starting material.

Vector 3: Core Modification (Minisci Reaction)

For late-stage functionalization, the electron-deficient quinoxaline ring is a perfect substrate for Minisci-type radical alkylations, typically occurring at C-2 or C-3.

Protocol D: Silver-Catalyzed Decarboxylative Alkylation

Reagents:

  • 7-MQCA (1.0 equiv)

  • Carboxylic Acid (Alkyl source, R-COOH) (2.0 equiv)

  • AgNO₃ (0.2 equiv)

  • (NH₄)₂S₂O₈ (2.0 equiv)

  • Solvent: DCM/Water (biphasic) or TFA/Water

Mechanism: The persulfate oxidizes Ag(I) to Ag(II), which decarboxylates the alkyl acid to generate an alkyl radical. This radical attacks the electron-deficient quinoxaline ring.

Troubleshooting & Purification Logic

The following decision tree assists in workup strategies, particularly for the amide coupling vector.

WorkupLogic Start Crude Reaction Mixture (Amide Coupling) Solubility Is Product Soluble in EtOAc? Start->Solubility AqWorkup Aqueous Workup (LiCl / NaHCO3) Solubility->AqWorkup Yes Precipitation Precipitation Protocol Add H2O/Ether -> Filter Solubility->Precipitation No Yes Yes No No (Precipitate) PurityCheck Check Purity (LCMS) AqWorkup->PurityCheck Precipitation->PurityCheck Flash Flash Chromatography (DCM:MeOH) PurityCheck->Flash <95% Recryst Recrystallization (EtOH or MeCN) PurityCheck->Recryst >95% but colored Final Pure Product PurityCheck->Final >98%

Figure 2: Purification decision tree for 7-MQCA derivatives.

References

  • General Reactivity of Quinoxalines

    • Pereira, J. A., et al. "Recent advances in the synthesis and reactivity of quinoxaline." Organic Chemistry Frontiers, 2021.[3] Link

  • Amide Coupling with T3P

    • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016. Link

  • Benzylic Bromination Protocols

    • Djerassi, C. "Brominations with N-Bromosuccinimide." Chemical Reviews, 1948. (Foundational review for Wohl-Ziegler). Link

  • Minisci Reaction on Heterocycles

    • Duncton, M. A. "Minisci reactions: Versatile tools for the functionalization of heterocycles." Med.[4] Chem. Commun., 2011. Link

  • Specific Scaffold Analogues (Kinase Inhibitors)

    • Example patent utilizing quinoxaline-6-carboxylic acids: WO2010136766A1. Link

Sources

Determining the Solubility of 7-methylquinoxaline-6-carboxylic Acid in DMSO and DMF: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for determining the solubility of 7-methylquinoxaline-6-carboxylic acid in two common aprotic polar solvents: dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). As a crucial parameter in drug discovery and development, solubility dictates a compound's suitability for high-throughput screening, formulation, and ultimately, its bioavailability.[1] This document details the underlying principles of solubility, provides step-by-step protocols for both thermodynamic and kinetic solubility determination, and explains the scientific rationale behind key experimental choices. The target audience includes researchers, scientists, and drug development professionals seeking to establish robust and reliable solubility data for quinoxaline-based compounds.

Introduction: The Critical Role of Solubility

This compound belongs to the quinoxaline class of heterocyclic compounds, a scaffold known for its wide range of pharmacological activities, including antiviral and anticancer properties.[2][3] In the early stages of drug development, establishing the solubility of a lead compound is a pivotal step.[4] Poor solubility can lead to a cascade of challenges, including underestimated potency in biological assays, difficulties in formulation for in vivo studies, and ultimately, poor oral bioavailability, which is a primary reason for candidate failure.[1]

Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are powerful aprotic polar solvents frequently used in drug discovery. DMSO is the standard for creating high-concentration stock solutions for high-throughput screening (HTS) due to its exceptional ability to dissolve a wide array of organic molecules.[5] DMF is also a valuable solvent, often used in chemical synthesis and formulation development.[6] Understanding the solubility limits in these solvents is therefore essential for seamless workflow integration.

This guide will focus on the "gold standard" shake-flask method for determining thermodynamic solubility , which represents the true equilibrium solubility of a compound, and a high-throughput method for assessing kinetic solubility , which is particularly relevant for HTS applications where compounds are rapidly diluted from a DMSO stock.[1][7]

Scientific Principles: Understanding Solute-Solvent Interactions

The dissolution of a solid crystalline compound like this compound in a solvent is governed by the interplay of two main energy considerations:

  • Lattice Energy: The energy required to break the intermolecular forces holding the compound together in its crystal lattice.

  • Solvation Energy: The energy released when the individual molecules of the compound interact with the solvent molecules.

For dissolution to occur, the solvation energy must overcome the lattice energy. The structure of this compound features a carboxylic acid group, which is a hydrogen bond donor and acceptor, and a quinoxaline ring system, which is largely aromatic and capable of π-π stacking interactions.

In solvents like DMSO and DMF, the primary interactions driving solubility are:

  • Hydrogen Bonding: The carboxylic acid proton of the solute can form a strong hydrogen bond with the highly polar sulfoxide oxygen in DMSO or the carbonyl oxygen in DMF. Quantum chemical studies have detailed the nature of this strong interaction between carboxylic acids and DMSO.[8][9]

  • Dipole-Dipole Interactions: Both DMSO and DMF are highly polar molecules that can interact favorably with the polar regions of the quinoxaline derivative.

The "like dissolves like" principle is at play; the polar nature of the solute is well-matched by the polarity of these solvents. A supplier of the parent compound, quinoxaline-6-carboxylic acid, confirms its solubility in DMSO.[10]

Experimental Protocols

Safety First: Before beginning any experimental work, consult the Safety Data Sheet (SDS) for this compound, DMSO, and DMF. Quinoxaline derivatives and aprotic solvents require careful handling.[11] Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, and work in a well-ventilated fume hood.

Protocol 1: Thermodynamic Solubility Determination via Shake-Flask Method

This protocol determines the equilibrium solubility, providing the most accurate and reliable measure of a compound's maximum dissolved concentration at a given temperature.[7][12][13]

Objective: To determine the maximum concentration (in mg/mL and mol/L) of this compound that dissolves in DMSO and DMF at equilibrium.

Materials:

  • This compound (solid, high purity)

  • Anhydrous DMSO (≥99.9% purity)

  • Anhydrous DMF (≥99.9% purity)

  • Analytical balance

  • Glass vials (e.g., 2 mL) with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Calibrated pipettes and tips

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of pre-weighed glass vials. An amount sufficient to ensure solid is present after equilibration is necessary, but a large excess should be avoided.[7]

  • Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of either DMSO or DMF to each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a minimum of 24-48 hours to ensure that equilibrium is reached.[1][4] The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully centrifuge the vials (e.g., at 10,000 x g for 15 minutes) to pellet the remaining solid.

  • Sample Collection: Carefully withdraw a small aliquot of the clear supernatant using a pipette. It is critical not to disturb the solid pellet.

  • Filtration: Filter the collected supernatant through a 0.22 µm syringe filter into a clean HPLC vial. This step removes any remaining microscopic particulate matter.

  • Dilution: Accurately perform a serial dilution of the filtered saturate with the appropriate solvent (DMSO or DMF) to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method (see Section 4) to determine the concentration of the dissolved compound.

  • Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factors. Perform the experiment in triplicate for each solvent and report the average solubility with the standard deviation.

Protocol 2: Kinetic Solubility Assessment

This high-throughput method is used to assess the solubility of a compound upon rapid precipitation from a concentrated DMSO stock into a solvent system.[14][15] It mimics the conditions of many in vitro biological assays.

Objective: To determine the concentration at which this compound begins to precipitate when diluted from a high-concentration DMSO stock.

Materials:

  • This compound

  • Anhydrous DMSO (≥99.9% purity)

  • Solvent of interest (in this case, can be adapted for DMF or an aqueous buffer)

  • 96-well microtiter plates (UV-transparent for analysis)

  • Plate reader with turbidimetric or nephelometric measurement capability

  • Automated liquid handler or multichannel pipette

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20 mM). Ensure complete dissolution using a vortex mixer.

  • Serial Dilution: In a separate 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 20 mM down to ~0.01 mM).

  • Assay Plate Preparation: Using a liquid handler, transfer a small, precise volume (e.g., 2 µL) of each concentration from the dilution plate into a new 96-well analysis plate.

  • Solvent Addition: Rapidly add a larger volume (e.g., 198 µL) of the test solvent (DMF) to each well. This results in a 1:100 dilution and a final DMSO concentration of 1%.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours), allowing time for any potential precipitation to occur.[4]

  • Measurement: Measure the turbidity (light scattering) of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).[4] An increase in turbidity indicates the formation of a precipitate.

  • Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the solvent-only controls.

Analytical Quantification: HPLC-UV Method

Accurate quantification of the dissolved compound is paramount. A reverse-phase HPLC method with UV detection is a robust and common choice for analyzing organic acids.[16][17][18]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound to find its λmax (wavelength of maximum absorbance).

  • Standard Curve: A standard curve must be generated using known concentrations of this compound prepared in the same solvent as the samples. The curve should demonstrate linearity (R² > 0.99) across the range of concentrations being measured.

Data Presentation and Interpretation

All quantitative solubility data should be presented clearly. The following tables provide an illustrative example of how results could be structured.

Table 1: Thermodynamic Solubility of this compound at 25°C (Illustrative Data)

SolventMean Solubility (mg/mL)Std. Dev.Mean Solubility (M)
DMSO155.84.20.82
DMF121.53.70.64
Note: Data are for illustrative purposes only and do not represent actual experimental results.

Table 2: Kinetic Solubility of this compound (Illustrative Data)

Test SolventHighest Soluble Conc. (µM)Final DMSO (%)Method
DMF> 2001%Turbidimetry
Note: Data are for illustrative purposes only and do not represent actual experimental results.

Interpretation: The data in Table 1 would suggest high thermodynamic solubility in both solvents, with greater solubility in DMSO. This is consistent with the strong hydrogen bonding capability of the DMSO sulfoxide group. The kinetic solubility data in Table 2 would indicate that the compound is unlikely to precipitate out of a 1% DMSO/DMF solution at concentrations up to 200 µM, making it suitable for HTS protocols.

Visualizing the Workflow

Diagrams can clarify complex experimental processes. The following are generated using Graphviz to outline the decision-making and experimental flows.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid to vial B Add known volume of solvent (DMSO or DMF) A->B C Agitate on orbital shaker at 25°C for 24-48h B->C D Centrifuge to pellet solid C->D E Filter supernatant (0.22 µm filter) D->E F Dilute sample for HPLC analysis E->F G Quantify concentration via HPLC-UV F->G H Calculate Solubility (mg/mL & M) G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Data_Analysis_Logic Start Start Analysis Gen_Curve Generate HPLC Standard Curve Start->Gen_Curve Check_Linearity Is R² > 0.99? Gen_Curve->Check_Linearity Analyze_Samples Analyze Diluted Saturated Samples Check_Linearity->Analyze_Samples Yes Re_evaluate Re-evaluate Method or Standards Check_Linearity->Re_evaluate No Calc_Conc Calculate Concentration in Diluted Sample Analyze_Samples->Calc_Conc Apply_DF Apply Dilution Factor to get Final Solubility Calc_Conc->Apply_DF Report Report Mean Solubility & Standard Deviation Apply_DF->Report

Caption: Logic Flow for HPLC Data Analysis and Validation.

Conclusion

This application note provides detailed, field-proven protocols for the robust determination of both thermodynamic and kinetic solubility of this compound in DMSO and DMF. By adhering to these methodologies, researchers can generate reliable and accurate data essential for making informed decisions in the drug discovery pipeline. The shake-flask method provides the definitive equilibrium solubility value, while the kinetic assay offers a high-throughput assessment relevant to screening applications. Accurate quantification by a validated HPLC-UV method is the cornerstone of both protocols, ensuring the integrity of the final results.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Longdom Publishing. Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • SCION Instruments. Highly Sensitive Analysis of Organic Acids by HPLC-UV. [Link]

  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]

  • OIV. Organic Acids : HPLC (Type-IV). [Link]

  • ResearchGate. Validation of UV-HPLC method for simultaneous quantification of organic acids in disinfectants for haemodialysis machines. [Link]

  • Biointerface Research in Applied Chemistry. Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Phenomenex. Organic Acids from Wine via HPLC-UV. [Link]

  • Bienta. Shake-Flask Solubility Assay. [Link]

  • ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically? [Link]

  • Mongolian Journal of Chemistry. A quantum chemical study of the interaction of carboxylic acids with DMSO. [Link]

  • ResearchGate. A quantum chemical study of the interaction of carboxylic acids with DMSO. [Link]

  • Mongolia Journals Online. A quantum chemical study of the interaction of carboxylic acids with DMSO. [Link]

  • Royal Society of Chemistry. NBS-activated cross-dehydrogenative esterification of carboxylic acids with DMSO. [Link]

  • PMC. Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. [Link]

  • PMC. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. [Link]

  • MDPI. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. [Link]

  • UNICAM. Sustainable and fast synthesis of functionalized quinoxalines promoted by natural deep eutectic solvents (NADESs). [Link]

  • ExportersIndia. Buy Quinoxaline-6-carboxylic Acid at Best Price, Industrial/Research Grade Chemical. [Link]

  • RSC Publishing. Sustainable and fast synthesis of functionalized quinoxalines promoted by natural deep eutectic solvents (NADESs). [Link]

  • ResearchGate. A green protocol for the synthesis of quinoxaline derivatives catalyzed by polymer supported sulphanilic acid. [Link]

  • MDPI. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. [Link]

  • PubChem. 2-Methylquinoline-6-carboxylic acid. [Link]

Sources

Procedure for esterification of 7-methylquinoxaline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Strategic Esterification of 7-Methylquinoxaline-6-Carboxylic Acid: A Guide for Medicinal Chemistry and Drug Development

Abstract

Quinoxaline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including antiviral, anticancer, and antibacterial properties.[1][2] The ester functional group is a critical component in drug design, often employed to enhance properties such as lipophilicity, cell permeability, and bioavailability, or to serve as a key synthetic handle for further molecular elaboration. This application note provides a comprehensive guide for the esterification of this compound, a vital intermediate in the synthesis of complex pharmaceutical molecules. We present two robust, field-proven protocols: the classic Fischer-Speier acid-catalyzed method for large-scale, cost-effective synthesis, and a modern coupling agent-mediated approach for milder conditions and sensitive substrates. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, step-by-step protocols, and characterization techniques to ensure procedural success and product validation.

Introduction: The Strategic Importance of Quinoxaline Esters

The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a privileged structure in pharmacology.[1][3] Modifications to this core, particularly at the 6- and 7-positions, can significantly modulate a compound's biological activity.[4][5] The conversion of a carboxylic acid, such as in this compound, to its corresponding ester is a fundamental and strategic transformation in drug development.

Causality Behind Esterification:

  • Prodrug Strategy: Esters can mask the polar carboxylic acid group, creating a more lipophilic prodrug that can more easily cross cell membranes. Once inside the cell, endogenous esterases can hydrolyze the ester back to the active carboxylic acid form.

  • Improved Pharmacokinetics: Altering the ester alkyl chain allows for fine-tuning of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Synthetic Intermediates: The ester group is a versatile synthon, readily converted into other functional groups such as amides, hydrazides, or reduced to alcohols, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[3][6]

This document details two primary methodologies to achieve this transformation, each with distinct advantages, allowing researchers to select the optimal procedure based on substrate sensitivity, scale, and available resources.

Foundational Chemical Principles

Understanding the substrate and the reaction mechanisms is critical for successful synthesis. This compound possesses a heteroaromatic ring system that influences the reactivity of the carboxylic acid moiety. The electron-withdrawing nature of the pyrazine ring can slightly increase the acidity of the carboxylic proton but does not fundamentally alter the esterification approach compared to other aromatic carboxylic acids.

Method A: Fischer-Speier Esterification

This classic method involves reacting the carboxylic acid with an excess of an alcohol under strong acid catalysis (e.g., H₂SO₄, TsOH).[7][8][9]

  • Mechanism: The reaction proceeds via a series of equilibrium steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[10][11] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[7]

  • Driving the Equilibrium: The reaction is reversible. To achieve high yields, the equilibrium must be shifted towards the products. This is accomplished by applying Le Chatelier's principle in two primary ways:

    • Using a large excess of the alcohol, which also serves as the solvent.[8][10]

    • Removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.[10]

Method B: Coupling Agent-Mediated Esterification

For substrates that are sensitive to the harsh conditions of Fischer esterification (strong acid, high heat), milder methods employing coupling reagents are preferred. The Steglich esterification is a prominent example, using a carbodiimide like dicyclohexylcarbodiimide (DCC) or the water-soluble equivalent EDCI, often with a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP).[12]

  • Mechanism: The carboxylic acid first reacts with the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is a potent acylating agent.[12] The alcohol then attacks this intermediate to form the ester. The role of DMAP is to act as a hyper-nucleophilic acyl transfer catalyst, reacting with the O-acylisourea to form an even more reactive acylpyridinium species, which accelerates the reaction.[12]

  • Advantages: This method proceeds at room temperature and under neutral pH conditions, preserving sensitive functional groups elsewhere in the molecule.[12] A wide variety of modern coupling reagents, such as TBTU and COMU, offer high efficiency and simplified workups.[13]

General Experimental Workflow

The overall process, from starting material to final, validated product, follows a logical sequence. The choice between an acid-catalyzed or coupling-mediated pathway represents the primary decision point in the synthesis.

G cluster_prep Preparation cluster_reaction Esterification Reaction cluster_purification Work-up & Purification cluster_validation Product Validation A 7-Methylquinoxaline- 6-carboxylic Acid B Method A: Fischer-Speier (Acid Catalyst, Excess Alcohol, Heat) A->B Choose Method C Method B: Coupling Agent-Mediated (EDCI/DMAP, Solvent, RT) A->C Choose Method D Reaction Quenching & Extraction B->D C->D E Chromatography or Recrystallization D->E F Purified Ester Product E->F G Spectroscopic Characterization (NMR, IR, MS) F->G Confirm Structure

Caption: General workflow for the esterification of this compound.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Fischer-Speier Synthesis of Methyl 7-methylquinoxaline-6-carboxylate

This protocol is optimized for robustness and scale, using methanol as both a reagent and solvent.

Materials and Reagents:

  • This compound

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated (98%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

ParameterValue/ConditionRationale
Substrate This compoundStarting material
Alcohol Methanol (Anhydrous)Reagent and solvent; excess drives equilibrium
Catalyst Sulfuric Acid (conc.)Proton source to activate the carbonyl group
Temperature Reflux (~65 °C)Provides activation energy for the reaction
Time 4-12 hoursReaction time, monitored by TLC
Expected Yield 75-90%Typical for this robust reaction

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 g, 5.31 mmol).

  • Reagent Addition: Add 40 mL of anhydrous methanol to the flask. Stir the suspension until the acid is partially dissolved.

  • Catalyst Addition: Place the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (0.5 mL, ~9.4 mmol) dropwise to the stirring suspension. Caution: This addition is exothermic.

  • Reaction: Remove the ice bath, attach a reflux condenser, and heat the mixture to reflux (approximately 65 °C) using a heating mantle.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., 50% ethyl acetate in hexanes). The reaction is complete when the starting carboxylic acid spot is no longer visible.

  • Work-up - Quenching: After cooling to room temperature, slowly pour the reaction mixture into 100 mL of ice-cold saturated sodium bicarbonate solution to neutralize the excess acid. Caution: Vigorous gas evolution (CO₂) will occur.

  • Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Work-up - Washing: Combine the organic layers and wash sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.

  • Purification - Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification - Final: The crude ester can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.

Protocol 2: EDCI/DMAP-Mediated Synthesis of Ethyl 7-methylquinoxaline-6-carboxylate

This protocol is ideal for situations requiring mild conditions to avoid degradation of sensitive functionalities.

Materials and Reagents:

  • This compound

  • Ethanol (EtOH), anhydrous

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup

ParameterValue/ConditionRationale
Coupling Agent EDCI (1.2 equiv.)Activates the carboxylic acid
Catalyst DMAP (0.1 equiv.)Acyl-transfer catalyst to accelerate the reaction[12]
Solvent Dichloromethane (DCM)Anhydrous, inert solvent
Temperature 0 °C to Room Temp.Mild conditions to preserve sensitive groups
Time 2-6 hoursTypically faster than Fischer esterification
Expected Yield 80-95%Generally high-yielding under optimized conditions

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 1.0 g, 5.31 mmol), EDCI (1.22 g, 6.37 mmol), and DMAP (65 mg, 0.53 mmol).

  • Solvent & Alcohol Addition: Add 40 mL of anhydrous DCM followed by anhydrous ethanol (0.46 mL, 7.97 mmol, 1.5 equiv.).

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • Work-up - Quenching: Dilute the reaction mixture with 50 mL of DCM.

  • Work-up - Washing: Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL). The acidic wash removes DMAP and any remaining EDCI byproducts.

  • Purification - Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification - Final: Purify the resulting crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain the pure ester.

Product Characterization and Validation

Confirmation of the ester product is achieved through standard spectroscopic methods. For methyl 7-methylquinoxaline-6-carboxylate:

  • ¹H NMR (400 MHz, CDCl₃): Expect to see the disappearance of the broad carboxylic acid proton signal (typically >10 ppm). A new sharp singlet corresponding to the methyl ester protons (-OCH₃) will appear around δ 3.9-4.1 ppm. The aromatic and quinoxaline protons will remain in their respective regions (δ 7.5-9.0 ppm), with the methyl group on the ring appearing as a singlet around δ 2.6 ppm.

  • IR Spectroscopy (ATR): The broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹) will disappear. The C=O stretch will shift from ~1700 cm⁻¹ (acid) to ~1725 cm⁻¹ (ester). A new C-O single bond stretch will appear in the 1100-1300 cm⁻¹ region.

  • Mass Spectrometry (ESI+): The molecular ion peak should correspond to the calculated mass of the ester product ([M+H]⁺).

References

  • Ali, M. A., & Yar, M. S. (2022). Quinoxaline derivatives: A systematic review on synthesis, and medicinal attributes. Journal of Molecular Structure, 1264, 133222. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5838-5847. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • Zaccone, M., et al. (2022). Characterization of quinoxaline derivatives for protection against iatrogenically induced hearing loss. Frontiers in Molecular Neuroscience, 15, 968393. [Link]

  • Patel, H. R., & Patel, K. D. (2013). An expeditious synthesis of quinoxalines by using biodegradable cellulose sulfuric acid as a solid acid catalyst. Taylor & Francis Online. [Link]

  • Gawande, M. B., et al. (2016). Solvent-Free Esterification of Carboxylic Acids Using Supported Iron Oxide Nanoparticles as an Efficient and Recoverable Catalyst. Molecules, 21(7), 915. [Link]

  • Patil, S. P., et al. (2018). Efficient Synthesis of Quinoxaline Derivatives Using Camphorsulfonic Acid As An Organocatalyst. International Journal of Research and Analytical Reviews, 5(3), 823-828. [Link]

  • Dawood, K. M., & Farag, A. M. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Synthetic Communications, 45(1), 1-28. [Link]

  • Google Patents. (2013).
  • Sharma, A., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Medicinal Chemistry. [Link]

  • Pinto, D. C., et al. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. The Journal of Organic Chemistry, 87(13), 8438-8449. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

  • Chatterjee, R., et al. (2020). Synthesis of quinoxaline derivatives catalyzed by Brønsted acidic ionic liquid under solvent-free conditions. AIP Conference Proceedings, 2289(1), 020010. [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Chemistry LibreTexts. (2023). Fischer Esterification. [Link]

  • Pearson Education. (n.d.). Fischer Esterification Explained. [Link]

  • Alam, M. S., et al. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 27(19), 6296. [Link]

  • Zavala-Ocampo, L., et al. (2021). Esters of Quinoxaline-7-Carboxylate 1,4-di-N-Oxide as Potential Inhibitors of Glycolytic Enzymes of Entamoeba histolytica: In silico Approach. Current Computer-Aided Drug Design, 17(5), 724-735. [Link]

  • Patel, B. G., & Parmar, K. A. (2018). SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY. International Journal of Research and Analytical Reviews, 5(3), 306-311. [Link]

  • El-Gaby, M. S. A., et al. (2002). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. Indian Journal of Chemistry - Section B, 41B(10), 2149-2155. [Link]

  • Stenutz, R. (n.d.). quinoxaline-6-carboxylic acid. [Link]

  • Google Patents. (2003). US6562972B1 - Method for preparing heterocyclic-carboxylic acids.
  • Andrade-Ochoa, S., et al. (2021). Expanding the chemical space of ester of quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives as potential antitubercular agents. Scientific Reports, 11(1), 19808. [Link]

  • Gawande, M. B., et al. (2016). Solvent-Free Esterification of Carboxylic Acids Using Supported Iron Oxide Nanoparticles as an Efficient and Recoverable Catalyst. Molecules, 21(7), 915. [Link]

  • Vasconcelos, H. N., et al. (2024). Ester Formation in Alcohol Microdroplet Sprays: Enhanced Reactivity of C8 to C16 Carboxylic Acids with C1 to C3 Alcohols and the Effect of Water. The Journal of Physical Chemistry Letters, 15(3), 856-863. [Link]

Sources

Advanced Handling and Storage Protocols for Quinoxaline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Quinoxaline carboxylic acids (QCAs), particularly quinoxaline-2-carboxylic acid (QCA) and its derivatives, are critical intermediates in the synthesis of bioactive compounds, including echinomycin-class antibiotics, antitumor agents, and glutamate receptor ligands.[1] While structurally robust due to the fused benzene-pyrazine ring system, the carboxylic acid moiety introduces specific sensitivities—most notably thermal decarboxylation and pH-dependent solubility .

This guide provides a rigorous, field-proven framework for the storage, solubilization, and handling of QCAs. It moves beyond generic safety data sheets to address the specific physicochemical behaviors that impact experimental reproducibility in drug discovery and organic synthesis.

Physicochemical Profile

To handle QCAs effectively, one must understand the competing forces within the molecule:

  • The Heterocycle (Quinoxaline Core):

    • Nature: Electron-deficient aromatic system.

    • Implication: The ring nitrogens are very weakly basic (

      
      ). They do not readily protonate in neutral water, meaning the molecule's solubility is almost entirely governed by the carboxylic acid group.
      
    • Photo-reactivity: The heterocyclic core is susceptible to photo-induced electron transfer, which can trigger decarboxylation under visible light irradiation [1].

  • The Acidic Moiety (-COOH):

    • Acidity: The electron-withdrawing nature of the pyrazine ring increases the acidity of the carboxyl group compared to benzoic acid. The

      
       is approximately 2.9 – 3.3  [2].
      
    • Solubility Switch: At pH < 3, the molecule is neutral and poorly soluble in water. At pH > 5, it exists as the carboxylate anion, significantly increasing aqueous solubility.

    • Thermal Instability: QCAs are prone to decarboxylation at elevated temperatures (>150°C), especially in aqueous media where the acid can self-catalyze the reaction [3].

Protocol 1: Storage & Inventory Management

Objective: Prevent hydrolytic degradation, decarboxylation, and photo-oxidation during long-term storage.

Solid State Storage[2]
  • Container: Amber glass vials with Teflon-lined caps. Why? Prevents UV/Vis light exposure which can catalyze surface degradation.

  • Environment: Store at +4°C or -20°C in a desiccator.

  • Hygroscopicity Check: QCAs can form hydrates. If the powder clumps or changes from beige to dark brown, moisture ingress has occurred.

Solution Storage

Critical Rule: Never store aqueous solutions of QCAs for >24 hours, even at 4°C. The acidic pH of the solution can accelerate slow decarboxylation or precipitation.

  • Preferred Solvent: Anhydrous DMSO.

  • Temperature: -20°C or -80°C.

  • Cycle Limit: Maximum 3 freeze-thaw cycles.

Storage Decision Workflow (Visual)

StorageWorkflow Start Incoming QCA Material StateCheck Physical State? Start->StateCheck Solid Solid Powder StateCheck->Solid Solution Stock Solution StateCheck->Solution Desiccate Desiccate over Silica/CaSO4 Solid->Desiccate Amber Amber Vial Required Desiccate->Amber TempSolid Store at +4°C (Working) or -20°C (Long Term) Amber->TempSolid SolventCheck Solvent Type? Solution->SolventCheck Aqueous Aqueous Buffer SolventCheck->Aqueous DMSO Anhydrous DMSO SolventCheck->DMSO Discard Do NOT Store >24h Prepare Fresh Aqueous->Discard Aliquot Aliquot into Single-Use Amber Vials DMSO->Aliquot Freeze Store at -80°C (Max 6 months) Aliquot->Freeze

Figure 1: Decision tree for the storage of Quinoxaline Carboxylic Acids, emphasizing the instability of aqueous stocks.

Protocol 2: Solubilization & Stock Preparation

Objective: Create stable, precipitate-free stock solutions for biological assays or synthesis.

Solvent Selection Matrix
SolventSolubility LimitStabilityApplication
DMSO ≥ 100 mg/mL [4]HighStock solutions, Screening assays.
Water (pH < 4) < 1 mg/mLLowNot recommended.
PBS (pH 7.4) ~ 50 mg/mLMediumDirect injection, Cell culture (requires sonication).
0.1 M NaOH HighHighChemical synthesis (forms Na-salt).
Preparation of 50 mM Stock in DMSO (Standard)
  • Weighing: Weigh the QCA solid into an amber glass vial. Note: Use an anti-static gun if the powder is fluffy.

  • Calculation: Calculate DMSO volume.

    
    
    
  • Dissolution: Add anhydrous DMSO. Vortex for 30 seconds.

  • Validation: Hold the vial up to a light source. The solution should be clear yellow/beige. If cloudy, sonicate at 35 kHz for 5 minutes. Do not heat above 40°C.

Preparation of Aqueous Working Solution (Self-Validating)

Attempting to dissolve QCA directly in water will fail due to its acidity (


). You must drive the equilibrium to the carboxylate form.
  • Step 1: Suspend QCA in a small volume of water (it will remain cloudy).

  • Step 2: Add 1.0 equivalent of NaOH or KOH (1M stock).

    • Mechanism:[2][3]

      
      .
      
  • Step 3: Vortex. The solution should turn clear immediately.

  • Step 4: Dilute to final volume with buffer (PBS or HEPES).

  • Validation Check: Measure pH. If pH < 5.0, precipitation is imminent. Adjust pH to 7.0–7.4.

Protocol 3: Quality Control & Troubleshooting

Trustworthiness: A protocol is only as good as its verification. Use these checks to validate sample integrity.

The "Precipitation Crash" Test

Before using a frozen DMSO stock in a cell assay:

  • Thaw the stock at room temperature.

  • Pipette 10 µL of stock into 990 µL of culture media (1:100 dilution).

  • Observation: Wait 15 minutes. Inspect for fine needle-like crystals under a microscope (4x objective).

    • Pass: Solution remains clear.

    • Fail: Crystals visible. Action: The compound has crashed out. Repeat solubilization using the "Aqueous Working Solution" method (Section 4.3) to ensure ionization.

Degradation Signs[2]
  • Visual: A shift from light beige to dark brown indicates oxidation or extensive photo-degradation.

  • NMR: Appearance of a broad singlet around 13.0 ppm (COOH) indicates the acid is intact. Disappearance of this peak, coupled with new aromatic signals, suggests decarboxylation to quinoxaline (or derivatives).

Solubilization Logic Flow (Visual)

Solubilization Start Start Solubilization Target Target Concentration? Start->Target HighConc High (>10 mM) Target->HighConc LowConc Low (<1 mM) Target->LowConc DMSO_Route Use Anhydrous DMSO (Vortex) HighConc->DMSO_Route Aq_Route Aqueous Buffer? LowConc->Aq_Route Check Visual Check: Clear Solution? DMSO_Route->Check DirectDissolve Direct Dissolution (May require heat <40°C) Aq_Route->DirectDissolve If pH > 7 BaseAssist Base Assist Required (Add 1 eq. NaOH) Aq_Route->BaseAssist If pH < 7 DirectDissolve->Check BaseAssist->Check Sonicate Sonicate (5 mins) Check->Sonicate No Success Ready for Assay Check->Success Yes Sonicate->Check

Figure 2: Workflow for solubilizing QCAs, highlighting the necessity of base assistance for aqueous solutions.

Safety & Waste Disposal

  • Hazards: Quinoxaline-2-carboxylic acid is classified as a Skin and Eye Irritant (Category 2) and a Respiratory Irritant (STOT SE 3) [5].

  • Handling: Use standard PPE (Nitrile gloves, safety glasses). Work in a fume hood to avoid inhaling dust.

  • Disposal: Do not dispose of down the drain. QCAs can be toxic to aquatic life. Collect in a combustible waste container for incineration.

References

  • He, W., et al. "Visible-light-induced decarboxylative acylation of quinoxalin-2(1H)-ones with α-oxo carboxylic acids."[4] Green Chemistry, 2021.[2] Link

  • ChemicalBook. "2-Quinoxalinecarboxylic acid Properties and pKa." ChemicalBook Database, 2026.[5] Link

  • Amaya-García, F., & Unterlass, M. M. "Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water." Synthesis, 2022.[2] Link

  • MedChemExpress. "Quinoline-2-carboxylic acid Solubility Data." MCE Product Guide, 2023. Link

  • Fisher Scientific.[6] "Safety Data Sheet: Quinoxaline-2-carboxylic acid." Fisher Scientific SDS, 2023. Link

Sources

Scalable Synthesis of 7-Methylquinoxaline-6-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scalable synthesis of 7-methylquinoxaline-6-carboxylic acid Content Type: Application Note & Protocol Audience: Process Chemists, drug development professionals.

Executive Summary

This compound is a critical heterocyclic building block in the synthesis of bioactive pharmaceutical ingredients, particularly angiotensin II receptor antagonists and kinase inhibitors. While theoretical routes involving the selective oxidation of 6,7-dimethylquinoxaline exist, they suffer from poor regioselectivity and difficult purification on a kilogram scale.

This Application Note details the convergent condensation route , identified as the most robust method for industrial scalability. By reacting 3,4-diamino-5-methylbenzoic acid with glyoxal , this protocol ensures 100% regiocontrol, high yields (>85%), and avoids chromatographic purification. The guide covers the synthesis of the diamine precursor and the final cyclization, providing a self-validating workflow for multi-gram to kilogram batches.

Retrosynthetic Strategy & Pathway

The primary challenge in synthesizing substituted quinoxalines is controlling the substitution pattern on the benzenoid ring.

  • Route A (Oxidative): Mono-oxidation of 6,7-dimethylquinoxaline.

    • Flaw: Statistical oxidation yields a mixture of 6-COOH-7-Me and 7-COOH-6-Me (identical) along with unreacted starting material and di-acid byproducts. Separation requires tedious fractional crystallization or chromatography.

  • Route B (Condensation - Recommended): De novo construction of the pyrazine ring using a pre-functionalized benzene derivative.

    • Advantage:[1][2] The regiochemistry is established in the benzene precursor. The condensation with symmetric glyoxal locks the structure without ambiguity.

Reaction Pathway Diagram[3][4][5][6]

G Start 4-Amino-3-methylbenzoic acid (Comm. Available) Nitro Intermediate A: 4-Amino-3-methyl-5-nitrobenzoic acid Start->Nitro 1. Acetylation (Optional) 2. Nitration (HNO3/H2SO4) Diamine Precursor B: 3,4-Diamino-5-methylbenzoic acid Nitro->Diamine Reduction (H2/Pd-C or Fe/HCl) Product Target: This compound Diamine->Product Condensation Glyoxal Glyoxal (40% aq. or Bisulfite adduct) Glyoxal->Product Cyclization (Water/EtOH, 50-70°C)

Figure 1: Convergent synthetic pathway ensuring regiochemical integrity.

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Stoichiometry Diamine (1.0) : Glyoxal (1.1–1.2)Slight excess of glyoxal ensures complete consumption of the expensive diamine.
Temperature 50°C – 70°CHigher temperatures (>80°C) promote polymerization of glyoxal, darkening the product.
pH Control Neutral to slightly acidicStrong basic conditions can degrade glyoxal via the Cannizzaro reaction.
Solvent System Water or 10% EtOH/WaterGreen chemistry compliant; product precipitates upon cooling, simplifying isolation.

Detailed Experimental Protocols

Stage 1: Synthesis of Precursor (3,4-Diamino-5-methylbenzoic acid)

Note: If this intermediate is purchased (CAS: 37901-95-4), skip to Stage 2.

Rationale: Direct nitration of 4-amino-3-methylbenzoic acid occurs ortho to the amino group (position 5), driven by the directing effects of the amine (ortho/para) and methyl (ortho/para) groups, while the carboxyl group deactivates the meta positions.

Protocol:

  • Nitration: Suspend 4-amino-3-methylbenzoic acid (100 g, 0.66 mol) in conc. H₂SO₄ (500 mL) at 0°C. Add fuming HNO₃ (1.05 equiv) dropwise, maintaining internal temp <10°C. Stir for 2 hours. Pour onto ice. Filter the yellow precipitate (4-amino-3-methyl-5-nitrobenzoic acid ).

  • Reduction: Suspend the wet nitro compound in Methanol (1 L). Add 10% Pd/C (5 wt% loading). Hydrogenate at 3 bar (45 psi) for 6 hours or until H₂ uptake ceases.

  • Isolation: Filter catalyst over Celite. Concentrate filtrate to dryness.[3]

    • Yield: ~85-90%

    • Appearance: Tan to brown solid. Use immediately or store under inert gas (oxidation sensitive).

Stage 2: Cyclization to this compound

Scope: This protocol describes the reaction on a 50 g scale.

Reagents:

  • 3,4-Diamino-5-methylbenzoic acid (Precursor B): 50.0 g (0.30 mol)

  • Glyoxal (40% w/w aqueous solution): 52.2 g (0.36 mol, 1.2 equiv)

  • Ethanol (95%): 150 mL

  • Water (Deionized): 350 mL

  • Sodium Bisulfite (Optional): See "Pro-Tip" below.

Step-by-Step Procedure:

  • Dissolution: In a 1 L 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, charge 3,4-diamino-5-methylbenzoic acid (50 g) and Water (350 mL).

    • Observation: The diamine may not fully dissolve. This is acceptable; it will dissolve as it reacts.

    • Modification: If the pH is <4, adjust to pH 4–5 with dilute NaOH to aid solubility, but avoid alkaline pH.

  • Addition of Glyoxal: Add Ethanol (150 mL) to the slurry. Heat the mixture to 50°C . Add the Glyoxal solution (52.2 g) dropwise over 30 minutes via an addition funnel.

    • Process Note: A slight exotherm may be observed. Maintain temperature between 50–60°C.

  • Reaction: Stir the mixture at 60°C for 3 hours.

    • Monitoring: Monitor by HPLC or TLC (Mobile phase: 10% MeOH in DCM). The starting diamine spot (polar) should disappear, replaced by a less polar product spot.

  • Workup & Isolation: Cool the reaction mixture slowly to 0–5°C using an ice bath. Stir for 1 hour to maximize precipitation.

    • Crystallization:[3][4] The product, this compound, will crystallize as a beige/light-brown solid.

    • Filtration: Filter the solid using a Büchner funnel.[5]

    • Washing: Wash the cake with cold water (2 x 50 mL) followed by cold ethanol (1 x 30 mL) to remove unreacted glyoxal and colored impurities.

  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

Yield & Characterization:

  • Typical Yield: 48.0 – 51.0 g (85–90%)

  • Purity: >98% (HPLC, area %)

  • Appearance: Beige to light brown powder.

  • Melting Point: >250°C (dec).

Analytical Controls & Troubleshooting

Quality Specifications
TestMethodAcceptance Criteria
Appearance VisualBeige to light brown powder
Identification 1H NMR (DMSO-d6)Confirms structure; no aliphatic protons other than Ar-CH3.
Purity HPLC (C18, ACN/Water)≥ 98.0%
Residual Solvents GC-HSEtOH < 5000 ppm
Troubleshooting Guide
IssueProbable CauseCorrective Action
Dark/Black Product Polymerization of glyoxal due to high temp or high pH.Keep reaction temp <70°C. Ensure pH is not >7 during addition.
Low Yield Incomplete precipitation.Product is amphoteric. Ensure final pH is near isoelectric point (pH ~3-4) before filtration.
Sticky Solid Impure glyoxal source.Pro-Tip: Use Glyoxal Sodium Bisulfite adduct (solid) instead of aqueous glyoxal. It releases glyoxal slowly, reducing polymerization side-reactions.

References

  • Synthesis of Quinoxaline Carboxylic Acids via Oxidation: Note: Referenced as a comparative method to demonstrate the superiority of the condensation route for this specific isomer. Gomes, C. et al. "Selective oxidation of methylquinoxalines." Journal of Heterocyclic Chemistry, 2012.
  • Condensation of Diamines with Glyoxal (General Protocol)

    • Brown, D. J. "The Quinoxalines."[1][6][7][8] Chemistry of Heterocyclic Compounds, Wiley-Interscience, 2004.

  • Precursor Synthesis (3,4-diamino-5-methylbenzoic acid)

    • Available commercially (CAS 37901-95-4).[9]

    • Synthetic route validation: Journal of Medicinal Chemistry, 2008, 51(12), 3460.

  • Process Safety for Glyoxal Reactions

    • "Glyoxal: Safety Data and Handling." PubChem. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-methylquinoxaline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 7-methylquinoxaline-6-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible workflow.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis strategy for this compound.

Q1: What is the primary synthetic route for this compound?

The most direct and widely employed method is the condensation reaction between an appropriately substituted o-phenylenediamine and a 1,2-dicarbonyl compound.[1][2] Specifically, for this compound, the key starting materials are 3,4-diamino-5-methylbenzoic acid and glyoxal .

The reaction, known as the Hinsberg quinoxaline synthesis, involves the cyclocondensation of the diamine and the dicarbonyl compound, typically under acidic conditions or with the aid of a catalyst, to form the pyrazine ring fused to the benzene ring.[3]

Q2: Why is decarboxylation a major challenge in this synthesis, and how can it be mitigated?

Decarboxylation, the loss of the carboxylic acid group as CO₂, is a significant side reaction that severely reduces the yield of the desired product.[4] Aromatic carboxylic acids, particularly when heated in aqueous or acidic solutions, are susceptible to this process.[5] In this specific synthesis, both the starting material (3,4-diamino-5-methylbenzoic acid) and the final product can undergo decarboxylation, leading to the formation of 6-methylquinoxaline as a major impurity.

Mitigation Strategies:

  • Temperature Control: Operating at the lowest effective temperature is crucial. High temperatures dramatically accelerate the rate of decarboxylation.[4][5]

  • Use of Protected Starting Materials: A highly effective strategy is to protect the carboxylic acid group as an ester (e.g., methyl 3,4-diamino-5-methylbenzoate). The quinoxaline ring is formed first, and the ester is then hydrolyzed to the carboxylic acid in a subsequent step under milder conditions where decarboxylation is less favorable.[3][5]

  • Catalyst Optimization: Employing a highly efficient catalyst can allow the reaction to proceed at lower temperatures, thereby minimizing the thermal conditions that promote decarboxylation.[2]

Q3: What are the critical quality parameters for the starting materials?

The purity of the o-phenylenediamine and dicarbonyl reagents is paramount for achieving high yields.[1][6]

  • 3,4-diamino-5-methylbenzoic acid: Impurities can lead to the formation of undesired side products that are often difficult to separate from the target molecule due to their structural similarity.[6] The presence of isomers is a particular concern.

  • Glyoxal: Glyoxal is typically supplied as an aqueous solution and can undergo polymerization or oxidation. Using a fresh, high-quality source is recommended to ensure accurate stoichiometry and prevent side reactions.

Q4: Are there alternative synthetic routes if the direct condensation method proves problematic?

Yes, an alternative multi-step approach can be employed, starting from 6-methylquinoxaline. This method avoids the issue of decarboxylation during the ring-forming step. The process involves two key transformations[7]:

  • Benzylic Halogenation: The methyl group of 6-methylquinoxaline is first halogenated, typically using an N-halosuccinimide (like NBS or NCS) in the presence of a radical initiator, to form 6-(halomethyl)quinoxaline.

  • Oxidation: The resulting 6-(halomethyl)quinoxaline is then oxidized to the corresponding carboxylic acid. This oxidation must be carefully controlled, as harsh oxidizing agents like potassium permanganate can degrade the quinoxaline ring system itself.[7] This route is more laborious but offers a viable alternative when direct condensation yields are consistently low due to decarboxylation.

Section 2: Troubleshooting Guide

This guide provides a systematic, question-and-answer approach to resolving specific experimental issues.

Problem 1: The reaction yield is very low or no product is formed.

Low yields are a common frustration in quinoxaline synthesis.[1][6] The causes can range from suboptimal conditions to poor reagent quality.

Initial Checks & Solutions:

  • Verify Reagent Quality: Ensure the purity of your 3,4-diamino-5-methylbenzoic acid and use a fresh source of glyoxal. Impurities are a primary cause of side reactions that consume starting materials.[6]

  • Confirm Stoichiometry: Ensure the molar ratio of the diamine to the dicarbonyl compound is correct. An excess of one reactant can lead to byproducts.[8]

  • Optimize Reaction Conditions: Temperature and reaction time are critical. Traditional methods often require elevated temperatures, but this can cause degradation.[1][6] Consider a systematic optimization of reaction time and temperature. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields by providing rapid and uniform heating.[1][9]

  • Catalyst Screening: If the uncatalyzed reaction is inefficient, a catalyst is essential. Acetic acid is commonly used, but other catalysts may offer better performance under milder conditions.[1]

Below is a logical workflow for troubleshooting low yield issues.

LowYield_Troubleshooting start Low or No Yield Observed check_reagents Step 1: Verify Reagent Purity & Stoichiometry start->check_reagents reagents_ok Reagents Verified check_reagents->reagents_ok optimize_cond Step 2: Optimize Reaction Conditions (Temp, Time, Solvent) reagents_ok->optimize_cond Purity Confirmed re_evaluate Re-evaluate Synthetic Strategy reagents_ok->re_evaluate Impure cond_ok Conditions Optimized optimize_cond->cond_ok screen_catalyst Step 3: Screen Catalyst Systems (e.g., Lewis Acids, Heterogeneous Catalysts) cond_ok->screen_catalyst Yield Still Low yield_improved Yield Improved cond_ok->yield_improved Yield Improved catalyst_ok Catalyst Selected screen_catalyst->catalyst_ok review_workup Step 4: Review Workup & Purification (e.g., pH adjustment, extraction solvent) catalyst_ok->review_workup Yield Still Low catalyst_ok->yield_improved Yield Improved review_workup->yield_improved

Caption: Troubleshooting workflow for low product yield.

Problem 2: The primary impurity is the decarboxylated product, 6-methylquinoxaline.

This is a clear indication that the reaction conditions are too harsh, favoring the undesired decarboxylation pathway.[4][5]

Solutions:

  • Reduce Reaction Temperature: Immediately lower the reaction temperature. Studies on similar systems show that reducing the temperature from 230°C to 150°C can significantly decrease the amount of decarboxylated side product.[4]

  • Change Solvent/Catalyst System: Switch to a system that allows for lower reaction temperatures. For example, using a more active catalyst like sulfated polyborate can enable the reaction to proceed efficiently under solvent-free conditions at moderate temperatures.[2]

  • Adopt a Protection Strategy: This is the most robust solution. Synthesize the methyl or ethyl ester of this compound first by using methyl 3,4-diamino-5-methylbenzoate as the starting material. The subsequent hydrolysis of the ester to the carboxylic acid can be performed under basic conditions (e.g., NaOH in aq. EtOH) at room temperature or with gentle heating, which completely avoids the high-temperature decarboxylation problem.[3][5]

StrategyTemperatureKey AdvantageReference
Direct Condensation150-230°CFewer synthetic steps[5]
Lower Temp. with Catalyst80-120°CReduced decarboxylation[2]
Ester Protection/HydrolysisRing Formation: ~100°C; Hydrolysis: RT-50°CComplete inhibition of decarboxylation[3][5]
Table 1: Comparison of strategies to minimize decarboxylation.
Problem 3: The crude product is difficult to purify.

Purification challenges often arise from the presence of structurally similar impurities or poor solubility of the product.[6][8]

Recommendations:

  • Recrystallization: This is the preferred method for purifying the final solid product. Ethanol is a commonly reported solvent for recrystallizing quinoxaline derivatives.[8] If ethanol is not effective, a systematic screening of other solvents (e.g., methanol, isopropanol, acetonitrile, or solvent/anti-solvent pairs) is recommended.

  • Column Chromatography: For stubborn impurities, silica gel column chromatography can be effective.[8] A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically required. Adding a small amount of acetic acid to the mobile phase can improve the peak shape of carboxylic acids by preventing tailing.

  • Acid/Base Wash: During the workup, an acid/base extraction can help remove impurities. The carboxylic acid product is soluble in a weak aqueous base (like sodium bicarbonate), while non-acidic impurities (like the decarboxylated byproduct) will remain in the organic layer. The product can then be recovered by acidifying the aqueous layer and extracting or filtering the precipitated solid.

Section 3: Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key synthesis strategies.

Protocol A: Optimized Direct Condensation

This protocol is optimized for direct synthesis while attempting to minimize decarboxylation.

  • Reaction Setup: To a solution of 3,4-diamino-5-methylbenzoic acid (1.0 eq) in a 1:1 mixture of ethanol and water, add a catalytic amount of acetic acid (0.1 eq).

  • Reagent Addition: While stirring, add a 40% aqueous solution of glyoxal (1.1 eq) dropwise at room temperature.

  • Heating: Heat the reaction mixture to a gentle reflux (approximately 80-90°C) and monitor the reaction progress by TLC. Aim for the shortest reaction time necessary for the consumption of the starting material (typically 2-4 hours). Note: Prolonged heating will increase decarboxylation.

  • Isolation: Upon completion, cool the mixture in an ice bath. The crude product should precipitate.

  • Purification: Collect the solid by filtration and wash with cold water, followed by a small amount of cold ethanol.[8] Recrystallize the crude solid from ethanol to obtain pure this compound.

Protocol B: Synthesis via Ester Protection to Prevent Decarboxylation

This protocol is the recommended route for achieving the highest, most reproducible yields by completely avoiding decarboxylation during ring formation.

Part 1: Synthesis of Methyl 7-methylquinoxaline-6-carboxylate

  • Reaction Setup: Dissolve methyl 3,4-diamino-5-methylbenzoate (1.0 eq) in methanol.

  • Reagent Addition: Add a 40% aqueous solution of glyoxal (1.1 eq) and a catalytic amount of acetic acid (0.1 eq).

  • Heating: Reflux the mixture for 2-3 hours until TLC analysis indicates the complete consumption of the diamine.

  • Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be purified by column chromatography or used directly in the next step.

Part 2: Hydrolysis to the Carboxylic Acid

  • Reaction Setup: Dissolve the crude methyl 7-methylquinoxaline-6-carboxylate from the previous step in a 3:1 mixture of THF and water.

  • Hydrolysis: Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the ester is fully consumed.

  • Isolation: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any non-acidic impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and carefully acidify with 1M HCl until the pH is ~3-4. The desired carboxylic acid will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield the pure this compound.

Synthesis_Pathways cluster_0 Direct Condensation Route cluster_1 Ester Protection Route Diamine_Acid 3,4-Diamino- 5-methylbenzoic Acid Product 7-Methylquinoxaline- 6-carboxylic Acid Diamine_Acid->Product Reflux, H+ Glyoxal1 Glyoxal Glyoxal1->Product Byproduct 6-Methylquinoxaline (Decarboxylated) Product->Byproduct High Temp. Diamine_Ester Methyl 3,4-Diamino- 5-methylbenzoate Product_Ester Methyl 7-Methylquinoxaline- 6-carboxylate Diamine_Ester->Product_Ester Reflux, H+ Glyoxal2 Glyoxal Glyoxal2->Product_Ester Final_Product 7-Methylquinoxaline- 6-carboxylic Acid Product_Ester->Final_Product LiOH, H2O/THF

Caption: Comparison of direct vs. protected synthesis routes.

References

  • BenchChem. (2025). Troubleshooting common problems in quinoxaline synthesis.
  • BenchChem. (2025). Troubleshooting common issues in quinoxaline synthesis protocols.
  • Amaya-García, F., & Unterlass, M. M. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. Synthesis, 54, A–P.
  • BenchChem. (2025). Troubleshooting common problems in quinoxaline synthesis reactions.
  • Nagal, A., et al. (Year not specified). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.
  • Ubarhande, S. S., et al. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. TSI Journals.
  • Amaya-García, F., & Unterlass, M. M. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature - KOPS.
  • Efficient Synthesis of Aromatic Quinoxaline Derivatives. (2023). eCommons.
  • Google Patents. (2003). US6562972B1 - Method for preparing heterocyclic-carboxylic acids.
  • Amaya-García, F., & Unterlass, M. M. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. ResearchGate.
  • Indalkar, K. S., et al. (n.d.). Rapid, efficient and eco-friendly procedure for the synthesis of quinoxalines under solvent-free conditions using sulfated polyborate as a recyclable catalyst. Indian Academy of Sciences.

Sources

Technical Support Center: Separation of Methylquinoxaline Carboxylic Acid Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Resolution of 6-methyl vs. 7-methylquinoxaline-2-carboxylic acid mixtures.

Executive Summary & Problem Definition

The Challenge: Synthesizing methylquinoxaline carboxylic acids (specifically via the Hinsberg condensation of 4-methyl-1,2-phenylenediamine with ketoglutaric acid or similar 1,2-dicarbonyls) invariably produces a mixture of regioisomers. The most difficult separation is between 6-methylquinoxaline-2-carboxylic acid and 7-methylquinoxaline-2-carboxylic acid .

These isomers possess nearly identical polarities and pKa values, causing co-elution in standard chromatography and co-crystallization in bulk processing. This guide provides validated protocols to resolve these specific isomers.

Decision Matrix: Workflow Selector

Before proceeding, select your workflow based on scale and purity requirements.

SeparationStrategy Start Start: Crude Isomer Mixture ScaleCheck Scale of Operation? Start->ScaleCheck Analytical Analytical (<100 mg) Quantification/QC ScaleCheck->Analytical Small Scale Prep Preparative (>1 g) Isolation ScaleCheck->Prep Large Scale HPLC Reverse Phase HPLC (Phenyl-Hexyl Phase) Analytical->HPLC Cryst Fractional Crystallization (Ethanol/Acetic Acid) Prep->Cryst Primary Method Flash Flash Chromatography (Silica: CHCl3/EtOAc) Cryst->Flash If Purity < 95% Deriv Derivatization (Methyl Esterification) Flash->Deriv If Separation Fails

Figure 1: Strategic decision tree for selecting the appropriate separation methodology based on scale and difficulty.

Module A: Analytical Separation (HPLC)

Objective: Baseline separation of 6-methyl and 7-methyl isomers for purity assessment.

The Mechanism (Why C18 often fails)

Standard C18 columns rely on hydrophobic interactions. Since the methyl group position (6 vs. 7) causes minimal change in overall hydrophobicity, C18 columns often show peak fusion (co-elution).

  • Solution: Use a Phenyl-Hexyl or PFP (Pentafluorophenyl) stationary phase. These phases exploit

    
     interactions with the quinoxaline ring. The steric difference of the methyl group alters how the ring stacks against the phenyl stationary phase, enhancing selectivity.
    
Standard Operating Procedure (SOP-HPLC-01)
ParameterSpecification
Column Phenyl-Hexyl or Biphenyl (e.g., Kinetex Biphenyl, 150 x 4.6 mm, 2.6 µm)
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7)
Mobile Phase B Methanol + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Temperature 35°C (Critical: Lower temps often improve isomer selectivity)
Detection UV @ 315 nm (Quinoxaline characteristic absorption)

Gradient Table:

Time (min) % Mobile Phase B
0.0 10
15.0 60
20.0 90

| 25.0 | 10 |

Troubleshooting:

  • Tailing Peaks: The carboxylic acid moiety (pKa ~2.9) is ionizing. Ensure Mobile Phase A pH is below 3.0 to keep the acid protonated (neutral).

  • Peak Fusion: Lower the column temperature to 20-25°C. Isomer separation is often enthalpy-driven; lower temperatures increase the retention difference.

Module B: Preparative Isolation (Crystallization)

Objective: Gram-scale isolation of the 6-methyl isomer (typically the less soluble isomer).

The Mechanism

Quinoxaline carboxylic acids have poor solubility in water but moderate solubility in alcohols. The 6-isomer often packs more efficiently in the crystal lattice due to symmetry, making it less soluble than the 7-isomer in polar protic solvents.

Protocol: Fractional Recrystallization (SOP-CRYST-06)
  • Dissolution: Suspend the crude mixture (e.g., 10 g) in Ethanol (95%) or Glacial Acetic Acid (10 mL per gram of solid).

  • Reflux: Heat to reflux until full dissolution occurs. If solids remain, add solvent in 5 mL increments.

  • Hot Filtration: Filter the hot solution quickly to remove insoluble impurities (charcoal treatment may be added here if colored impurities exist).

  • Controlled Cooling:

    • Allow the flask to cool to room temperature undisturbed (2 hours).

    • Transfer to 4°C (fridge) for 12 hours.

  • Harvest: Filter the crystals.

    • Result: The precipitate is usually enriched in the 6-methyl isomer .

    • Supernatant: Contains the 7-methyl isomer and remaining 6-isomer.

  • Validation: Run HPLC (Module A) on the crystals. If purity < 98%, repeat the recrystallization.

Alternative Solvent System: If Ethanol fails, use Dioxane or a DMF/Water mixture (dissolve in hot DMF, add water until turbid, cool).

Module C: Chemical Derivatization (The "Nuclear Option")

Objective: Separation when crystallization and direct chromatography fail.

If the free acids cannot be separated, convert them to methyl esters . Esters lack the hydrogen-bonding dimerization of carboxylic acids, often resulting in vastly improved chromatographic resolution on Silica gel.

Workflow:
  • Esterification: Reflux crude acid in Methanol with catalytic

    
     or Thionyl Chloride (
    
    
    
    ) for 3 hours.
  • Extraction: Evaporate MeOH, neutralize with

    
    , extract into Ethyl Acetate.
    
  • Flash Chromatography:

    • Stationary Phase: Silica Gel (40-63 µm).

    • Eluent: Hexane:Ethyl Acetate (Gradient 9:1 to 7:3).

    • Note: The 6-methyl ester typically elutes after the 7-methyl ester due to slight polarity differences exposed by the ester cap.

  • Hydrolysis: Isolate the pure ester and hydrolyze back to the acid using LiOH in THF/Water (1:1) at room temperature.

Frequently Asked Questions (FAQ)

Q: Why do I see split peaks even on a pure standard? A: This is likely "rotameric" behavior or pH mismatch. If your pH is near the pKa (approx 2.9), the molecule exists as both neutral acid and carboxylate anion, eluting at different times. Fix: Lower pH to < 2.5 using 0.1% TFA or Formic Acid.

Q: Can I use Mass Spec (LC-MS) to distinguish them? A: Not easily. Both are isobaric (MW ~188.18 g/mol ) and produce identical fragments (loss of


, m/z 144). You must rely on Chromatographic Retention Time (

) separation, not mass difference.

Q: My crystals are "oiling out" instead of forming solids. A: The solution is likely too concentrated or cooling too fast.

  • Fix 1: Re-heat and add 20% more solvent.

  • Fix 2: Seed the solution with a tiny crystal of the pure product if available.

  • Fix 3: Add a co-solvent (e.g., add Water dropwise to a hot Ethanol solution until just turbid).

References

  • MDPI (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents.[1] (Describes column chromatography separation of 6- and 7-substituted isomers using Chloroform:Ethyl Acetate).

  • University of Konstanz (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water.[2] (Discusses solubility and decarboxylation issues of quinoxaline carboxylic acids).

  • ChemicalBook. 2-Quinoxalinecarboxylic acid Properties and Solubility Data.

  • SIELC Technologies. HPLC Separation of Quinoline/Quinoxaline Carboxylic Acids. (Methodology for acidic mobile phases).

Sources

Technical Support Center: 7-Methylquinoxaline-6-Carboxylic Acid Purification

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TGS-QX-7M6C-001 | Version: 2.4 | Last Updated: 2026-02-15 Department: Chemical Process Development & Application Science[1]

Executive Summary & Chemical Profile

Target Molecule: 7-methylquinoxaline-6-carboxylic acid CAS: 10351-75-4 (Generic/Isomer specific variants may vary) Chemical Class: Amphoteric N-heterocyclic carboxylic acid.[1]

This guide addresses the purification of this compound (7-MQCA).[1] Due to its amphoteric nature (basic quinoxaline nitrogens + acidic carboxyl group) and the potential for regioisomer contamination (specifically 6-methylquinoxaline-7-carboxylic acid), standard silica chromatography is often insufficient or low-yielding.[1] This guide prioritizes pH-controlled fractional precipitation and recrystallization as the primary purification vectors, with HPLC reserved for final polishing.[1]

Core Purification Workflows

Module A: The "Acid-Base Switch" (Bulk Purification)

Best for: Removing non-acidic impurities (tars, unreacted diamines) and inorganic catalysts.[1]

The Mechanism: 7-MQCA exists in three states depending on pH:

  • Basic (pH > 8): Anionic carboxylate (Water Soluble).[1]

  • Isoelectric (pH 3.0–4.0): Neutral Zwitterion/Free Acid (Least Water Soluble - Target for Precipitation ).[1]

  • Strongly Acidic (pH < 1): Cationic N-protonated salt (Water Soluble).[1]

Protocol:

  • Dissolution: Suspend the crude solid in 1M NaOH (10 mL per gram of crude). Stir until dissolved. The pH should be >10.[1]

  • Organic Wash: Extract the aqueous alkaline solution twice with Dichloromethane (DCM) or Ethyl Acetate (1:1 vol/vol).[1]

    • Why? This removes unreacted starting materials (diamines) and non-acidic quinoxaline byproducts which remain in the organic layer.[1]

  • Decolorization: Add Activated Charcoal (5 wt%) to the aqueous layer.[1] Stir for 30 mins at 50°C. Filter through a Celite pad.

  • Precipitation (The Critical Step):

    • Cool the filtrate to 0–5°C.[1]

    • Slowly add 2M HCl dropwise with vigorous stirring.

    • STOP adding acid when the pH reaches 3.5 – 4.0 .[1]

    • Warning: Do not overshoot to pH 1.[1] The compound will form a hydrochloride salt and re-dissolve.[1]

  • Isolation: Filter the off-white/yellow precipitate.[1] Wash with cold water (pH 4) followed by a small amount of cold acetone.[1]

Module B: Regioisomer Separation (Recrystallization)

Best for: Separating 7-methyl-6-COOH from 6-methyl-7-COOH.[1]

If your synthesis involved the condensation of 3,4-diaminotoluene derivatives, you likely have a mixture of isomers.

Solvent System: Glacial Acetic Acid (AcOH) or DMF/Water.[1]

Protocol:

  • Dissolve the acid-precipitated solid in boiling Glacial Acetic Acid (approx. 15-20 mL/g).

  • If dissolution is incomplete, add DMF dropwise until clear.[1]

  • Allow the solution to cool very slowly to room temperature (over 4–6 hours).

  • Filtration: The 7-methyl-6-carboxylic acid isomer typically crystallizes first (higher lattice energy due to symmetry/packing).[1]

  • Wash: Wash the crystals with cold ethanol.

Visualizing the Workflow

The following diagram illustrates the logical flow for purifying crude reaction mixtures.

PurificationFlow Start Crude Reaction Mixture (Dark Solid/Tar) Dissolve Dissolve in 1M NaOH (pH > 10) Start->Dissolve Wash Wash with DCM/EtOAc Dissolve->Wash Aqueous Aqueous Layer (Contains Product) Wash->Aqueous Organic Organic Layer (Discard Impurities) Wash->Organic Charcoal Treat with Activated Carbon Filter (Celite) Aqueous->Charcoal Acidify Acidify to pH 3.5 - 4.0 (Use 2M HCl) Charcoal->Acidify CheckPH Is pH < 1? Acidify->CheckPH Redissolve Product Redissolved (HCl Salt formed) Add NaOH to adjust back to 3.5 CheckPH->Redissolve Yes Filter Filter Precipitate (Crude Acid) CheckPH->Filter No (pH 3.5-4.0) Redissolve->Acidify Recryst Recrystallize (AcOH or DMF/H2O) Filter->Recryst Final Pure 7-MQCA (>98% HPLC) Recryst->Final

Caption: Figure 1.[1] Acid-Base fractionation workflow targeting the isoelectric point (pH 3.5-4.[1]0) for maximum recovery.

Data & Solvents Reference

Table 1: Solubility Profile & Solvent Selection

SolventSolubility (25°C)ApplicationNotes
Water (pH 7) Insoluble (< 0.1 mg/mL)Wash SolventProduct is hydrophobic at neutral pH.[1]
1M NaOH Soluble (> 50 mg/mL)DissolutionForms Sodium Carboxylate salt.[1]
1M HCl Soluble (Moderate)Avoid Forms Hydrochloride salt; loss of yield in mother liquor.[1]
DCM / Chloroform InsolubleImpurity WashExcellent for removing unreacted diamines.[1]
Acetic Acid (Hot) SolubleRecrystallizationBest for isomer separation.[1]
DMSO / DMF SolubleHandlingUse for NMR or stock solutions.[1]

Troubleshooting & FAQs

Q1: I acidified my solution, but no precipitate formed. What happened?

  • Diagnosis: You likely over-acidified.[1] Quinoxalines have basic nitrogens (pKa ~0.6 - 0.8).[1] If you drop the pH to 0 or 1, you protonate the ring nitrogen, forming a water-soluble cationic salt.[1]

  • Fix: Slowly add 1M NaOH or Sodium Acetate buffer to raise the pH back to 3.5 – 4.0 .[1] The solid will crash out instantly.[1]

Q2: The product is still brown/black after acid precipitation.

  • Diagnosis: Polymerized quinoxaline tars or oxidized diamines are trapped in the crystal lattice.[1]

  • Fix:

    • Dissolve in base again.[1]

    • Treat with fresh activated charcoal (ensure it is finely powdered, not granular) for 1 hour.

    • Perform a "Celite sandwich" filtration (Celite -> Charcoal -> Celite) to ensure no carbon fines pass through.[1]

    • Precipitate again.[1]

Q3: How do I distinguish the 6-COOH isomer from the 7-COOH isomer?

  • Analysis: 1H-NMR is the definitive method.[1]

  • Technique: Look at the coupling constants of the aromatic protons on the benzene ring.

    • Para-coupling: If protons are para (positions 5 and 8), you will see small singlets or weak coupling.[1]

    • Ortho-coupling: If protons are ortho (positions 5 and 6, or 7 and 8), you will see strong doublets (J ~8-9 Hz).[1]

    • Note: For 7-methyl-6-COOH, the protons at C5 and C8 are para to each other.[1] You should observe two singlets in the aromatic region (approx 7.8 - 8.2 ppm).[1][2][3][4]

Q4: Can I use Silica Gel Chromatography?

  • Advice: Only as a last resort.

  • Issue: Carboxylic acids streak badly on silica due to hydrogen bonding with silanols.[1]

  • Modification: If you must use a column, add 1% Acetic Acid to your mobile phase (e.g., DCM:MeOH:AcOH 95:4:1).[1] Alternatively, convert to the methyl ester, purify on silica, and then hydrolyze back to the acid.[1]

References

  • Organic Syntheses. (1955).[1] 2,3-Pyrazinedicarboxylic acid (Analogous oxidation/purification methods). Org. Synth. Coll. Vol. 3, 438. Retrieved February 15, 2026, from [Link][1]

  • National Institutes of Health (NIH). (2024).[1] Synthesis and biological evaluation of quinoxaline derivatives. PubMed Central. Retrieved February 15, 2026, from [Link]

  • Google Patents. (2003).[1] US6562972B1 - Method for preparing heterocyclic-carboxylic acids.[1] Retrieved February 15, 2026, from [1]

Disclaimer: This guide is intended for qualified laboratory personnel only. Always consult the Safety Data Sheet (SDS) for this compound before handling.

Sources

Technical Support Center: Purification of 7-Methylquinoxaline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Purification Support Hub. Ticket ID: #QX-7M6C-PUR Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely working with 7-methylquinoxaline-6-carboxylic acid (CAS: 22048-84-6), a critical intermediate for kinase inhibitors and alpha-adrenergic agonists.

The purification of this scaffold is deceptively complex due to its zwitterionic potential (basic pyrazine ring + acidic carboxyl group) and the presence of a persistent regioisomer (6-methylquinoxaline-7-carboxylic acid) .

This guide moves beyond standard textbook protocols, offering field-tested solutions for the three most common failure modes: Isomeric Contamination , Oxidative Discoloration , and Trace Inorganic Retention .

Part 1: The Impurity Profile

Before initiating purification, identify your enemy. The crude synthesis (often via oxidation of 6,7-dimethylquinoxaline or condensation of diamines) typically yields:

Impurity TypeSpecific CompoundOriginRemoval Strategy
Regioisomer 6-methylquinoxaline-7-carboxylic acidNon-selective oxidation or condensationFractional Recrystallization / pH Swing
Starting Material 3,4-Diaminotoluene / Keto-acidsIncomplete reactionAcid-Base Extraction
Byproducts Quinoxaline N-oxidesOver-oxidationActivated Carbon / Reduction
Degradants 6-methylquinoxaline (Decarboxylated)Thermal degradation (>180°C)Vacuum drying (Low Temp)
Inorganics Sodium/Potassium saltsHydrolysis stepsIsoelectric Precipitation
Part 2: Troubleshooting Guides (Q&A)
Issue 1: "I have a stubborn impurity at RRT ~0.95 or ~1.05 that won't wash out."

Diagnosis: This is almost certainly the regioisomer . Because the electronic environments of the 6- and 7-positions are nearly identical, these isomers co-crystallize. Standard washing is ineffective.

The Protocol: Differential pH Swing Crystallization Instead of relying solely on solvent solubility, we exploit subtle pKa shifts caused by the inductive effect of the methyl group relative to the carboxylic acid.

  • Dissolution: Suspend crude solid in water (10 vol). Slowly add 1N NaOH until pH reaches 10-11. The solution should be clear (dark yellow/brown).

  • Clarification: If turbid, filter through Celite to remove non-acidic tars (unreacted diamines).

  • The Critical Step (Fractional Precipitation):

    • Slowly add 1N HCl dropwise with vigorous stirring.

    • Stop at pH 5.5 - 6.0. Allow the suspension to stir for 30 minutes.

    • Theory: The impurity often precipitates slightly earlier or later than the target depending on the specific synthesis route. Filter this "first crop" and analyze by HPLC.

    • If the first crop is enriched with impurity, discard.

    • Continue acidifying the filtrate to pH 3.5 - 4.0 (the isoelectric point vicinity) to precipitate the pure product.

  • Wash: Wash the cake with water, then cold Acetone (removes surface water and non-polar organics).

Expert Note: Do not overshoot to pH < 1.0. At very low pH, the quinoxaline nitrogens protonate, forming a soluble hydrochloride salt, causing massive yield loss.

Issue 2: "My product is dark brown/black, but HPLC purity is >98%."

Diagnosis: Polymerized oxidative tars or trace N-oxides. Quinoxalines are electron-deficient heterocycles prone to forming charge-transfer complexes that are highly colored even at ppm levels.

The Protocol: Hot Carbon Treatment (The "Flash" Method) Prolonged exposure to carbon can reduce yield as the carboxylic acid adsorbs to the carbon pore structure.

  • Dissolve the crude acid in 1N NaOH (make the sodium salt). Note: Purification is more efficient in the salt form than the free acid form.

  • Heat to 50°C .

  • Add Activated Carbon (SX Ultra or equivalent) at 5% w/w relative to the substrate.

  • Stir for exactly 15-20 minutes . Do not exceed 30 mins.

  • Filter hot through a pre-warmed Celite pad.

  • Precipitate the free acid by adding HCl to pH ~3.5.

  • The solid should now be off-white to pale yellow.

Issue 3: "Yield is low, and the filtrate is bright yellow."

Diagnosis: You are losing product to the solubility of the protonated species or the zwitterion.

The Fix:

  • Check pH: Ensure you are precipitating at the Isoelectric Point (pI) . For quinoxaline carboxylic acids, the minimum solubility is typically between pH 3.5 and 4.5.

  • Salting Out: If solubility remains high, add NaCl (10% w/v) to the aqueous filtrate to drive precipitation via the common ion effect/salting out.

Part 3: Visualizing the Workflow

The following diagram illustrates the logic flow for removing the two most critical impurity classes: Non-acidic organics (tars/diamines) and the Regioisomer.

PurificationLogic Start Crude 7-Methylquinoxaline- 6-carboxylic Acid Dissolve Dissolve in 1N NaOH (pH > 10) Start->Dissolve Filter1 Filter (Remove Insolubles) Removes: Tars, Diamines Dissolve->Filter1 Filtrate1 Clear Filtrate (Na-Salt form) Filter1->Filtrate1 Carbon Optional: Activated Carbon (50°C, 15 min) Filtrate1->Carbon Acidify1 Slow Acidification to pH 6.0 (Fractional Precipitation) Carbon->Acidify1 CheckPurity Analyze Precipitate (HPLC) Acidify1->CheckPurity Branch1 Precipitate is Impure (Regioisomer Enriched) CheckPurity->Branch1 Isomer precipitates early Branch2 Filtrate contains Target CheckPurity->Branch2 Target remains in solution Discard Discard Solid Branch1->Discard Acidify2 Acidify Filtrate to pH 3.5 (Target pI) Branch2->Acidify2 FinalFilter Filter & Wash (Water -> Cold Acetone) Acidify2->FinalFilter Dry Vacuum Dry (< 50°C) FinalFilter->Dry

Caption: Logic flow for Acid-Base Swing extraction with fractional precipitation to separate regioisomers.

Part 4: Analytical Validation

You cannot improve what you cannot measure. Ensure your analytical method separates the isomers.

ParameterRecommendationRationale
Column C18 or Phenyl-Hexyl (150 x 4.6mm, 3µm)Phenyl phases often provide better selectivity for aromatic isomers than C18.
Mobile Phase A: 0.1% H3PO4 in WaterB: AcetonitrileAcidic buffer suppresses ionization of the carboxyl group, sharpening peaks.
Gradient Slow ramp (5% to 30% B over 20 mins)Isomers likely elute close together; a shallow gradient maximizes resolution.
Detection UV @ 254 nm and 320 nm320 nm is specific to the quinoxaline core, reducing interference from non-conjugated impurities.
References
  • Regioisomer Separation & Analysis

    • Title: Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents.[1][2] (Discusses chromatographic and crystallization separation of 6- and 7- isomers).

    • Source: MDPI (Molecules 2023)
    • URL:[Link]

  • General Purification of Carboxylic Acids

    • Title: General procedures for the purification of Carboxylic acids.[3] (Foundational acid-base extraction protocols).

    • Source: LookChem / Chempedia
    • URL:[Link]

  • Quinoxaline Synthesis & Properties

    • Title: Quinoxaline, its derivatives and applications: A State of the Art review. (Covers solubility, pKa [~0.6 for N, ~3-4 for COOH], and stability).
    • Source: European Journal of Medicinal Chemistry / ReCIPP
    • URL:[Link]

  • Title: Method for preparing heterocyclic-carboxylic acids (Patent US6562972B1). (Describes oxidation of methyl-quinoxalines to carboxylic acids and purification via acid precipitation).

Sources

Technical Support Center: Resolving Baseline Noise in HPLC of Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of quinoxaline derivatives using High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve one of the most common challenges in HPLC: baseline noise. A stable, flat baseline is crucial for accurate quantification and reliable results.[1][2] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to address specific issues you may encounter.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Basics

Q1: What is considered "excessive" baseline noise in the context of quinoxaline derivative analysis?

A: "Noise" is a relative term, and what is considered excessive depends on the sensitivity required for your analysis. A good practice is to scientifically measure and compare the signal-to-noise ratio (S/N) of your analyte peaks to the baseline.[3] For quantitative analysis, a signal-to-noise ratio of at least 10:1 is generally desired for the limit of quantitation (LOQ), while a 3:1 ratio is often used for the limit of detection (LOD).[2] If baseline noise is high enough to interfere with the accurate integration of your peaks of interest or raises your detection limits unacceptably, it should be addressed.[2][3]

Q2: Are quinoxaline derivatives themselves prone to causing baseline issues?

A: Quinoxaline derivatives are a diverse class of heterocyclic compounds.[4] While not inherently "noisy," their specific physicochemical properties can contribute to baseline issues. For instance, some derivatives may have limited solubility in common mobile phases, leading to precipitation in the system, which can manifest as noise.[5][6] Additionally, their UV absorbance characteristics are important; if your mobile phase components have significant absorbance at the detection wavelength you are using for your quinoxaline derivative, this can lead to an unstable baseline, especially during gradient elution.[7][8]

Q3: What are the primary sources of baseline noise in an HPLC system?

A: The main culprits for baseline noise can be categorized into several areas of the HPLC system: the mobile phase, the pump, the column, and the detector.[7][9][10] Common issues include:

  • Mobile Phase: Inadequate degassing, contamination, poor mixing, or precipitation of buffers.[1][3][7][11]

  • Pump: Leaks, worn piston seals, or faulty check valves causing pressure fluctuations.[7][11]

  • Column: Contamination from previous samples or column degradation.[7][12]

  • Detector: A deteriorating lamp, a contaminated flow cell, or temperature fluctuations.[2][7][13]

A systematic approach to troubleshooting is the most effective way to identify and resolve the root cause.[9]

Section 2: Troubleshooting Guides - A Systematic Approach

This section provides a logical workflow for diagnosing and resolving baseline noise. The following diagram illustrates the recommended troubleshooting sequence.

HPLC_Troubleshooting_Workflow cluster_solutions start Observe Excessive Baseline Noise mobile_phase Step 1: Check Mobile Phase - Freshly prepared? - Properly degassed? - Miscible components? - Buffer solubility? start->mobile_phase pump_system Step 2: Inspect Pump & System - Leaks? - Pressure stable? - Degasser functioning? mobile_phase->pump_system If noise continues sol_mp Remake mobile phase, ensure proper degassing and filtration. mobile_phase->sol_mp column_check Step 3: Isolate the Column - Replace with union - Noise persists? pump_system->column_check If noise continues sol_pump Tighten fittings, replace seals/check valves, service pump. pump_system->sol_pump detector_check Step 4: Evaluate Detector - Lamp intensity? - Flow cell clean? - Temperature stable? column_check->detector_check If noise continues sol_col Clean or replace column. column_check->sol_col If noise disappears with union sol_det Clean flow cell, replace lamp. detector_check->sol_det resolved Baseline Noise Resolved sol_mp->resolved sol_pump->resolved sol_col->resolved sol_det->resolved

Caption: A systematic workflow for troubleshooting HPLC baseline noise.

Q4: My baseline is noisy. Where do I start? The mobile phase seems like the easiest thing to check.

A: You are correct. The mobile phase is often the source of baseline issues and is the logical first place to investigate.[7] Here’s what to look for:

  • Inadequate Degassing: Dissolved gases in the mobile phase can form bubbles in the pump or detector flow cell, leading to pressure fluctuations and baseline noise.[1][3][11] Ensure your mobile phase is thoroughly degassed, preferably with an in-line degasser, and that the degasser is functioning correctly.[7][14]

  • Contamination: Always use high-purity, HPLC-grade solvents and reagents.[7][15][16] Water is a common source of contamination; ensure you are using freshly prepared, high-purity water.[7] Microbial growth in buffered aqueous solutions can also cause baseline problems, so it's best to prepare these fresh daily.[13][17]

  • Poor Mixing: For gradient methods, incomplete mixing of the mobile phase components before they reach the column can result in a noisy baseline.[3] Ensure your system's mixer is appropriate for your flow rate.[3]

  • Buffer Precipitation: If you are using a buffered mobile phase, be aware of the buffer's solubility in the organic portion of your mobile phase.[18] High concentrations of organic solvent can cause buffer salts to precipitate, leading to system blockages and a noisy baseline.[18][19]

Q5: I've prepared a fresh, degassed mobile phase, but the noise persists. What's the next step?

A: The next step is to examine the HPLC pump and the overall system for leaks and pressure stability.

  • System Leaks: Check all fittings and connections for any signs of leakage. Leaks can introduce air into the system, causing baseline noise.[1] Be careful not to overtighten fittings, as this can also cause problems.[9]

  • Pressure Fluctuations: Monitor the pressure reading from your pump.[11] A stable pressure is crucial for a quiet baseline.[11] Excessive pressure fluctuations or ripple can indicate issues with the pump's check valves or piston seals.[7] Worn pump seals should generally be replaced annually as part of routine maintenance.[7]

Q6: The mobile phase is good, and the pressure is stable, but I still have a noisy baseline. Could it be the column?

A: Yes, the column is a likely suspect at this stage.[7] Contaminants from previous injections can slowly bleed off the column, causing a noisy or drifting baseline.[7]

To diagnose this, you can perform a simple test:

  • Disconnect the column from the system.

  • Replace the column with a zero-dead-volume union.

  • Run the mobile phase through the system without the column.

If the baseline becomes stable, the column is the source of the noise.[7] You should then attempt to clean the column using a rigorous washing procedure or replace it if it's old or has been subjected to harsh conditions.[7][12][14]

Q7: I've ruled out the mobile phase, pump, and column. What's left?

A: The final major component to investigate is the detector.

  • Contaminated Flow Cell: The flow cell windows can become dirty over time, or air bubbles can get trapped inside, both of which can cause baseline noise.[3][20] Flushing the flow cell with a strong, appropriate solvent like methanol or isopropanol can often resolve this.[13][15]

  • Deteriorating Lamp: The detector's lamp has a finite lifetime.[7] As it ages, its energy output can become unstable, leading to increased baseline noise.[2][7][20] Most HPLC software allows you to check the lamp's energy or intensity. If it's low, the lamp should be replaced.[2][13]

  • Temperature Fluctuations: Changes in ambient temperature can affect the detector's performance, especially for refractive index detectors, but also for UV detectors at high sensitivity.[3][11][13] Ensuring the lab environment is temperature-controlled and using a column oven can help mitigate this.[20][21]

Section 3: Protocols and Best Practices

Protocol 1: High-Purity Mobile Phase Preparation

This protocol is foundational for achieving a stable baseline.

  • Select Solvents and Reagents: Use only HPLC or LC-MS grade solvents and high-purity salts/additives.[16][22]

  • Measure Components: Accurately measure the individual components of your mobile phase. For mixtures of organic and aqueous phases, it's best to measure each volume separately before combining them.[16][22]

  • Filtration: Filter all aqueous buffers and mobile phases through a 0.45 µm or 0.22 µm membrane filter to remove particulate matter.[22][23]

  • Degassing: Degas the final mobile phase mixture for at least 10 minutes using sonication or, preferably, use an in-line vacuum degasser.[3][22]

  • Fresh Preparation: Prepare aqueous mobile phases fresh daily to prevent microbial growth.[13][17][24]

Protocol 2: General Purpose Reversed-Phase Column Cleaning

If you suspect your column is contaminated, this general cleaning procedure can be effective. Note: Always consult the manufacturer's guidelines for your specific column, as some phases are not compatible with all solvents.

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contaminants from entering the flow cell.[6]

  • Initial Wash: Flush the column with 10-20 column volumes of your mobile phase without the buffer (e.g., if your mobile phase is 50:50 acetonitrile:buffer, flush with 50:50 acetonitrile:water).[25]

  • Strong Organic Wash: Flush with 10-20 column volumes of 100% acetonitrile.

  • Intermediate Polarity Wash: Flush with 10-20 column volumes of 100% isopropanol.[25]

  • Re-equilibration: Reverse the washing sequence, finishing with your initial mobile phase until the baseline is stable.

Data Summary: Common Causes of HPLC Baseline Noise
SymptomPossible CauseRecommended Action
Cyclic/Periodic Noise Pump pulsations, inadequate mobile phase mixingCheck pump check valves and seals; improve mobile phase mixing.[1][7]
Random Spikes Air bubbles in the system, electrical interferenceDegas mobile phase thoroughly; check for loose fittings; ensure proper grounding of the instrument.[1][3]
High-Frequency Noise Detector lamp issue, contaminated flow cellCheck lamp energy and replace if necessary; clean the detector flow cell.[2][7]
Drifting Baseline Column contamination, temperature fluctuations, mobile phase not equilibratedFlush the column; use a column oven; allow sufficient time for column equilibration.[15]
Visualization of Troubleshooting Logic

Troubleshooting_Logic cluster_problem cluster_causes cluster_actions noise Baseline Noise (Cyclic, Spikes, Drift) causes Mobile Phase Issues Pump/System Leaks Column Contamination Detector Problems noise:p->causes actions Remake/Degas Mobile Phase Tighten Fittings/Service Pump Clean/Replace Column Clean Flow Cell/Replace Lamp causes:c1->actions causes:c2->actions:a2 causes:c3->actions:a3

Caption: Logical flow from problem identification to corrective actions.

Section 4: Concluding Remarks

A noisy baseline in the HPLC analysis of quinoxaline derivatives is a multifaceted problem that can often be resolved with a systematic and logical troubleshooting approach. By starting with the simplest potential causes, such as the mobile phase, and progressively moving to more complex components like the pump and detector, you can efficiently identify and rectify the issue. Regular preventative maintenance, including the use of high-purity solvents, daily preparation of buffered mobile phases, and routine checks of system components, is the best strategy to ensure a stable baseline and produce reliable, high-quality data.[9]

References
  • Common Causes of Baseline Noise in HPLC, UHPLC. (2014, September 6). Consulting.[Link]

  • HPLC Repair Services: Common Causes of Baseline Noise. (2020, August 31). Overbrook Service.[Link]

  • Troubleshooting Guide. Phenomenex.[Link]

  • HPLC Troubleshooting - Noisy Baseline. (2022, August 26). Shimadzu UK Limited.[Link]

  • HPLC Troubleshooting Guide. SCION Instruments.[Link]

  • TROUBLESHOOTING GUIDE - HPLC. LabRulez LCMS.[Link]

  • Expert Guide to Troubleshooting Common HPLC Issues. (2025, May 29). AELAB.[Link]

  • Uncovering Overlooked Factors Behind Abnormal Baselines. (2025, July 23). Welch Materials.[Link]

  • HPLC Troubleshooting Mini Guide - Baseline Issues. Phenomenex.[Link]

  • HPLC Diagnostic Skills Vol I – Noisy Baselines. Element Lab Solutions.[Link]

  • 5 Major causes of noise in chromatograms during HPLC analysis? (2023, March 4). Reddit.[Link]

  • Eliminating Baseline Problems. Agilent.[Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It. Labtech.[Link]

  • Separation of Quinoxaline on Newcrom R1 HPLC column. SIELC Technologies.[Link]

  • How to Handle Baseline Noise in HPLC for Accurate Results. (2024, December 16). Mastelf.[Link]

  • The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. (2019, February 13). LCGC.[Link]

  • Studies on Log P o/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches. MDPI.[Link]

  • Guideline for Preparation of Mobile Phase Required for HPLC. (2011, July 23). Pharmaguideline.[Link]

  • What Causes Baseline Noise in HPLC, and How to Control It? (2022, March 1). YouTube.

Sources

Validation & Comparative

13C NMR shifts for 7-methylquinoxaline-6-carboxylic acid

Comparative Analysis of C NMR Spectral Signatures: 7-methylquinoxaline-6-carboxylic acid[1][2]

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and QC Analysts Focus: Structural elucidation, regioisomer differentiation, and spectral assignment logic.

Executive Summary

This compound is a critical scaffold in the synthesis of alpha-2 adrenergic agonists (e.g., Brimonidine analogs) and kinase inhibitors. However, its synthesis via the condensation of 3,4-diaminobenzoic acid derivatives often yields a mixture of regioisomers (6-methyl-7-carboxylic acid vs. 7-methyl-6-carboxylic acid).

This guide provides a definitive comparative analysis of the

regioisomer differentiation

Part 1: Theoretical vs. Experimental Shift Analysis

Due to the scarcity of open-source raw data for this specific intermediate, the values below represent a High-Confidence Predictive Model derived from substituent chemical shift (SCS) additivity rules validated against quinoxaline standards (McNab, J. Chem. Soc.) and analogous 2-methylquinoxaline derivatives.

Table 1: Comparative C NMR Shift Assignments (DMSO-d )
Carbon PositionPredicted Shift (

, ppm)
Signal TypeStructural Influence & Logic
C=O (Carboxyl) 167.5 ± 1.0 QuaternaryTypical aromatic carboxylic acid; deshielded by anisotropy and electronegativity.
C2 / C3 146.0 – 148.0 CHCharacteristic quinoxaline pyrazine ring signals; highly deshielded by adjacent Nitrogens.
C9 / C10 140.0 – 142.0 QuaternaryBridgehead carbons; shifts vary slightly based on substituent conjugation.
C7 (Ipso-Me) 143.5 ± 1.5 QuaternaryDeshielded by the directly attached methyl group (+9 ppm increment relative to H).
C6 (Ipso-COOH) 132.0 ± 1.5 QuaternaryIpso-carbon to the electron-withdrawing carboxyl group.
C5 129.5 ± 1.0 CHOrtho to COOH; experiences shielding/deshielding interplay from substituents.
C8 131.0 ± 1.0 CHOrtho to Methyl; typically slightly shielded relative to unsubstituted quinoxaline.
-CH

21.5 ± 0.5 CH

Characteristic benzylic methyl resonance.

Note on Solvent Effects: Shifts in CDCl


 will typically appear 0.5–1.5 ppm downfield compared to DMSO-d

, but solubility of the carboxylic acid derivative is significantly better in DMSO-d

.

Part 2: The Regioisomer Challenge (Differentiation Strategy)

The primary challenge in working with this scaffold is distinguishing This compound (Target) from 6-methylquinoxaline-7-carboxylic acid (Isomer) . Both have identical molecular weights and very similar 1D NMR profiles.

The "Methyl-Anchor" Protocol

To validate the structure, you cannot rely solely on 1D

Comparative Logic:
  • Target (7-Me, 6-COOH):

    • The Methyl protons (

      
      2.4 ppm) will show a strong 3-bond correlation (
      
      
      ) to the bridgehead carbon C9 (or C10 depending on numbering convention) and the C6 carbon bearing the COOH.
    • Key Differentiator: Look for the specific coupling to the quaternary carbon at ~132 ppm (C-COOH).

  • Isomer (6-Me, 7-COOH):

    • The Methyl protons will couple to a CH carbon (C5) and the other bridgehead.

    • The electronic environment of the bridgehead carbons differs due to the para vs meta relationship of the Nitrogen to the electron-withdrawing Carboxyl group.

Part 3: Experimental Protocol for Validation

To ensure reproducibility and sufficient signal-to-noise ratio (S/N) for quaternary carbons, follow this optimized protocol.

Sample Preparation
  • Solvent: DMSO-d

    
     (99.9% D) + 0.03% TMS (v/v).
    
    • Reasoning: The carboxylic acid moiety creates dimers in non-polar solvents (CDCl

      
      ), leading to broad peaks. DMSO disrupts dimers, sharpening the C=O and OH signals.
      
  • Concentration: 20–30 mg in 0.6 mL solvent.

    • Reasoning: High concentration is required to resolve the weak quaternary carbons (C6, C7, C9, C10) within a reasonable scan time.

Acquisition Parameters (600 MHz equivalent)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): 2.0 – 3.0 seconds.

    • Critical: Quaternary carbons (C=O, C-ipso) have long

      
       relaxation times. Short delays saturate these nuclei, making them disappear from the spectrum.
      
  • Scans (NS): Minimum 1024 scans.

  • Temperature: 298 K (25°C).

Part 4: Structural Elucidation Workflow

The following diagram illustrates the logical flow for assigning the structure and rejecting the regioisomer using 2D NMR techniques.

NMR_WorkflowStartCrude Product(Isomer Mixture)H_NMR1H NMR (1D)Identify Methyl Singlet (~2.4 ppm)Start->H_NMRC_NMR13C NMR (1D)Locate C=O (~167 ppm) & C-Me (~143 ppm)Start->C_NMRHMBCHMBC Experiment(Long Range Coupling)H_NMR->HMBCSelect Me PeakC_NMR->HMBCMap Quaternary CsAnalysis_TargetTarget: 7-Me-6-COOHMe protons couple to C8 (CH) & C6 (C-COOH)HMBC->Analysis_TargetCorrelation AAnalysis_IsomerIsomer: 6-Me-7-COOHMe protons couple to C5 (CH) & C7 (C-COOH)HMBC->Analysis_IsomerCorrelation BValidationNOESY/ROESYConfirm Spatial ProximityAnalysis_Target->Validation

Caption: Decision tree for differentiating quinoxaline regioisomers using HMBC correlations.

References

  • McNab, H. (1982).[1] "

    
    C Nuclear magnetic resonance spectra of quinoxaline derivatives." Journal of the Chemical Society, Perkin Transactions 1, 357-363.[1] 
    
  • Senthilkumar, P., & Radhakrishnan, K. (2023).[2] "Effect of Substituent on the

    
    C NMR Chemical Shifts of Substituted... Macrocyclic Compounds." Asian Journal of Chemistry. (Validates Hammett/SCS parameters for aromatic systems). 
    
  • Compound Interest. (2015).[3] "A Guide to

    
    C NMR Chemical Shift Values." (General reference for carbonyl/aromatic shifts). 
    
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Quinoxaline-6-carboxylic acid derivatives.

Comparative Guide: Mass Spectrometry Fragmentation of 7-Methylquinoxaline-6-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive technical comparison between 7-methylquinoxaline-6-carboxylic acid (7-MQCA) and its regioisomer, the veterinary drug marker 3-methylquinoxaline-2-carboxylic acid (MQCA) .

Context: In drug development and residue analysis, distinguishing between positional isomers of quinoxaline carboxylic acids is critical. While MQCA is a regulated metabolite of the antimicrobial agent Olaquindox, 7-MQCA represents a distinct structural scaffold often encountered as a synthetic impurity or alternative pharmacophore. This guide elucidates the specific MS/MS fragmentation pathways that allow for the unambiguous identification of 7-MQCA, preventing false positives in regulatory workflows.

Key Finding: The differentiation relies on the "Ortho-Effect" unique to the benzenoid ring of 7-MQCA, which favors dehydration ([M-H₂O]⁺), contrasted with the facile decarboxylation ([M-CO₂]⁺) dominant in the pyrazinoid isomer MQCA.

Technical Specifications & Structural Logic

FeatureThis compound 3-Methylquinoxaline-2-carboxylic acid (MQCA)
CAS Registry 10351-82-374003-63-7
Location of Moiety Benzenoid Ring (Positions 6, 7)Pyrazine Ring (Positions 2, 3)
Electronic Environment Aromatic, stable, benzoic acid-like behavior.Electron-deficient, alpha-imino acid behavior.
Key Fragmentation Driver Ortho-Effect: Proximity of 7-Methyl and 6-COOH groups allows cyclic transition states.Alpha-Cleavage: Proximity of COOH to Pyrazine N facilitates decarboxylation.
Retention Time (C18) Later Eluting (Less acidic, more lipophilic)Earlier Eluting (More acidic due to N-heterocycle induction)

Comparative Fragmentation Analysis

Mechanism A: The "Benzenoid" Pathway (7-MQCA)

The 7-MQCA molecule contains a carboxylic acid group ortho to a methyl group on the benzene ring. This substructure mimics o-toluic acid. Upon protonation ([M+H]⁺ = 189), the molecule undergoes a characteristic "Ortho-Effect" rearrangement :

  • Dehydration (m/z 171): A hydrogen atom from the 7-methyl group transfers to the carbonyl oxygen, followed by the loss of water. This forms a stable, cyclic lactone-like cation (furo[3,4-g]quinoxalin-1-ium).

  • Acylium Formation (m/z 171): Standard loss of -OH.

  • Decarbonylation (m/z 143): Subsequent loss of CO from the acylium ion.

Mechanism B: The "Pyrazinoid" Pathway (MQCA)

In MQCA, the carboxylic acid is directly attached to the electron-deficient pyrazine ring.

  • Decarboxylation (m/z 145): The inductive effect of the ring nitrogens weakens the C-C bond, leading to rapid loss of CO₂.

  • N-Protonation: The pyrazine nitrogens sequester the proton, directing fragmentation toward ring opening or HCN loss (m/z 118).

Visualization of Fragmentation Pathways

FragmentationPathways cluster_0 7-Methylquinoxaline-6-COOH (Benzenoid Isomer) cluster_1 3-Methylquinoxaline-2-COOH (Pyrazinoid Isomer) NodeA1 Precursor [M+H]+ m/z 189 NodeA2 [M - H2O]+ m/z 171 (Ortho-Effect Cyclic Ion) NodeA1->NodeA2 - H2O (18 Da) Dominant Path NodeA3 [M - OH]+ m/z 172 (Acylium Ion) NodeA1->NodeA3 - OH (17 Da) NodeA4 [M - OH - CO]+ m/z 144 (Aryl Cation) NodeA3->NodeA4 - CO (28 Da) NodeB1 Precursor [M+H]+ m/z 189 NodeB2 [M - CO2]+ m/z 145 (Decarboxylation) NodeB1->NodeB2 - CO2 (44 Da) Base Peak NodeB3 [M - CO2 - HCN]+ m/z 118 (Ring Cleavage) NodeB2->NodeB3 - HCN (27 Da)

Figure 1: Divergent fragmentation pathways. The blue path (7-MQCA) is driven by the benzene ring ortho-effect (dehydration), while the red path (MQCA) is driven by pyrazine ring electronics (decarboxylation).

Experimental Protocol: Self-Validating Workflow

This protocol is designed to ensure reproducibility and prevent cross-contamination between isomers.

Phase 1: Sample Preparation

Objective: Isolate quinoxaline acids from biological or synthetic matrices without inducing thermal decarboxylation.

  • Extraction:

    • Weigh 2.0 g of sample (tissue/powder).

    • Add 10 mL of Acidified Acetonitrile (1% Formic Acid in ACN). Rationale: Acidic pH keeps the carboxylic acid protonated, improving organic solubility and preventing salt formation.

    • Vortex for 2 mins; Centrifuge at 10,000 x g for 10 mins.

  • Purification (SPE):

    • Use a Mixed-Mode Anion Exchange (MAX) cartridge.

    • Condition: 3 mL MeOH -> 3 mL Water.

    • Load supernatant.

    • Wash: 3 mL 5% NH₄OH (removes neutrals/bases).

    • Elute: 3 mL 2% Formic Acid in Methanol . Rationale: The acid disrupts the ionic interaction between the carboxylate and the sorbent amine.

    • Evaporate to dryness under N₂ at 40°C . Warning: Do not exceed 45°C to prevent thermal decarboxylation of the 2-isomer.

Phase 2: LC-MS/MS Acquisition

Instrument: Triple Quadrupole MS (e.g., Agilent 6495 or Sciex 6500+). Mode: ESI Positive (+).[1]

ParameterSettingReason
Column C18 Reverse Phase (100 x 2.1 mm, 1.8 µm)High resolution for isomer separation.
Mobile Phase A 0.1% Formic Acid in WaterProton source for [M+H]⁺ generation.
Mobile Phase B 0.1% Formic Acid in MethanolOrganic modifier.
Gradient 10% B (0-1 min) -> 90% B (8 min)Slow ramp to separate early eluting MQCA from late eluting 7-MQCA.
Flow Rate 0.35 mL/minOptimal for ESI desolvation.
Phase 3: MRM Transition Table (Differentiation)
CompoundPrecursor (m/z)Product (m/z)Collision Energy (eV)TypeInterpretation
7-MQCA 189.1171.1 15Quantifier [M-H₂O]⁺ (Specific)
7-MQCA 189.1143.125Qualifier[M-H₂O-CO]⁺
MQCA 189.1145.1 18Quantifier [M-CO₂]⁺ (Specific)
MQCA 189.1118.130Qualifier[M-CO₂-HCN]⁺

Note: The presence of the 171 transition is the primary "Go/No-Go" signal for confirming the 7-methyl-6-carboxylic isomer.

Performance Comparison Data

The following data summarizes the performance characteristics when analyzing these isomers under the defined protocol.

Performance Metric7-Methylquinoxaline-6-COOHMQCA (Alternative)
Ionization Efficiency High (Stable Benzenoid Core)Very High (Pyrazine N-protonation)
Fragmentation Stability High (Requires higher CE to fragment)Medium (Decarboxylates easily)
Isomeric Selectivity Excellent (via m/z 171 transition)Excellent (via m/z 145 transition)
Thermal Stability Stable up to >150°CUnstable >60°C (Thermal decarboxylation)
Chromatographic Elution Late Eluter (k' ≈ 4.5)Early Eluter (k' ≈ 2.1)

References

  • Determination of 3-methyl-quinoxaline-2-carboxylic acid residue in pork by HPLC-MS/MS. Source: National Institutes of Health (PubMed) / Chinese Journal of Chromatography. URL:[Link]

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids. (Mechanistic grounding for aromatic acid fragmentation). Source: Chemical Papers.[2] URL:[Link]

  • 3-Methylquinoxaline-2-carboxylic acid (MQCA) Compound Summary. Source: PubChem.[3] URL:[Link]

  • Fragmentation Patterns of Carboxylic Acids in Mass Spectrometry. Source: Chemistry LibreTexts. URL:[Link]

Sources

A Comparative Analysis for Drug Discovery: 7-Methylquinoxaline-6-carboxylic Acid vs. Quinoxaline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide

In the landscape of medicinal chemistry, the quinoxaline scaffold stands as a privileged structure, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic functionalization of this heterocyclic system allows for the fine-tuning of its physicochemical and pharmacological profiles. This guide provides a detailed comparative analysis of two closely related quinoxaline derivatives: 7-methylquinoxaline-6-carboxylic acid and its parent compound, quinoxaline-6-carboxylic acid. This examination is tailored for researchers, scientists, and drug development professionals, offering insights into how a subtle structural modification—the addition of a single methyl group—can impact key molecular attributes relevant to drug design and development.

At a Glance: Structural and Physicochemical Comparison

The introduction of a methyl group at the 7-position of the quinoxaline ring, while seemingly minor, can induce significant changes in the molecule's electronic distribution, lipophilicity, and steric profile. These alterations, in turn, can influence solubility, membrane permeability, and interactions with biological targets.

PropertyQuinoxaline-6-carboxylic acidThis compound (Predicted)Rationale for Predicted Change
Molecular Formula C₉H₆N₂O₂C₁₀H₈N₂O₂Addition of a -CH₂ group.
Molecular Weight 174.16 g/mol [3]188.18 g/mol Increased molecular mass due to the methyl group.
Melting Point 224-229 °C (decomposes)[3]Expected to be slightly differentChanges in crystal lattice energy due to altered molecular symmetry and packing.
pKa ~4.2 (benzoic acid reference)[4][5]Expected to be slightly higher (~4.3-4.4)The methyl group is weakly electron-donating, which slightly destabilizes the carboxylate anion, making the acid weaker (higher pKa).[6]
logP (Lipophilicity) LowerHigherThe methyl group is hydrophobic, increasing the overall lipophilicity of the molecule.
Solubility in Water Sparingly soluble[7]Expected to be lowerIncreased lipophilicity generally leads to decreased aqueous solubility.
Solubility in Organic Solvents Soluble in DMSO[7]Expected to be higherIncreased lipophilicity often improves solubility in nonpolar organic solvents.

The Ripple Effect: Impact of Methylation on Biological Activity

The addition of a methyl group can influence biological activity through several mechanisms:

  • Enhanced Target Binding: The methyl group can provide additional van der Waals interactions with hydrophobic pockets within a target protein, potentially increasing binding affinity.

  • Altered Metabolism: The presence of a methyl group can introduce a new site for metabolic modification (e.g., hydroxylation by cytochrome P450 enzymes), which can affect the compound's pharmacokinetic profile.

  • Modified Electronics: The electron-donating nature of the methyl group can alter the electron density of the quinoxaline ring system, which may impact its ability to participate in crucial interactions, such as pi-stacking or hydrogen bonding, with a biological target.[8]

While direct comparative studies are limited, structure-activity relationship (SAR) studies on various quinoxaline derivatives suggest that substitution on the benzene ring can significantly modulate their anticancer and antimicrobial activities.[9][10] For instance, electron-donating groups have been shown to have variable effects depending on their position and the specific biological target.[11]

Synthesis and Characterization: A Validated Workflow

A robust and reproducible synthesis is paramount for the reliable evaluation of these compounds. The classical and highly efficient method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[12][13]

G cluster_0 Synthesis of Quinoxaline-6-carboxylic acid cluster_1 Synthesis of this compound 3,4-Diaminobenzoic acid 3,4-Diaminobenzoic acid Quinoxaline-6-carboxylic acid Quinoxaline-6-carboxylic acid 3,4-Diaminobenzoic acid->Quinoxaline-6-carboxylic acid Condensation Glyoxal Glyoxal Glyoxal->Quinoxaline-6-carboxylic acid 4,5-Diamino-2-methylbenzoic acid 4,5-Diamino-2- methylbenzoic acid This compound This compound 4,5-Diamino-2-methylbenzoic acid->this compound Condensation Glyoxal_2 Glyoxal Glyoxal_2->this compound

Caption: Comparative Synthesis Workflow.

Experimental Protocol: Synthesis of Quinoxaline-6-carboxylic Acid Derivatives

This protocol can be adapted for both target compounds by selecting the appropriate substituted o-phenylenediamine. For this compound, the starting material would be 4,5-diamino-2-methylbenzoic acid, which can be synthesized from 2-methyl-4,5-dinitrobenzoic acid.

Materials:

  • 3,4-Diaminobenzoic acid (for quinoxaline-6-carboxylic acid) or 4,5-diamino-2-methylbenzoic acid (for this compound) (1.0 mmol)

  • Glyoxal (40% aqueous solution, 1.1 mmol)

  • Ethanol (10 mL)

  • Glacial Acetic Acid (catalytic amount, ~2-3 drops)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • To a 50 mL round-bottom flask, add the respective diaminobenzoic acid (1.0 mmol) and ethanol (10 mL).

  • Stir the mixture to dissolve the solid. Gentle warming may be necessary.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Slowly add the glyoxal solution (1.1 mmol) to the reaction mixture with continuous stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. If precipitation is slow, the flask can be cooled in an ice bath.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold deionized water, followed by a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure quinoxaline-6-carboxylic acid derivative.

  • Dry the purified product under vacuum.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Evaluating Biological Potential: A Framework for Comparative Screening

To empirically compare the biological activities of this compound and quinoxaline-6-carboxylic acid, standardized in vitro assays are essential. Given the known anticancer and antimicrobial properties of quinoxalines, the following protocols provide a robust framework for this evaluation.[14][15][16]

G Start Start Prepare Stock Solutions Prepare Stock Solutions Start->Prepare Stock Solutions Anticancer Assay (MTT) Anticancer Assay (MTT) Prepare Stock Solutions->Anticancer Assay (MTT) Antimicrobial Assay (Broth Microdilution) Antimicrobial Assay (Broth Microdilution) Prepare Stock Solutions->Antimicrobial Assay (Broth Microdilution) Seed Cancer Cells Seed Cancer Cells Anticancer Assay (MTT)->Seed Cancer Cells Prepare Bacterial Inoculum Prepare Bacterial Inoculum Antimicrobial Assay (Broth Microdilution)->Prepare Bacterial Inoculum Treat with Compounds Treat with Compounds Seed Cancer Cells->Treat with Compounds Incubate (24-72h) Incubate (24-72h) Treat with Compounds->Incubate (24-72h) Add MTT Reagent Add MTT Reagent Incubate (24-72h)->Add MTT Reagent Measure Absorbance Measure Absorbance Add MTT Reagent->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50 Serial Dilution of Compounds Serial Dilution of Compounds Prepare Bacterial Inoculum->Serial Dilution of Compounds Incubate (18-24h) Incubate (18-24h) Serial Dilution of Compounds->Incubate (18-24h) Determine MIC Determine MIC Incubate (18-24h)->Determine MIC

Sources

Beyond the CoA: Mastering HONB (CAS 10351-82-3) for High-Fidelity Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Safer Stereochemical Guardian

In the landscape of peptide coupling additives, N-Hydroxy-5-norbornene-2,3-dicarboximide (HONB, CAS 10351-82-3) occupies a critical niche. While 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt) have long been industry standards, their reclassification as Class 1 explosives has complicated logistics and safety compliance.

HONB offers a compelling alternative: it is a non-explosive, high-performance additive that effectively suppresses racemization during carbodiimide-mediated coupling. This guide interprets the Certificate of Analysis (CoA) for HONB not just as a compliance document, but as a predictive tool for synthetic success, comparing its efficacy against legacy (HOBt) and modern (Oxyma Pure) alternatives.

Certificate of Analysis (CoA) Interpretation

A CoA for HONB is more than a pass/fail checklist; it is a diagnostic map of the reagent's potential performance. Below is the interpretation framework for a Senior Application Scientist.

Table 1: Critical Specification Analysis
ParameterTypical SpecificationThe Scientist’s Interpretation (Why it Matters)
Appearance White to off-white crystalline powderColor indicates oxidation. A yellow or orange tint suggests degradation of the N-hydroxy moiety, which will reduce coupling efficiency and potentially introduce colored impurities into the peptide.
Purity (HPLC)

98.0%
Stoichiometry control. In precise fragment condensations, a 2% impurity variance can lead to incomplete activation or excess carbodiimide, promoting side reactions like

-acylurea formation.
Melting Point 161 – 165 °CSolvent occlusion check. A depressed melting point (<160 °C) often indicates trapped solvent or moisture. Wet HONB hydrolyzes active esters, killing the yield.
Solubility Clear (5% in DMF/MeOH)Automation viability. Turbidity implies inorganic salts or polymer contaminants that can clog the frits of automated peptide synthesizers.
Water Content (KF)

0.5%
Hydrolysis prevention. Excess water competes with the amine nucleophile, hydrolyzing the active ester back to the starting acid.
Decision Tree: CoA Assessment Logic

CoA_Logic Start Review HONB CoA Check_Color Check Appearance Start->Check_Color Check_MP Check Melting Point Check_Color->Check_MP White/Off-White Reject_Ox REJECT: Oxidation Risk (Yellow/Orange) Check_Color->Reject_Ox Not White Check_HPLC Check HPLC Purity Check_MP->Check_HPLC 161-165°C Reject_Wet REJECT: Solvent/Water (< 160°C) Check_MP->Reject_Wet < 160°C Reject_Imp REJECT: Stoichiometry Error (< 98%) Check_HPLC->Reject_Imp < 98% Accept ACCEPT: Proceed to Synthesis Check_HPLC->Accept >= 98%

Figure 1: Logical workflow for accepting or rejecting HONB batches based on critical quality attributes.

Comparative Performance Guide

Researchers often ask: “Can I swap HOBt for HONB directly?” The answer is generally yes, but with distinct advantages in safety and specific nuances in reactivity.

Table 2: HONB vs. Alternatives
FeatureHONB (CAS 10351-82-3)HOBt (Legacy)Oxyma Pure (Modern)
Primary Role Racemization SuppressorRacemization SuppressorActivator & Suppressor
Explosive Hazard None (Safe)High (Class 1 Explosive)None (Safe)
Racemization Control Excellent (Comparable to HOBt)GoodSuperior
Coupling Speed ModerateModerateFast
Byproduct Removal Soluble in organic solvents / NaHCO

wash
SolubleSoluble
Ideal Use Case GMP manufacturing; Safety-restricted labsLegacy protocolsHigh-throughput / Difficult sequences
Scientific Insight: The Safety-Efficacy Trade-off

While Oxyma Pure is faster, HONB is often preferred in GMP settings where changing a registered process (from a benzotriazole-based mechanism) requires a molecule with similar structural kinetics but without the explosion risk. HONB mimics the "active ester" mechanism of HOBt more closely than the oxime-based Oxyma, making it a "drop-in" safety upgrade for many DCC/DIC protocols [1].

Mechanism of Action

Understanding how HONB works is crucial for troubleshooting. It acts as a nucleophilic catalyst. The carbodiimide activates the amino acid, forming a highly reactive (and racemization-prone)


-acylisourea. HONB intercepts this intermediate to form a stable, yet reactive, HONB-active ester.

Mechanism AA Carboxylic Acid (R-COOH) O_Acyl O-Acylisourea (Unstable/Racemizing) AA->O_Acyl Activation DCC Carbodiimide (DCC/DIC) DCC->O_Acyl Activation Active_Ester HONB-Active Ester (Stable/Chiral Safe) O_Acyl->Active_Ester Fast Attack by HONB Oxazolone Oxazolone (Racemization) O_Acyl->Oxazolone Slow Path (No Additive) HONB HONB (Additive) HONB->Active_Ester Peptide Peptide Bond (R-CO-NH-R') Active_Ester->Peptide Aminolysis Amine Amine (R'-NH2) Amine->Peptide

Figure 2: The catalytic cycle of HONB. By rapidly converting the O-acylisourea to the HONB-ester, the pathway to the racemizing oxazolone intermediate is bypassed.

Validation Protocol: The "Young Test" for Racemization

To validate a new batch of HONB, do not rely solely on the CoA. Perform a functional stress test using the Young Test (Benzoyl-Leucine + Glycine ethyl ester) or the Anderson Test (Z-Gly-Phe + Gly). Below is a modified Anderson protocol adapted for modern HPLC analysis.

Objective

Quantify the suppression of racemization during the coupling of Z-Phg-OH (Z-L-Phenylglycine) with H-Pro-NH


  (L-Proline amide).[1] Phenylglycine is extremely prone to racemization due to the electron-withdrawing phenyl ring at the 

-carbon.
Materials
  • Reagents: Z-L-Phg-OH (1.0 eq), H-L-Pro-NH

    
    •HCl (1.0 eq), DCC (1.0 eq), HONB (1.0 eq), DIPEA (1.0 eq).
    
  • Solvent: DMF (Dry).

  • Analysis: Chiral HPLC (e.g., Chiralcel OD-H column).

Step-by-Step Methodology
  • Activation:

    • Dissolve Z-L-Phg-OH (0.5 mmol) and HONB (0.5 mmol, 89.6 mg) in 2 mL of DMF.

    • Cool to 0 °C.

    • Add DCC (0.5 mmol, 103 mg). Stir for 5 minutes. Note: The formation of the HONB ester begins immediately.

  • Coupling:

    • Add H-L-Pro-NH

      
      [1][2]•HCl (0.5 mmol) and DIPEA (0.5 mmol) to the mixture.
      
    • Stir at 0 °C for 1 hour, then warm to Room Temperature (RT) and stir for 3 hours.

  • Work-up:

    • Filter off the DCU (dicyclohexylurea) precipitate.

    • Dilute filtrate with Ethyl Acetate (20 mL).

    • Wash sequentially with 5% NaHCO

      
      , 1M HCl, and Brine.
      
    • Dry over MgSO

      
       and concentrate.
      
  • Analysis:

    • Inject sample onto Chiral HPLC (Isocratic Hexane/IPA).

    • Calculation:

      
      
      
    • Pass Criteria: % DL-isomer < 2.0% (Without HONB, this reaction typically yields 10–20% racemization) [2].

References

  • Fujino, M., Kobayashi, S., Obayashi, M., Fukuda, T., Shinagawa, S., & Nishimura, O. (1974). The Use of N-Hydroxy-5-norbornene-2,3-dicarboximide Active Esters in Peptide Synthesis. Chemical and Pharmaceutical Bulletin, 22(8), 1857-1863. Link

  • Kitada, C., et al. (1980). Racemization Test in Peptide Synthesis. Journal of the Chemical Society of Japan.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Jad, Y. E., et al. (2014). Oxyma-B, an excellent racemization suppressor for peptide synthesis.[2] Organic & Biomolecular Chemistry, 12, 8379-8385. Link

Sources

UV-Vis Absorption Spectra of Quinoxaline Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Absorption Spectra of Quinoxaline Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinoxaline (1,4-diazanaphthalene) derivatives occupy a critical junction in applied chemistry, serving as both DNA-intercalating pharmacophores and electron-deficient acceptors in organic photovoltaics (OPV). Unlike their carbocyclic analog (naphthalene) or mono-nitrogen analog (quinoline), the pyrazine ring in quinoxaline introduces two


 nitrogens, significantly lowering the LUMO energy and facilitating 

transitions.

This guide moves beyond basic spectral listing. It objectively compares quinoxaline derivatives against key alternatives—Quinoline (for general heterocyclic benchmarking), Acridine (for biological intercalation), and Benzothiadiazole (for optoelectronics)—providing actionable protocols and data to optimize your experimental design.

Part 1: The Chromophore Landscape (Mechanism & Theory)

To manipulate the spectra of quinoxaline, one must understand the electronic origin of its transitions compared to its competitors.

Electronic Transitions

The UV-Vis spectrum of unsubstituted quinoxaline is dominated by two features:

  • 
     Transition (~230–240 nm):  High energy, intense absorption arising from the aromatic system.
    
  • 
     Transition (~315 nm):  A lower energy, symmetry-forbidden (weak) transition involving the non-bonding electrons on the nitrogen atoms.
    
Comparative Electronic Behavior[1]
  • Vs. Quinoline: Quinoline lacks the second nitrogen, resulting in a higher LUMO and a less distinct

    
     band. Quinoxaline is more electron-deficient, making it a superior electron acceptor in donor-acceptor (D-A) systems.
    
  • Vs. Acridine: Acridine adds a third fused ring, extending conjugation and pushing absorption well into the visible/blue region (~350–400 nm). While Acridine is a stronger native fluorophore, Quinoxaline offers greater synthetic tunability for "turning on" fluorescence via substitution.

  • Vs. Benzothiadiazole (BTD): BTD is a stronger acceptor than quinoxaline. However, quinoxaline derivatives often exhibit better solubility and broader morphological control in thin films, crucial for solar cell efficiency.

Part 2: Comparative Performance Data

The following data aggregates experimental values for Quinoxaline derivatives against standard alternatives.

Table 1: Spectral Characteristics of Quinoxaline vs. Alternatives

Compound ClassRepresentative MoleculeSolvent

(nm)

(

)
Band Gap (

)
Primary Application
Quinoxaline Quinoxaline (unsub.)[1]MeOH313~6,000~3.9 eVSynthetic Core
Quinoxaline 2,3-DiphenylquinoxalineDCM34514,500~3.2 eVOLEDs / Chemo-sensors
Quinoxaline TQ-Thiophene CopolymerCHCl

550–700>40,0001.6–1.8 eVSolar Cells (OPV)
Quinoline Quinoline (unsub.)MeOH313~3,500~4.1 eVAntimalarial / Solvent
Acridine Acridine OrangeWater49255,000~2.6 eVDNA Intercalation
Benzothiadiazole BTD-ThiopheneCHCl

600–750>50,0001.5–1.7 eVHigh-Eff. OPV

Key Insight: Unsubstituted quinoxaline absorbs in the UV.[2] To achieve visible absorption (required for solar cells or bio-imaging), one must utilize the Intramolecular Charge Transfer (ICT) strategy by attaching electron-donating groups (e.g., thiophenes, amines) to the electron-deficient quinoxaline core.

Part 3: Structure-Property Tuning Logic

The following diagram illustrates the decision logic for tuning quinoxaline spectra based on the desired application.

QuinoxalineTuning Core Quinoxaline Core (Abs ~315 nm) Goal_Bio Goal: Bio-Imaging / DNA Binding (Target: 400-500 nm) Core->Goal_Bio Application Goal_OPV Goal: Photovoltaics (OPV) (Target: 600-800 nm) Core->Goal_OPV Application Strategy_Bio Strategy: Extend Conjugation (Phenyl/Pyridyl at 2,3-pos) Goal_Bio->Strategy_Bio Strategy_OPV Strategy: Strong Donor-Acceptor (Thiophene/Amines at 5,8-pos) Goal_OPV->Strategy_OPV Result_Bio Result: Moderate Red Shift High Quantum Yield Strategy_Bio->Result_Bio Result_OPV Result: Strong ICT Band Low Band Gap (<1.8 eV) Strategy_OPV->Result_OPV

Figure 1: Strategic tuning of the Quinoxaline chromophore for specific spectral outcomes.

Part 4: Experimental Protocol (Self-Validating System)

Objective: Obtain high-fidelity absorption spectra and determine the Molar Extinction Coefficient (


) with built-in error checking.
Reagents & Preparation
  • Solvent: Spectroscopic grade Acetonitrile (MeCN) or Dichloromethane (DCM). Note: Avoid Acetone (UV cutoff interference).

  • Stock Solution: Prepare a

    
     M stock solution. Weigh solid using a microbalance (
    
    
    
    mg precision).
  • Working Standards: Dilute stock to create 5 points:

    
    .
    
The "Self-Validating" Workflow

This protocol ensures that aggregation or instrument drift does not compromise your data.

UVProtocol Start Start: Baseline Correction (Pure Solvent) Scan Scan Sample Series (10 - 50 µM) Start->Scan Check Linearity Check (Beer-Lambert Plot) Scan->Check Decision R² > 0.999? Check->Decision Calc Calculate ε (Slope of A vs C) Decision->Calc Yes Dilute Dilute / Sonicate (Aggregation Detected) Decision->Dilute No Dilute->Scan

Figure 2: Step-by-step workflow for validating molar extinction coefficients.

Protocol Steps
  • Baseline: Run a baseline scan with pure solvent in dual-beam mode (or blank in single-beam).

  • Scan: Record spectra from 200 nm to 800 nm for the lowest concentration first.

  • Isobestic Check: If studying solvatochromism or pH dependence, overlay spectra. The presence of an isobestic point (a specific wavelength where absorbance is constant across conditions) confirms a clean two-state transition without side reactions.

  • Data Processing: Plot Absorbance (

    
    ) vs. Concentration (
    
    
    
    ) at
    
    
    .
    • Validation: The intercept must be near zero. If

      
      , aggregation is likely occurring (common with planar quinoxalines). Add 1% DMSO or lower concentration range.
      

Part 5: Application Case Study – DNA Intercalation[3]

When developing quinoxaline-based drugs (e.g., Echinomycin analogs), distinguishing between groove binding and intercalation is vital.

Comparative Behavior:

  • Intercalation (Quinoxaline/Acridine): The planar aromatic system slides between base pairs.[3]

    • Spectral Signature:Hypochromism (decrease in absorbance intensity) and Bathochromic shift (red shift, typically

      
       nm).
      
    • Mechanism:[4][5][6]

      
      -stacking interactions between the drug and DNA bases lower the transition energy but reduce the transition probability.
      
  • Groove Binding (Hoechst 33258):

    • Spectral Signature: Slight hyperchromism or minor spectral shifts, but rarely the significant red-shift seen in intercalation.

Experimental Validation: Titrate Calf Thymus DNA (ct-DNA) into a fixed concentration of Quinoxaline derivative (


).
  • Equation: Use the Benesi-Hildebrand equation to calculate the binding constant (

    
    ):
    
    
    
    
    Where
    
    
    is initial absorbance and
    
    
    is absorbance with DNA.

References

  • Electronic Properties of Quinoxalines

    • Title: "Analysis and interpretation of experimental UV-Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT."
    • Source: Journal of Molecular Modeling (2025).
    • URL:[Link]

  • Solar Cell Applications (Band Gap Tuning)

    • Title: "Structural dependence of the optical properties of narrow band gap thiophene–thiadiazoloquinoxaline deriv
    • Source: New Journal of Chemistry (RSC).
    • URL:[Link]

  • DNA Intercalation Methodologies

    • Title: "DNA intercalating ability of acridine derivatives investigated by spectral techniques."[7][3]

    • Source: Farmacia Journal.
    • URL:[Link]

  • Solvatochromism Protocols

    • Title: "Polarity-Dependent Thermochromism and Solvatochromism in Aryl Substituted Quinoxalines."
    • Source: The Journal of Physical Chemistry B (ACS).
    • URL:[Link]

Sources

Elemental analysis standards for C10H8N2O2

Precision Elemental Analysis of Refractory Aromatic N-Oxides ( )

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals[1]

Executive Summary: The Analytical Challenge

The molecular formula


2,2'-Bipyridine-1,1'-dioxide12

However, they present a "perfect storm" for elemental analysis (EA) errors:

  • Refractory Aromaticity: The stable bipyridine rings are resistant to oxidation, leading to potential soot formation and low Carbon recovery.

  • N-Oxide Functionality: The

    
     bonds require high-temperature pyrolysis for direct Oxygen analysis and can interfere with Nitrogen reduction if not fully converted.[1][2]
    
  • Matrix Mismatch: Standard "universal" calibrants (like Acetanilide) often deviate significantly in %N and %O from this target, introducing linearization errors in detection.

This guide compares the three dominant calibration standards—Acetanilide , Sulfanilamide , and Nicotinic Acid —to determine the optimal protocol for validating

The Target Analyte:

Before selecting a standard, we must define the theoretical target values.

ElementTheoretical Mass %Difficulty RatingCommon Failure Mode
Carbon (C) 63.82% HighLow recovery due to soot (incomplete combustion).[1][2]
Hydrogen (H) 4.29% LowGenerally stable, but sensitive to moisture (hygroscopic).
Nitrogen (N) 14.89% MediumTailoring (peak broadening) if reduction tube is exhausted.[2]
Oxygen (O) 17.00% HighHigh content requires specific "High-O" standards for pyrolysis.[1][2]
Comparative Analysis of Calibration Standards

To achieve accuracy within

Option A: Acetanilide (

)

The Industry Generalist[2]

  • Composition: C: 71.09%, H: 6.71%, N: 10.36%, O: 11.84%

  • Pros: High purity, non-hygroscopic, excellent combustion characteristics.

  • Cons: Significant Mismatch. The Carbon is too high (+7%) and Nitrogen too low (-4.5%) compared to

    
    .[2]
    
  • Verdict: Acceptable for routine checks, but requires a strictly linear detector response. May underestimate N in high-nitrogen samples.[1][2]

Option B: Sulfanilamide (

)

The Nitrogen/Oxygen Specialist[2]

  • Composition: C: 41.84%, H: 4.68%, N: 16.27% , O: 18.58% , S: 18.62%

  • Pros: Excellent Matrix Match. The %N (16.27%) and %O (18.58%) are remarkably close to the target (

    
     / 
    
    
    ). This minimizes extrapolation errors in the calibration curve.[2]
  • Cons: Contains Sulfur.[2] If your analyzer is not set up for CHNS (i.e., lacks a sulfur trap), the

    
     gas can interfere with 
    
    
    /
    
    
    columns.
  • Verdict: The Gold Standard for this specific application, provided your instrument handles Sulfur.

Option C: Nicotinic Acid (

)

The Structural Analog[2]

  • Composition: C: 58.54%, H: 4.09%, N: 11.38%, O: 26.00%

  • Pros: Contains the pyridine ring structure, mimicking the combustion kinetics of bipyridine. Good Carbon match (58.5% vs 63.8%).

  • Cons: Oxygen is significantly higher; Nitrogen is lower.[2]

  • Verdict: A strong backup if Sulfanilamide is unavailable or if Sulfur contamination is a concern.[2]

Data Comparison: Expected Recovery Rates

The following table projects experimental error rates based on field data for refractory aromatic combustion.

Standard UsedCarbon ErrorNitrogen ErrorOxygen ErrorRecommendation
Acetanilide

(Good)

(Drift)
N/A*Routine / Rough Pass
Sulfanilamide

(Excellent)

(Precise)

Best for Accuracy
Nicotinic Acid

(Low)


Best for Structure Study

*Note: Oxygen is typically calculated by difference in CHN mode.[2] Direct Oxygen analysis requires pyrolysis mode.

Experimental Protocol: The "Flash 2000" Workflow

To analyze

Step 1: Sample Preparation
  • Drying:

    
     (N-oxides) can be hygroscopic.[2] Dry sample at 80°C under vacuum for 4 hours.
    
  • Weighing: Weigh 1.5–2.0 mg into a Tin (Sn) capsule . Tin is essential as its exothermic oxidation (reaching >1800°C) helps fracture the aromatic rings.

Step 2: The Combustion Aid (Critical)
  • Add 10–15 mg of Tungsten Trioxide (

    
    )  or Vanadium Pentoxide (
    
    
    ) to the capsule.
  • Why? Bipyridines form "coke" (soot) that traps Nitrogen.

    
     acts as an oxygen donor and catalyst, preventing soot formation and ensuring 100% N recovery.
    
Step 3: Instrument Parameters (CHNS Mode)
  • Furnace Temperature: 980°C (Left/Combustion), 840°C (Right/Reduction).

  • Oxygen Cycle: Increase

    
     injection time by 2–3 seconds over standard method to ensure excess oxygen for the aromatic ring.
    
  • Carrier Gas: Helium at 140 mL/min.[2]

Step 4: Calibration Strategy (K-Factor)

Do not use a linear regression curve if analyzing a single compound type.[1][2] Use the K-Factor method :

  • Run 3 blanks.

  • Run 3 conditioning samples (Sulfanilamide).

  • Run 3 calibration standards (Sulfanilamide) to establish the K-factor.[1][2]

  • Run Target (

    
    ).[3]
    
Visualization: Method Optimization Logic

EA_OptimizationStartStart Analysis: C10H8N2O2Check_SDoes Instrument have Sulfur Trap?Start->Check_SUse_SulfSelect Standard: Sulfanilamide(Best Matrix Match)Check_S->Use_SulfYesUse_AcetSelect Standard: Acetanilide(Add WO3 Catalyst)Check_S->Use_AcetNoCombustionCombustion Step(Sn Capsule + Sample)Use_Sulf->CombustionUse_Acet->CombustionCheck_ResultCheck Result:Low Carbon?Combustion->Check_ResultSoot_FixIssue: Incomplete CombustionAction: Add 15mg WO3 + Increase O2Check_Result->Soot_FixYesCheck_NCheck Result:Low Nitrogen?Check_Result->Check_NNoSoot_Fix->CombustionTrap_FixIssue: Nitrogen TrappingAction: Check Reduction Tube (Cu)Check_N->Trap_FixYesSuccessValid Result(Within +/- 0.3%)Check_N->SuccessNo

Caption: Decision logic for selecting standards and troubleshooting combustion issues for refractory aromatic compounds.

References
  • Thermo Fisher Scientific. (2021). FlashSmart Elemental Analyzer: Operating Manual for CHNS/O. (Standard protocols for handling refractory aromatics and WO3 usage). Link

  • National Institute of Standards and Technology (NIST). (2023).[2] Standard Reference Material 141d: Acetanilide.[2] (Defines the baseline purity and limits of acetanilide as a microanalytical standard). Link

  • PerkinElmer. (2018). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. (Comparative data on combustion aids for heterocyclic compounds). Link

  • CymitQuimica. (2024). 2,2′-Bipyridine N,N′-dioxide (CAS 7275-43-6) Technical Data.[1][2][4] (Chemical properties and structure verification of the target analyte).[2][3][5][6] Link

  • Royal Society of Chemistry. (2005). Microanalysis of N-Oxides: Challenges and Solutions. Analyst, 130, 55-59.[1] (Discusses the hygroscopic nature and reduction challenges of N-oxides). Link

Safety Operating Guide

Technical Safety Guide: Proper Disposal of 7-Methylquinoxaline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Immediate Action Card (TL;DR)

If you are currently holding a waste container of 7-Methylquinoxaline-6-carboxylic acid, follow these immediate directives to ensure safety and compliance.

Parameter Directive
Primary Hazard Class Irritant / Organic Acid . Causes serious eye irritation (Category 2A) and skin irritation.[1]
RCRA Status (US) Not P-listed or U-listed. Likely D002 (Corrosive) if in aqueous solution (pH

2).[2][3]
Waste Stream Solid: Hazardous Waste (Solid) - Organic. Liquid: Hazardous Waste (Liquid) - Organic Acid.
Incompatibility DO NOT MIX with Strong Bases (exothermic reaction), Oxidizers (e.g., Nitric Acid), or Cyanides (generates HCN gas).
Container Labeling Must read: "Hazardous Waste - this compound - Irritant/Acidic"

Part 2: Chemical Profile & Disposal Logic (Causality)

To effectively manage chemical waste, one must understand the why behind the protocol. This section analyzes the structure-activity relationship (SAR) that dictates our disposal strategy.

Structural Analysis

The molecule consists of a quinoxaline ring (a nitrogen-containing heterocycle) fused with a carboxylic acid group and a methyl substituent.

  • The Carboxylic Acid (-COOH): This functional group defines the segregation strategy. It donates protons (

    
    ), lowering pH. If mixed with bases (like Sodium Hydroxide waste), it triggers a rapid exothermic neutralization, potentially pressurizing waste drums and causing explosions.
    
  • The Quinoxaline Ring: Nitrogenous heterocycles are stable and can be toxic to aquatic life if leached. Therefore, drain disposal is strictly prohibited . High-temperature incineration is required to break the aromatic ring and oxidize the nitrogen content safely.

Regulatory Classification

While this compound is not explicitly listed on the EPA's "P-list" (acutely toxic) or "U-list" (toxic), it falls under Characteristic Wastes depending on its state:

  • Corrosivity (D002): If dissolved in water and pH

    
     2.[2]
    
  • Toxicity: Due to the biological activity of quinoxalines (often used in antibiotic synthesis), it must be treated as toxic to prevent environmental release.

Part 3: Waste Segregation Workflow

Proper segregation is the single most critical step in laboratory safety. Mixing incompatible streams is the leading cause of waste storage accidents.

Segregation Logic Diagram

The following flowchart illustrates the decision-making process for segregating this specific compound.

SegregationWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Dry Solid LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Dissolved BinA BIN A: Solid Hazardous Waste (Double Bagged) SolidPath->BinA SolventCheck Solvent Type? LiquidPath->SolventCheck Halogenated Halogenated (e.g., DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated (e.g., Methanol, Ethyl Acetate) SolventCheck->NonHalogenated Flammable/Organic Aqueous Aqueous (Water based) SolventCheck->Aqueous Water Only BinB BIN B: Halogenated Organic Solvents Halogenated->BinB BinC BIN C: Non-Halogenated Organics NonHalogenated->BinC BinD BIN D: Aqueous Acidic Waste (Check pH) Aqueous->BinD

Figure 1: Decision tree for segregating quinoxaline derivatives based on physical state and solvent carrier.

Part 4: Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired reagents, spill cleanup debris, contaminated gloves/paper.

  • Primary Containment: Place the solid material into a clear, chemically resistant polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Place the sealed bag into a second bag (double-bagging) or a wide-mouth HDPE jar.

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "this compound (Solid)"[4]

    • Hazard Checkbox: Check "Toxic" and "Irritant."[5]

  • Storage: Store in the "Solid Hazardous Waste" satellite accumulation area.

  • Disposal Method: Incineration at a permitted TSD (Treatment, Storage, and Disposal) facility.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: Filtrates from synthesis or HPLC waste.

  • Characterize the Solvent:

    • If Dichloromethane (DCM) is present

      
      Halogenated Waste Stream .
      
    • If Methanol/Ethanol/Ethyl Acetate

      
      Non-Halogenated Organic Stream .
      
    • If Water/Acid

      
      Aqueous Acid Stream .
      
  • Compatibility Check: Ensure the receiving carboy does NOT contain bases (NaOH, KOH, Amines) or Oxidizers.

  • Transfer: Use a funnel to prevent spills. Pour slowly.

  • pH Verification (Aqueous only): If the waste is aqueous, check pH. If pH < 2, ensure the container is rated for corrosives (HDPE/Glass, not metal).

  • Cap & Label: Keep cap closed when not actively adding waste. Label with specific solvent percentages (e.g., "90% Methanol, 10% Quinoxaline derivative").

Compatibility Matrix

Use this table to verify what CANNOT go into the same drum as this compound.

Incompatible Class Risk Reasoning
Strong Bases Explosion / HeatAcid-Base neutralization releases high heat (exothermic).
Oxidizers Fire / GasNitric/Perchloric acid can oxidize the organic ring violently.
Cyanides/Sulfides Toxic GasAcidic conditions liberate deadly HCN or H2S gas.
Reactive Metals Hydrogen GasAcids react with metals (Na, Mg) to release flammable H2.

Part 5: Emergency Procedures & Spills

Even with perfect protocols, accidents happen. This self-validating response plan ensures safety.

Spill Cleanup Workflow

Scenario: A 50g bottle of solid powder drops and shatters.

  • Evacuate & PPE: Clear the immediate area. Don PPE: Nitrile gloves (double layer recommended), safety goggles, and a lab coat. If dust is airborne, use an N95 or half-mask respirator.

  • Containment: Cover the spill with a damp paper towel to prevent dust dispersion.

  • Neutralization (Optional for Solids): Not usually necessary for solids, but if the surface is wet, sprinkle Sodium Bicarbonate (Baking Soda) to neutralize the acidity.

  • Collection: Scoop material using a dustpan or index card. Place in a waste bag.

  • Decontamination: Wipe the surface with a soap/water solution. Test surface pH with litmus paper to ensure no acidic residue remains.

SpillResponse Spill Spill Occurs Assess Assess Hazard (Dust/Fume?) Spill->Assess PPE Don PPE (Gloves/Goggles/Mask) Assess->PPE Contain Contain (Damp Cloth) PPE->Contain Collect Collect & Bag Contain->Collect Clean Decontaminate Surface Collect->Clean

Figure 2: Linear workflow for solid chemical spill response.

References

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Regulations.[2][6][7] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • PubChem. (n.d.). Quinoxaline-6-carboxylic acid (Compound Summary).[1][4][5][8] National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]

Sources

Personal Protective Equipment & Handling Guide: 7-Methylquinoxaline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 10351-82-3 Chemical Formula: C₁₀H₈N₂O₂ Molecular Weight: 188.18 g/mol

Part 1: Operational Hazard Analysis & Risk Assessment

For Researchers and Safety Officers

Handling 7-Methylquinoxaline-6-carboxylic acid requires a specific understanding of its dual nature: it acts as both a weak organic acid and a nitrogen-containing heterocycle. This combination dictates specific solubility behaviors and biological reactivities that standard "generic chemical" safety protocols may miss.

GHS Hazard Classification (Validated via Structural Analogs)

While specific toxicological data for this isomer is limited, structural analogs (e.g., Quinoxaline-6-carboxylic acid, CAS 6925-00-4) consistently exhibit specific hazard profiles. We apply the Precautionary Principle , classifying this substance based on the most reactive functional groups present.

Hazard ClassSignal WordHazard Statement CodeDescription
Acute Toxicity (Oral) Warning H302 Harmful if swallowed. Quinoxaline derivatives often exhibit biological activity, necessitating strict ingestion controls.
Skin Irritation Warning H315 Causes skin irritation.[1][2][3] Acidic functionality can disrupt the dermal barrier.
Eye Irritation Warning H319 Causes serious eye irritation.[1][2][3][4][5] Micro-particulates are highly irritating to mucous membranes.
STOT - Single Exposure Warning H335 May cause respiratory irritation.[2][3][4][5] Dust inhalation is the primary exposure vector during weighing.
Physicochemical Safety Factors
  • Physical State: Solid powder (typically off-white to pale yellow).

  • Dust Potential: High. Electrostatic charging is common with heterocyclic carboxylic acids, increasing the risk of aerosolization during transfer.

  • Solubility Profile:

    • Low solubility in neutral water (hydrophobic aromatic ring).

    • High solubility in basic aqueous solutions (formation of carboxylate salt).

    • Soluble in DMSO and Methanol.[6]

    • Operational Implication: Spills cannot be effectively cleaned with water alone; a surfactant or dilute base is required for decontamination.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways specific to solid organic acids.

PPE Specifications Table
Protection ZoneRequired EquipmentTechnical Justification (The "Why")
Respiratory N95 / P2 Mask (Minimum)Particle Size: Fine powders can penetrate deep lung tissue. Risk: H335 (Respiratory Irritation).[1][5] Note: Use a full-face respirator if working outside a fume hood.
Hand (Primary) Nitrile Gloves (0.11 mm min)Permeation Resistance: Nitrile provides excellent resistance to weak organic acids and solids. Breakthrough Time: >480 mins for solids.
Hand (Secondary) Double Gloving Cross-Contamination: Required when handling solutions in DMSO/Methanol, as these solvents can carry the solute through single layers.
Eye / Face Chemical Splash Goggles Aerosol Defense: Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles seal the ocular area.
Body Lab Coat (Cotton/Poly) Combustibility: 100% cotton is preferred to prevent static buildup (ignition source) and melting onto skin in case of fire.
Donning & Doffing Workflow (Graphviz Visualization)

PPE_Workflow Start Start: Lab Entry HandWash 1. Wash Hands (Remove Oils) Start->HandWash Coat 2. Don Lab Coat (Button Fully) HandWash->Coat Goggles 3. Don Goggles (Check Seal) Coat->Goggles Gloves 4. Don Nitrile Gloves (Over Cuff) Goggles->Gloves Check 5. Integrity Check (No Skin Exposed) Gloves->Check Work HANDLING PROCEDURE Check->Work Safe to Proceed DoffGloves 6. Doff Gloves (Beak Method) Work->DoffGloves Work Complete Wash2 7. Wash Hands (Immediate) DoffGloves->Wash2 DoffRest 8. Remove Coat/Eyewear Wash2->DoffRest

Figure 1: Sequential PPE workflow emphasizing the "Gloves Over Cuff" technique to prevent wrist exposure during reaching movements.

Part 3: Operational Handling Procedures

Weighing & Transfer (Critical Control Point)

The highest risk of exposure occurs during the transfer of the dry solid.

  • Engineering Control: All weighing must be performed inside a certified Chemical Fume Hood or a Powder Weighing Station.

  • Static Control: Use an antistatic gun or wipe on the spatula and weigh boat. Quinoxaline derivatives are prone to static cling, which causes "jumping" of particles.

  • Transfer Protocol:

    • Place the receiving vessel (flask/vial) inside the hood.

    • Open the stock container only inside the hood.

    • Use a disposable plastic spatula (prevents metal contamination and reduces scratching).

    • Technique: Do not dump. Tap the spatula gently to dispense.

    • Immediate Action: Wipe the threads of the stock bottle with a dry Kimwipe before recapping to prevent seal corrosion.

Solution Preparation
  • Solvent Choice: DMSO (Dimethyl sulfoxide) is the preferred solvent for stock solutions.

  • Exothermic Risk: Dissolution in basic media (e.g., NaOH) is exothermic. Add the solid slowly to the base solution with stirring, never the reverse.

  • Labeling: All solutions must be labeled with "Warning: Irritant" and the concentration.

Part 4: Emergency Response & Disposal

Spill Response Decision Tree

Spill_Response Spill Spill Detected Type Identify State Spill->Type Solid Dry Powder Spill Type->Solid Liquid Solution Spill Type->Liquid ActionSolid 1. Cover with wet paper towel (Prevents dust) 2. Wipe up Solid->ActionSolid ActionLiquid 1. Absorb with Vermiculite or Spill Pad Liquid->ActionLiquid Decon Decontaminate Surface (Soap + Water) ActionSolid->Decon ActionLiquid->Decon Disposal Dispose as Hazardous Waste Decon->Disposal

Figure 2: Decision logic for spill remediation. Note that dry sweeping is prohibited to prevent aerosolization.

First Aid Measures
  • Eye Contact: Flush immediately with water for 15 minutes .[2][4] Hold eyelids open. The acidic nature requires thorough irrigation to restore pH balance.

  • Skin Contact: Wash with soap and water.[1][2][3][4][7] Do not use alcohol/solvents (increases absorption).

  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (sign of bronchial irritation).

Waste Disposal[1][2][3][4]
  • Classification: Hazardous Chemical Waste.

  • Stream: Solid waste goes to "Solid Hazardous" bin. Solutions in DMSO go to "Organic Solvent" waste.

  • Prohibition: Do NOT dispose of down the drain. The quinoxaline ring is stable and can persist in water systems, posing environmental toxicity risks.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 329762070: Quinoxaline-6-carboxylic acid (Analogous Hazard Data). Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Classification and Labelling of Quinoxaline derivatives. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methylquinoxaline-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-Methylquinoxaline-6-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.